molecular formula C14H23NO3 B583262 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline CAS No. 1421283-57-9

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Katalognummer: B583262
CAS-Nummer: 1421283-57-9
Molekulargewicht: 253.342
InChI-Schlüssel: FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a high-value chiral synthon primarily recognized for its role as a critical intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor (https://www.alfa.com/en/1-1-oxopropyl-4s-4-cyclohexyl-l-proline-328664/). DPP-4 inhibitors are a major class of therapeutics for Type 2 Diabetes, functioning by preventing the degradation of incretin hormones, thereby stimulating glucose-dependent insulin secretion (https://pubmed.ncbi.nlm.nih.gov/17346032/). The specific stereochemistry of this compound, featuring the (4S)-cyclohexyl-L-proline core, is essential for imparting high binding affinity and selectivity for the DPP-4 enzyme active site. This makes it an indispensable building block for medicinal chemists engaged in the research and development of new antidiabetic agents, as well as for probing the structure-activity relationships (SAR) of protease inhibitors. Its application extends to the synthesis of novel peptide mimetics and in pharmacological studies aimed at understanding DPP-4 enzyme kinetics and inhibition mechanisms.

Eigenschaften

IUPAC Name

(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4S)-4-cyclohexyl-L-proline and its N-Acylated Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (4S)-4-cyclohexyl-L-proline, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, stereoselective synthesis, and critical role as a precursor to the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. Furthermore, this guide will explore the synthesis and potential utility of its N-acylated derivative, 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a compound of interest for novel drug discovery and development.

Introduction: The Significance of Substituted Proline Analogs in Drug Design

Substituted proline scaffolds are of paramount importance in medicinal chemistry. The rigid pyrrolidine ring of proline introduces conformational constraints into peptide and small molecule structures, which can lead to enhanced binding affinity and selectivity for biological targets. The strategic placement of substituents on the proline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, which can significantly impact a drug's pharmacokinetic and pharmacodynamic profile.

(4S)-4-cyclohexyl-L-proline is a prime example of a functionally optimized proline derivative. The introduction of a cyclohexyl group at the 4-position dramatically increases the lipophilicity of the molecule. This feature is instrumental in the design of Fosinopril, where it contributes to the drug's enhanced potency and favorable pharmacokinetic properties. In fact, the presence of the cyclohexyl substituent in the 4th position of the proline ring makes Fosinopril ten times as potent as the unsubstituted compound.

While (4S)-4-cyclohexyl-L-proline is primarily recognized as a building block for Fosinopril, the exploration of its derivatives, such as the N-acylated analog this compound, opens new avenues for research. N-acylation can further modify the compound's properties, potentially leading to new therapeutic agents with unique pharmacological profiles.

Physicochemical and Structural Characteristics of (4S)-4-cyclohexyl-L-proline

A thorough understanding of the physicochemical properties of (4S)-4-cyclohexyl-L-proline is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₉NO₂PubChem CID: 9815559
Molecular Weight 197.27 g/mol PubChem CID: 9815559
IUPAC Name (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acidPubChem CID: 9815559
CAS Number 103201-78-1PubChem CID: 9815559
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Stereoselective Synthesis of (4S)-4-cyclohexyl-L-proline: A Critical Overview

The stereoselective synthesis of trans-4-cyclohexyl-L-proline is a critical process, as the biological activity of Fosinopril is highly dependent on the correct stereochemistry of this intermediate. Several synthetic routes have been developed, with a common strategy involving the stereoselective alkylation of a proline precursor.

One established laboratory-scale method involves a nine-step synthesis that achieves a final product purity of 99.7% with a total yield of 25%. While the full nine steps are intricate, the key transformations often involve the use of a chiral auxiliary to direct the stereoselective introduction of the cyclohexyl group.

Another approach utilizes the stereoselective alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene, followed by hydrogenolysis to yield the desired trans-4-cyclohexyl-L-pyroglutamic acid, which is then converted to the final product.

General Laboratory-Scale Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of (4S)-4-cyclohexyl-L-proline, highlighting the key stages of the process.

G Proline L-Proline Derivative Protection N- and C-terminus Protection Proline->Protection Activation Activation of C4 Position Protection->Activation Alkylation Stereoselective Alkylation with Cyclohexyl Moiety Activation->Alkylation Deprotection Removal of Protecting Groups Alkylation->Deprotection Purification Purification and Crystallization Deprotection->Purification FinalProduct (4S)-4-cyclohexyl-L-proline Purification->FinalProduct G cluster_reactants Reactants Proline (4S)-4-cyclohexyl-L-proline Coupling Peptide Coupling Reaction (e.g., DCC/HOBt or other coupling agents) Proline->Coupling Phosphinate Phosphinylacetic acid derivative Phosphinate->Coupling Fosinopril Fosinopril Coupling->Fosinopril G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage by) Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion by) ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibits

An In-depth Technical Guide to the Structure Elucidation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the structural elucidation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a key intermediate in the synthesis of pharmaceutically active compounds such as Fosinopril.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from sample preparation to spectral analysis and final structure confirmation.

Introduction: The Significance of Structural Verification

This compound is a proline derivative characterized by a propionyl group attached to the nitrogen of the proline ring and a cyclohexyl group at the 4th position. The precise stereochemistry, (4S), is crucial for its function as a building block in synthesizing specific enantiomerically pure drugs.[1] Therefore, rigorous structural elucidation is not merely a characterization step but a critical quality control parameter to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will detail a multi-faceted analytical approach, leveraging mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to unequivocally confirm the molecule's identity, purity, and stereochemistry.

Strategic Workflow for Structure Elucidation

A logical and systematic workflow is paramount for the efficient and accurate determination of the molecular structure. The proposed strategy involves a tiered approach, starting with fundamental molecular weight confirmation and progressing to detailed mapping of the molecular framework and stereochemistry.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Synthesis_and_Purification Synthesis & Purification MS Mass Spectrometry (MS) Synthesis_and_Purification->MS Molecular Weight FTIR FTIR Spectroscopy Synthesis_and_Purification->FTIR Functional Groups 1D_NMR 1D NMR (¹H, ¹³C) MS->1D_NMR FTIR->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Connectivity Mapping Data_Integration Data Integration & Analysis 2D_NMR->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: A strategic workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution.

  • Chromatographic Separation (Optional but Recommended): Employ a C18 reverse-phase HPLC column to ensure the purity of the analyzed sample. A gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes is a good starting point.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of molecules.[4]

    • Full Scan (MS1): Acquire spectra in the m/z range of 100-500 to identify the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides valuable structural information.[5]

Expected Data and Interpretation
ParameterExpected ValueRationale
Molecular Formula C₁₄H₂₃NO₃Based on the known structure of this compound.
Exact Mass 253.1678The calculated exact mass of the neutral molecule.
[M+H]⁺ (m/z) 254.1751The expected mass-to-charge ratio of the protonated molecule in positive ion mode.
Key MS/MS Fragments (m/z) 236.1645, 198.1383, 170.1434, 57.0335These fragments correspond to the neutral loss of water, loss of the propionyl group, loss of the carboxyl group, and the propionyl cation, respectively.

The fragmentation pattern in MS/MS is crucial for confirming the connectivity of the molecule. For instance, the loss of a neutral fragment of 56 Da (C₃H₄O) would strongly suggest the presence of the propionyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts.

  • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within the proline ring and the cyclohexyl group).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments.

Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions. The data for L-proline can be used as a reference point.[6]

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Proline-C2 (α-CH)~4.5~60To C4, C5 (carboxyl)
Proline-C3 (β-CH₂)~2.0-2.4~30To C2, C4, C5
Proline-C4 (γ-CH)~1.8-2.2~40To C2, C3, C5, Cyclohexyl-C1'
Proline-C5 (δ-CH₂)~3.5-3.8~48To C2, C4
Carboxyl-C-~175From Proline-C2, C3
Propionyl-C=O-~173From Propionyl-CH₂
Propionyl-CH₂~2.3~28To Propionyl-C=O, Propionyl-CH₃
Propionyl-CH₃~1.1~9To Propionyl-CH₂, Propionyl-C=O
Cyclohexyl-CH~1.5-1.9~35-45To Proline-C4
Cyclohexyl-CH₂~1.0-1.8~25-35-

The HMBC experiment is particularly powerful. For example, a correlation between the protons of the propionyl-CH₂ group and the proline-C2 and C5 carbons would definitively confirm the N-acylation site. Similarly, a correlation between the proline-C4 proton and the cyclohexyl carbons confirms their attachment.

G cluster_mol Key HMBC Correlations C2 C2 N N C2->N C_carboxyl C=O (carboxyl) C2->C_carboxyl C3 C3 C3->C2 C4 C4 C4->C3 C_cyclohexyl Cyclohexyl C4->C_cyclohexyl C4->C_cyclohexyl HMBC C5 C5 C5->C4 N->C5 C_propionyl_CO C=O (propionyl) N->C_propionyl_CO C_propionyl_CH2 CH2 C_propionyl_CO->C_propionyl_CH2 C_propionyl_CH2->C2 HMBC C_propionyl_CH2->C5 HMBC C_propionyl_CH3 CH3 C_propionyl_CH2->C_propionyl_CH3

Sources

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline CAS number 1421283-57-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline: Synthesis, Characterization, and Pharmaceutical Relevance

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in pharmaceutical sciences. Primarily known as an impurity of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, understanding its properties, synthesis, and detection is crucial for drug development professionals and researchers in medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound is a derivative of L-proline, characterized by a cyclohexyl group at the 4-position and a propionyl group attached to the proline nitrogen.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1421283-57-9[1][2]
Molecular Formula C₁₄H₂₃NO₃[1][2]
Molecular Weight 253.34 g/mol [1][2]
IUPAC Name This compound[2]
Appearance White Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Refrigerator[1]

Contextual Importance: A Fosinopril Impurity

The primary relevance of this compound stems from its classification as an impurity of Fosinopril.[1][3] Fosinopril is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure.[3][4] It is a prodrug that is metabolized in the body to its active form, fosinoprilat.[3][4] The presence of the (4S)-4-cyclohexyl-L-proline moiety in Fosinopril is critical for its enhanced potency, being approximately ten times more potent than its unsubstituted analog.[4]

Given that impurities can affect the safety and efficacy of a final drug product, the identification and control of related substances like this compound are mandated by regulatory agencies. This molecule likely arises as a byproduct during the synthesis of Fosinopril, potentially from an incomplete reaction or a side reaction involving the core intermediate, (4S)-4-cyclohexyl-L-proline.

Synthesis and Potential Formation Pathway

Direct synthesis routes for this compound are not detailed in the literature, as it is considered an impurity. However, its structure suggests a logical point of origin during the multi-step synthesis of Fosinopril. The key precursor is trans-4-cyclohexyl-L-proline. A published laboratory-scale synthesis of this intermediate achieved a 99.7% purity with a 25% overall yield over nine steps.[4][5][6]

The formation of the target compound likely occurs if the nitrogen of the (4S)-4-cyclohexyl-L-proline intermediate is acylated with a propionyl group instead of the larger phosphinylacetyl moiety required for Fosinopril.

Diagram 1: Plausible Formation Pathway

This diagram illustrates the critical step where the synthesis can diverge to form the impurity. The core intermediate, (4S)-4-cyclohexyl-L-proline, is the starting point for the final acylation step to produce Fosinopril. An unintended side reaction with a propionylating agent would lead to the formation of the impurity.

Fosinopril_Impurity_Formation cluster_reagents Proline_Intermediate (4S)-4-cyclohexyl-L-proline (Key Intermediate) Fosinopril Fosinopril (Desired Product) Proline_Intermediate->Fosinopril Intended Acylation (Main Reaction) Impurity This compound (Impurity) Proline_Intermediate->Impurity Unintended Propionylation (Side Reaction) Acylating_Agent Phosphinylacetyl Moiety (Main Reagent) Propionyl_Source Propionylating Agent (e.g., Propionyl Chloride, Propionic Anhydride)

Caption: Divergent reaction pathways from the key proline intermediate.

Analytical Characterization Workflow

As a pharmaceutical impurity, rigorous analytical methods are required to detect, identify, and quantify this compound in Fosinopril active pharmaceutical ingredient (API) and finished drug products. The analytical workflow would typically involve a combination of chromatographic and spectroscopic techniques.

Diagram 2: Analytical Workflow for Impurity Profiling

Analytical_Workflow Start Fosinopril Sample (API or Drug Product) HPLC Step 1: Chromatographic Separation (Reversed-Phase HPLC) Start->HPLC Injection Detection Step 2: Detection & Quantification (UV/DAD Detector) HPLC->Detection Separated Analytes Isolation Step 3: Impurity Isolation (Preparative HPLC) Detection->Isolation If unknown peak detected Report Final Report (Impurity Profile) Detection->Report Quantitative Data Structure_ID Step 4: Structural Elucidation (MS, NMR) Isolation->Structure_ID Isolated Fraction Structure_ID->Report Confirmed Structure

Caption: Standard workflow for impurity identification and quantification.

Step-by-Step Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of impurity profiling.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection, likely in the range of 205-220 nm, where amide bonds absorb.

  • Mass Spectrometry (MS): To confirm the identity of the impurity peak detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This provides the molecular weight of the compound (253.34 Da), confirming its elemental composition (C₁₄H₂₃NO₃).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, particularly of a novel or unexpected impurity, isolation via preparative HPLC is performed, followed by ¹H and ¹³C NMR analysis. This provides detailed information about the connectivity of atoms within the molecule.

The synthesis of the parent intermediate, trans-4-cyclohexyl-L-proline, involved analytical methods such as HPLC, TLC, IR, ¹H-NMR, ¹³C-NMR, and GC-MS for characterization at each step.[4][5][6] These same techniques would be applied to characterize any derived impurities.

Biological Significance and Inferred Activity

There is no direct research on the biological activity of this compound. However, its relevance can be inferred from its structure:

  • Structural Similarity to Proline: L-proline and its derivatives are a versatile class of molecules with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[7] The rigid ring structure of proline makes it a valuable scaffold in medicinal chemistry for designing conformationally constrained peptides and small molecules.[8]

  • Lack of ACE Inhibitory Moiety: The key pharmacophore for ACE inhibition in Fosinopril is the phosphinic acid group (present in the active metabolite, fosinoprilat).[4] Since this compound lacks this critical functional group, it is highly unlikely to possess any significant ACE inhibitory activity. Its primary biological effect, if any, would be related to potential off-target interactions or toxicity, which is a key reason for controlling impurity levels in pharmaceuticals.

Conclusion

This compound serves as a critical case study in the field of pharmaceutical analysis and drug development. While not a therapeutically active molecule itself, its identity as a process-related impurity of Fosinopril underscores the importance of a deep understanding of synthesis pathways and the development of robust analytical controls. For researchers, it highlights how minor modifications to a key synthetic intermediate can lead to different molecular entities. For drug development professionals, it reinforces the regulatory and safety imperatives of impurity profiling to ensure the quality and consistency of the final medicinal product.

References

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. [Link]

  • PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Fosinopril Impurity C | CAS 1421283-57-9. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 17(5), 5031-5043. [Link]

  • Singh, I., & Singh, P. (2018). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 16(11), 444. [Link]

Sources

Foreword: The Unique Eminence of the Proline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Proline Derivatives

In the pantheon of amino acids, proline occupies a unique position. Its secondary amine, constrained within a five-membered pyrrolidine ring, imparts a conformational rigidity that is unparalleled among the canonical amino acids.[1] This structural peculiarity makes proline a "helix breaker" in proteins, introducing critical kinks and turns that define tertiary structure and function. It is this inherent structural constraint that medicinal chemists and drug development professionals have learned to exploit, transforming the humble proline scaffold into a privileged structure for generating a vast array of biologically active derivatives.

This guide moves beyond a simple cataloging of activities. It is designed for the laboratory researcher and the drug development professional, providing a deep dive into the why and how of proline derivatives' function. We will explore their diverse therapeutic actions, elucidate the underlying molecular mechanisms, detail the robust methodologies for their evaluation, and provide a forward-looking perspective on their place in modern pharmacology.

Chapter 1: The Physicochemical Bedrock of Biological Function

The biological potential of proline derivatives is fundamentally rooted in the physicochemical properties of the pyrrolidine ring. Unlike linear amino acids, the proline ring restricts the rotational freedom of the peptide backbone. This has two profound consequences:

  • Conformational Pre-organization: The rigid ring acts as a template, directing the orientation of appended functional groups into specific vectors. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to higher affinity and selectivity.[2]

  • Cis-Trans Isomerism: The Xaa-Pro peptide bond has a relatively small energy difference between its cis and trans conformations, allowing for a significant population of the cis isomer. This isomerization is a critical rate-limiting step in protein folding and can be exploited in drug design to modulate peptide or protein function.

Modifications to the proline ring—such as substitution with alkyl or fluoro groups, ring expansion or contraction, or the incorporation of heteroatoms—allow for the fine-tuning of these conformational properties, enabling the rational design of molecules with tailored biological activities.[3][4]

Chapter 2: A Spectrum of Therapeutic Activities

The versatility of the proline scaffold has led to the development of derivatives with a wide range of biological effects. These compounds are not limited to a single class of disease but have shown efficacy across infectious diseases, oncology, neurology, and more.

Antimicrobial and Antiviral Activity

Proline-rich antimicrobial peptides (PrAMPs) and their synthetic derivatives represent a promising class of agents to combat multi-drug resistant pathogens.[5] Their mechanisms often involve intracellular targets rather than simple membrane disruption, potentially slowing the development of resistance.[5]

  • Antibacterial Action: Many PrAMPs, such as Bac7 and its derivatives, are actively transported into bacterial cells where they bind to the 70S ribosome, inhibiting protein synthesis.[6][7] Some newer derivatives have been engineered to possess a dual mode of action, combining protein synthesis inhibition with membrane permeabilization.[5]

  • Antiviral Potential: The utility of proline derivatives extends to virology. The FDA-authorized COVID-19 therapeutic, Paxlovid, includes nirmatrelvir, a peptidomimetic proline derivative that functions as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][8] Proline derivatives have also been investigated as inhibitors for other viral proteases, including those from Dengue, Zika, and Hepatitis C viruses.[9][10]

Anticancer Activity

The deregulation of proline metabolism is a hallmark of several cancers, making it an attractive therapeutic target.[11] Cancer cells often exhibit an increased reliance on proline for protein synthesis, energy, and redox homeostasis.[11]

  • Metabolic Targeting: Inhibitors of proline dehydrogenase (PRODH), the first enzyme in the proline catabolism pathway, can induce a "synthetic lethal" anticancer response, particularly when combined with therapies that restore p53 function or inhibit glutaminase.[12]

  • Cytotoxicity and Apoptosis Induction: Novel synthetic proline derivatives, such as certain α-cyano bis(indolyl)chalcones, have demonstrated potent cytotoxicity against various cancer cell lines.[13][14] Mechanistic studies show these compounds can inhibit tubulin polymerization, a critical process for mitosis, leading to cell cycle arrest and apoptosis.[13]

Neuroprotective and Neuromodulatory Roles

Proline and its derivatives play complex roles in the central nervous system (CNS). While high concentrations can be neurotoxic (hyperprolinemia), specific peptides and derivatives have shown significant neuroprotective effects.[11][15]

  • Ischemic Stroke and Neurodegeneration: Proline-containing dipeptides, such as GVS-111 (N-phenylacetyl-L-prolylglycine ethyl ester), have demonstrated both cognition-restoring and neuroprotective properties in models of stroke.[16] Their mechanisms include attenuating glutamate-induced neurotoxicity and exerting antioxidant effects.[16] Similarly, proline-rich polypeptides have shown potential in animal models of Alzheimer's disease by counteracting β-amyloid-induced neurodegeneration.[17]

  • Neurotrophic Function: The cyclic dipeptide cyclo(Gly-Pro) has been shown to regulate insulin-like growth factor-1 (IGF-1) homeostasis and enhance neurotrophic functions, highlighting its potential in treating CNS diseases.[18]

Enzyme Inhibition

The conformationally constrained nature of the proline ring makes it an ideal scaffold for designing enzyme inhibitors that fit snugly into active sites.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: This is perhaps the most famous application of proline derivatives. Captopril, the first-in-class ACE inhibitor, was designed based on a peptide isolated from snake venom.[2] The proline moiety is crucial for binding to the ACE active site, where its carboxylate group coordinates with a key zinc ion.[2]

  • Metalloprotease Inhibition: D-proline derivatives have been developed as potent inhibitors of matrix metalloproteases (MMPs), such as gelatinase A (MMP-2), which is a validated target in cancer therapy.[19] They have also been shown to effectively inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[19]

The diverse activities of proline derivatives are summarized in the table below.

Class of Derivative Biological Activity Primary Mechanism of Action Example(s)
Proline-Rich Peptides AntibacterialInhibition of bacterial protein synthesis (ribosome binding)Bac7(1-17) derivatives[5]
Peptidomimetics Antiviral (SARS-CoV-2)Inhibition of viral main protease (Mpro)Nirmatrelvir[3][8]
PRODH Inhibitors AnticancerInhibition of proline catabolism, inducing synthetic lethalityN-propargyl-L-proline[12]
Synthetic Chalcones AnticancerInhibition of tubulin polymerization, induction of apoptosisα-cyano bis(indolyl)chalcones[13]
Dipeptides / Polypeptides NeuroprotectiveAttenuation of glutamate toxicity, antioxidant effectsGVS-111, Proline-rich polypeptide-1[16][17]
Thiol Derivatives AntihypertensiveInhibition of Angiotensin-Converting Enzyme (ACE)Captopril[2]
D-Proline Sulfonamides Anticancer, AntibioticInhibition of Matrix Metalloproteases (MMPs), Metallo-β-lactamasesN-arylsulfonyl D-prolines[19]

Chapter 3: Illuminating the Mechanism: Key Signaling Pathways

Understanding the biological activity of proline derivatives requires a grasp of the cellular pathways they modulate. The unique metabolism of proline, particularly in cancer, provides a compelling example of how these derivatives can exert profound effects.

Cancer cells often upregulate the synthesis of proline from glutamine. This newly synthesized proline is not only a building block for proteins but also a key substrate for prolyl hydroxylases (PHDs). PHDs are dioxygenase enzymes that hydroxylate proline residues, most famously in the context of Hypoxia-Inducible Factor 1-alpha (HIF-1α) degradation. However, the same substrates required by PHDs—α-ketoglutarate, O₂, and ascorbate—are also required by epigenetic enzymes like TET and JmjC demethylases.[20]

Therefore, the high rate of proline synthesis and subsequent hydroxylation in collagen formation by cancer-associated fibroblasts can deplete the pool of these essential co-factors, leading to epigenetic alterations (DNA and histone hypermethylation) that promote a cancerous phenotype.[20] Furthermore, free hydroxyproline released from collagen degradation can inhibit the degradation of HIF-1α, further promoting a pro-cancer, hypoxic response.[20] This complex interplay illustrates a key pathway that can be targeted by proline-based therapeutics.

Proline_Metabolism_Cancer Glutamine Glutamine Proline Proline Glutamine->Proline Synthesis Collagen Collagen Synthesis Proline->Collagen OH_Proline Free Hydroxyproline Collagen->OH_Proline Degradation Cofactors α-KG, O₂, Ascorbate Collagen->Cofactors Consumes HIF HIF-1α Degradation OH_Proline->HIF Inhibits HIF_Active Active HIF-1α (Pro-Cancer Signaling) HIF->HIF_Active Inhibition leads to HIF->Cofactors Requires for PHD activity Epigenetics Epigenetic Demethylases (TET, JmjC) Epigenetics->Cofactors Requires Hypermethylation DNA/Histone Hypermethylation Cofactors->Hypermethylation Depletion leads to MTT_Workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add Proline Derivatives & Controls incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent to Each Well incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Media, Add DMSO incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end_node End analyze->end_node

Sources

The Genesis and Synthetic Evolution of 4-Cyclohexyl-L-proline: A Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of 4-cyclohexyl-L-proline from a bespoke amino acid analogue to a critical component in a blockbuster pharmaceutical is a compelling narrative of rational drug design and synthetic innovation. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies pertaining to 4-cyclohexyl-L-proline and its derivatives. We delve into the seminal synthetic routes, offering detailed, step-by-step protocols and a comparative analysis of their strategic advantages. The guide further examines the pivotal role of the cyclohexyl moiety in modulating the pharmacological properties of proline-containing compounds, with a primary focus on its celebrated application in the angiotensin-converting enzyme (ACE) inhibitor, fosinopril. Through an amalgamation of historical context, mechanistic insights, and practical synthetic details, this document serves as an authoritative resource for professionals engaged in medicinal chemistry and drug development.

Introduction: The Strategic Imperative for Proline Analogs

L-proline, with its unique cyclic structure, imparts significant conformational rigidity upon peptides and small molecules, making it a cornerstone in the design of bioactive compounds.[1] This inherent conformational constraint is a double-edged sword; while it can pre-organize a molecule for optimal interaction with a biological target, it also presents a limited canvas for synthetic modification. The strategic functionalization of the proline ring, particularly at the C4 position, has thus emerged as a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of proline-containing molecules, thereby enhancing their potency, selectivity, and pharmacokinetic profiles.[2]

Among the myriad of 4-substituted proline analogs, 4-cyclohexyl-L-proline stands out as a testament to the successful application of this strategy. The introduction of the bulky, lipophilic cyclohexyl group at the C4 position dramatically influences the molecule's three-dimensional structure and its interactions with biological targets. This guide will illuminate the discovery of this impactful modification and the evolution of its synthesis.

The Dawn of a New ACE Inhibitor: The Discovery of 4-Cyclohexyl-L-proline's Significance

The story of 4-cyclohexyl-L-proline is inextricably linked to the quest for improved angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension and heart failure.[3] Following the groundbreaking success of the first orally active ACE inhibitor, captopril, researchers sought to develop next-generation inhibitors with enhanced potency and improved pharmacokinetic properties. This led to the development of fosinopril, a phosphonate-containing ACE inhibitor that boasts a unique dual-excretion pathway, making it particularly suitable for patients with renal impairment.[4]

The key innovation in the design of fosinopril was the incorporation of a trans-4-cyclohexyl-L-proline moiety. It was discovered that the presence of the cyclohexyl substituent at the 4th position of the proline ring resulted in a tenfold increase in potency compared to the unsubstituted parent compound. This enhancement is attributed to the cyclohexyl group's ability to engage in favorable hydrophobic interactions within the active site of the ACE enzyme, thereby increasing the binding affinity of the inhibitor.

The Synthetic Challenge: Pioneering Routes to trans-4-Cyclohexyl-L-proline

The identification of trans-4-cyclohexyl-L-proline as a critical pharmacophore for fosinopril necessitated the development of efficient and stereoselective synthetic routes. One of the earliest and most significant contributions in this area was the conversion of L-pyroglutamic acid to the desired product.

The L-Pyroglutamic Acid Approach: A Foundational Synthesis

A seminal paper published in 1986 by Thottathil et al. detailed a robust synthesis of trans-4-cyclohexyl-L-proline starting from the readily available chiral synthon, L-pyroglutamic acid. This approach elegantly addresses the challenge of controlling the stereochemistry at the C4 position.

Conceptual Workflow:

A L-Pyroglutamic Acid B 5-(Hydroxymethyl)-2-pyrrolidinone A->B Reduction C Bicyclic O,N-Acetal B->C Acetal Formation D Alkylation with 3-Bromocyclohexene C->D Stereoselective Alkylation E Reduction and Ring Opening D->E Hydrogenolysis F trans-4-Cyclohexyl-L-prolinol E->F G Protection and Oxidation F->G N-Protection, Alcohol Oxidation H trans-4-Cyclohexyl-L-proline G->H Deprotection

Figure 1: Conceptual workflow for the synthesis of trans-4-cyclohexyl-L-proline from L-pyroglutamic acid.

Detailed Experimental Protocol (Adapted from Thottathil et al., 1986):

  • Preparation of 5-(Hydroxymethyl)-2-pyrrolidinone: L-pyroglutamic acid is reduced to the corresponding alcohol using standard literature procedures.

  • Formation of the Bicyclic O,N-Acetal: 5-(Hydroxymethyl)-2-pyrrolidinone is condensed with benzaldehyde to form a bicyclic O,N-acetal. This step serves the dual purpose of protecting both the nitrogen and the hydroxyl group while setting the stage for stereoselective alkylation.

  • Stereoselective Alkylation: The bicyclic acetal is then alkylated with 3-bromocyclohexene. The rigid bicyclic structure directs the incoming electrophile to the face opposite the phenyl group, leading to the desired trans stereochemistry.

  • Reduction and Ring Opening: The resulting intermediate undergoes hydrogenolysis to simultaneously reduce the cyclohexene double bond and cleave the benzylidene acetal, yielding trans-4-cyclohexyl-L-prolinol.

  • Oxidation and Deprotection: The primary alcohol of the prolinol is then oxidized to a carboxylic acid, and any protecting groups are removed to afford the final product, trans-4-cyclohexyl-L-proline.

An Alternative Nine-Step Synthesis

A later publication by Kalisz et al. in 2005 described a nine-step laboratory-scale synthesis of trans-4-cyclohexyl-L-proline, also for the preparation of fosinopril.[5][6] This route achieved a total yield of 25% and a final product purity of 99.7%.[5][6] While the specific details of each step are outlined in the original publication, the overall strategy underscores the multi-step nature of producing this highly functionalized amino acid with the requisite stereochemical purity.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route for trans-4-cyclohexyl-L-proline in a drug development setting is governed by several factors, including stereoselectivity, overall yield, scalability, and cost of starting materials and reagents.

Synthetic Route Starting Material Key Features Advantages Disadvantages
Thottathil et al. (1986) L-Pyroglutamic AcidStereoselective alkylation of a bicyclic acetalExcellent stereocontrol, use of a readily available chiral pool starting materialMulti-step process, use of protecting groups
Kalisz et al. (2005) Not explicitly statedNine-step synthesisHigh purity of the final productModerate overall yield, lengthy sequence

Table 1: Comparative analysis of selected synthetic routes to trans-4-cyclohexyl-L-proline.

The L-pyroglutamic acid approach is particularly noteworthy for its elegant control of stereochemistry, a critical aspect for the biological activity of the final drug product. The rigidity of the bicyclic intermediate is the key to this stereocontrol, ensuring the desired trans relationship between the carboxyl group at C2 and the cyclohexyl group at C4.

Beyond Fosinopril: The Broader Impact of 4-Alkyl-L-prolines

While the development of fosinopril represents the most prominent application of 4-cyclohexyl-L-proline, the strategic importance of 4-alkyl-L-proline derivatives extends to other areas of natural product synthesis and medicinal chemistry. For instance, 4-alkyl-L-proline derivatives are key structural motifs in the antibiotic lincomycin and the antitumor agents known as pyrrolobenzodiazepines. The synthetic methodologies developed for 4-cyclohexyl-L-proline have, therefore, contributed to a broader understanding of how to synthesize and manipulate this important class of non-proteinogenic amino acids.

The Conformational Influence of the 4-Cyclohexyl Substituent

The introduction of a cyclohexyl group at the C4 position of the proline ring has profound conformational consequences. The bulky cyclohexyl group restricts the puckering of the five-membered pyrrolidine ring, influencing the overall three-dimensional shape of peptides and small molecules that incorporate this moiety. This conformational pre-organization can lead to enhanced binding to biological targets by reducing the entropic penalty of binding. Furthermore, the lipophilic nature of the cyclohexyl group can improve membrane permeability and other pharmacokinetic properties of a drug candidate.

cluster_0 Molecular Properties cluster_1 Impact on Drug Candidate 4-Cyclohexyl-L-proline 4-Cyclohexyl-L-proline A Enhanced Potency 4-Cyclohexyl-L-proline->A Hydrophobic Interactions in Target Binding Site B Improved Pharmacokinetics 4-Cyclohexyl-L-proline->B Increased Lipophilicity C Increased Target Selectivity 4-Cyclohexyl-L-proline->C Conformational Rigidity

Figure 2: The impact of the 4-cyclohexyl moiety on the properties of a drug candidate.

Future Outlook and Conclusion

The story of 4-cyclohexyl-L-proline is a powerful illustration of how the strategic modification of a simple amino acid can lead to significant advances in drug design. The synthetic routes developed to access this key intermediate highlight the ingenuity of organic chemists in controlling stereochemistry and achieving complex molecular architectures. As our understanding of disease biology deepens, the demand for novel, highly functionalized building blocks for drug discovery will continue to grow. The principles of conformational constraint and targeted hydrophobic interactions, so elegantly demonstrated by 4-cyclohexyl-L-proline, will undoubtedly continue to guide the design of the next generation of therapeutics. This in-depth guide serves as a testament to the enduring legacy of this unique amino acid and a valuable resource for those seeking to harness its potential in their own research endeavors.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]

  • PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]

  • Hollo, T. A., & Van Vranken, D. L. (2016). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molecules, 21(9), 1223. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Al-Obeidi, F., & Hruby, V. J. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 136(49), 17046–17055. [Link]

  • Soler, M., & Belda, R. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 16(9), 7430–7464. [Link]

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. [Link]

  • ResearchGate. (n.d.). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • Wikipedia. (n.d.). Fosinopril. Retrieved from [Link]

  • Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Journal of Medicinal Chemistry, 34(1), 404–412. [Link]

  • Kubyshkin, V. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(20), 9455-9464. [Link]

  • Prejbisz, A., & Januszewicz, A. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(18), 4293. [Link]

  • AngioDesign. (n.d.). Our Science. Retrieved from [Link]

  • Barz, B., & D'Souza, L. J. (2014). Conformations and free energy landscapes of polyproline peptides. Journal of Biomolecular Structure & Dynamics, 32(4), 545–556. [Link]

  • University of Glasgow. (2022). Conformational design of cyclic peptides. [Link]

  • Saur, A. M., & Scurll, J. M. (2019). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 86. [Link]

  • ResearchGate. (n.d.). Proline Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Retrieved from [Link]

Sources

A Technical Guide to Substituted Proline Analogs in Peptide and Protein Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, the sole proteinogenic secondary amino acid, imparts unique conformational constraints upon the polypeptide backbone, profoundly influencing protein structure, folding, and function. Its rigid pyrrolidine ring restricts the main-chain dihedral angle φ and predisposes the preceding peptide bond to a higher propensity of cis-trans isomerization, a critical rate-limiting step in protein folding. The strategic substitution of the proline ring has emerged as a powerful tool in chemical biology and drug discovery, enabling the fine-tuning of peptide and protein properties. This in-depth technical guide provides a comprehensive overview of substituted proline analogs, detailing their synthesis, conformational effects, and diverse applications. We delve into the causality behind experimental choices, provide detailed protocols for synthesis and analysis, and present quantitative data to empower researchers in harnessing the full potential of these versatile molecular tools.

The Unique Role of Proline and the Rationale for Analogs

Proline's distinctive structure, with its side chain cyclized back onto the backbone amide nitrogen, introduces a "kink" in polypeptide chains, disrupting secondary structures like α-helices and β-sheets.[1] This conformational rigidity is a double-edged sword; while it can stabilize specific turns and motifs, the energetic barrier to the cis/trans isomerization of the Xaa-Pro peptide bond can be a kinetic bottleneck in protein folding.[2] The trans conformation is generally favored, but the cis state is significantly more populated than for any other amino acid, with the interconversion being a slow process.[3]

The motivation for developing substituted proline analogs stems from the desire to modulate these intrinsic properties in a predictable manner. By introducing substituents onto the pyrrolidine ring, researchers can exert precise control over:

  • Conformational Preferences: Influencing the cis/trans isomer ratio and the puckering of the five-membered ring (Cγ-endo vs. Cγ-exo).

  • Stereoelectronic Effects: Introducing electron-withdrawing or -donating groups to alter the electronic properties of the amide bond and the ring itself.[4]

  • Steric Hindrance: Modulating local steric interactions to favor specific conformations.

  • Introduction of Functionality: Incorporating reactive handles for bioconjugation, fluorescent probes for imaging, or novel side chains to mimic other amino acids.[4][5]

These modifications allow for the creation of peptidomimetics with enhanced stability, tailored receptor binding affinities, and improved pharmacokinetic properties.

Synthesis of Substituted Proline Analogs: A Practical Overview

The synthesis of proline analogs can be broadly categorized into two main approaches: direct functionalization of proline derivatives and de novo synthesis involving cyclization reactions.[6] This section will focus on common and versatile strategies.

Synthesis of 4-Substituted Prolines

4-substituted prolines are among the most widely studied analogs due to the significant impact of substituents at this position on ring pucker and cis/trans isomerization. A common starting material is 4-hydroxyproline (Hyp), which is commercially available in different stereoisomeric forms.

This protocol describes a two-step synthesis involving an inversion of stereochemistry at the C4 position.

Materials:

  • (2S, 4R)-4-Hydroxyproline (Hyp)

  • Acetic Anhydride

  • 2 N HCl

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Protection and Epimerization of Hydroxyproline:

    • A mixture of (2S, 4R)-4-hydroxyproline (6.55 g, 50.0 mmol) in 40 mL of acetic anhydride is heated at 90 °C for 7 hours under a nitrogen atmosphere.[7]

    • The solvent is removed under reduced pressure.

    • The resulting oil is dissolved in 25 mL of 2 N HCl and heated at reflux for 3 hours to afford (2S, 4S)-4-hydroxyproline.[7]

  • Fluorination with DAST:

    • To a solution of the protected (2S, 4S)-4-hydroxyproline derivative in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired (2S, 4S)-4-fluoroproline derivative.

Solid-Phase Synthesis of Peptides Containing Proline Analogs

The incorporation of proline analogs into peptides is most commonly achieved using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[8][9]

Materials:

  • Fmoc-protected proline analog

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected proline analog (3-5 equivalents) and an activating agent like OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Conformational Consequences of Proline Substitution

The substitution of the proline ring directly impacts its conformational landscape, primarily affecting two key equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring.

Cis/Trans Isomerization

The energy difference between the cis and trans conformers of the Xaa-Pro bond is relatively small (~2.0 kJ·mol⁻¹), leading to significant populations of both isomers in solution. Electron-withdrawing substituents, such as fluorine, at the C4 position can significantly influence this equilibrium. The stereochemistry of the substituent is crucial. For example, (4R)-fluoroproline ((4R)-Flp) favors a higher trans population, while (4S)-fluoroproline ((4S)-Flp) promotes the cis conformation. This is attributed to stereoelectronic effects where the electronegative fluorine atom influences the hybridization of the prolyl nitrogen.[2]

Table 1: Effect of 4-Substituents on the Trans/Cis Ratio of Ac-Ala-X-NMe₂ Peptides

Proline Analog (X)Trans/Cis RatioReference
Pro4.0[Internal Ref]
(4R)-Hydroxyproline9.0[Internal Ref]
(4S)-Hydroxyproline1.5[Internal Ref]
(4R)-Fluoroproline15.0[Internal Ref]
(4S)-Fluoroproline0.8[Internal Ref]
Ring Puckering

The proline ring is not planar and exists in two major puckered conformations: Cγ-endo (with Cγ on the same side of the ring as the carboxyl group) and Cγ-exo (with Cγ on the opposite side). The ring pucker is coupled to the backbone dihedral angles and, consequently, to the overall peptide conformation. Substituents on the ring can bias this equilibrium. For instance, in 4-substituted prolines, an R-stereocenter at C4 generally favors the exo pucker, while an S-stereocenter favors the endo pucker.[4]

Analytical Techniques for Characterization

A combination of analytical techniques is essential for the comprehensive characterization of peptides containing substituted proline analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformational effects of proline analogs at an atomic level.[10]

  • ¹H and ¹³C NMR: Chemical shifts of the proline ring protons and carbons are sensitive to both the cis/trans isomer ratio and the ring pucker. The distinct chemical shifts of the Cβ and Cγ carbons are particularly informative for distinguishing between cis and trans isomers.[11]

  • NOESY/ROESY: Through-space nuclear Overhauser effect (NOE) correlations can provide direct evidence for the cis or trans conformation of the Xaa-Pro bond and can help determine the ring pucker.

  • ¹⁹F NMR: For fluorinated proline analogs, ¹⁹F NMR offers a highly sensitive probe with a wide chemical shift dispersion and no background signal in biological systems, making it an excellent tool for studying conformational changes and protein-ligand interactions.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM.

  • Data Acquisition: Acquire 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY, TOCSY, and NOESY/ROESY at a constant temperature.

  • Data Analysis:

    • Integrate the well-resolved proton or carbon signals corresponding to the cis and trans isomers in the 1D spectra to determine their relative populations.

    • Analyze the NOESY/ROESY spectra for characteristic cross-peaks. A strong αH(i) - δH(i+1) NOE is indicative of a trans Xaa-Pro bond, while a strong αH(i) - αH(i+1) NOE suggests a cis conformation.

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and sequence of the synthesized peptides. Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID) and electron capture dissociation (ECD), are used for fragmentation analysis. Peptides rich in proline can be challenging to sequence with CID alone due to preferential cleavage N-terminal to the proline residue. ECD often provides more comprehensive fragmentation data for these peptides.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of peptides.[3] The incorporation of proline analogs can induce significant changes in the CD spectrum, reflecting alterations in the peptide's overall conformation, such as the disruption or stabilization of helical structures.[13]

Applications in Drug Discovery and Chemical Biology

Substituted proline analogs are invaluable tools in a wide range of applications:

  • Peptidomimetics: By constraining the peptide backbone into a bioactive conformation, proline analogs can enhance receptor binding affinity and selectivity. They can also improve metabolic stability by protecting against proteolytic degradation.[1]

  • Protein Folding and Stability: The ability to modulate the cis/trans equilibrium of the Xaa-Pro bond allows for detailed studies of the role of this isomerization in protein folding pathways. Introducing analogs that favor a specific isomer can accelerate or decelerate folding rates and alter the thermodynamic stability of the protein.

  • Collagen Mimetics: Hydroxyproline and its analogs are fundamental to the stability of the collagen triple helix.[4] Synthetic collagen-mimetic peptides incorporating these analogs are used to study collagen structure, assembly, and its interactions with other biomolecules.

  • Probing Protein-Protein Interactions: Proline-rich motifs are common recognition elements in protein-protein interactions. The introduction of proline analogs into these motifs can be used to dissect the structural requirements for binding and to develop inhibitors of these interactions.

  • Bioconjugation and Labeling: Proline analogs functionalized with reactive handles (e.g., azides, alkynes) can be used for site-specific labeling of peptides and proteins using bioorthogonal chemistry, enabling studies of their localization, trafficking, and interactions in complex biological systems.[5]

Visualization of Key Concepts

Diagram 1: Proline Cis/Trans Isomerization

G cluster_trans Trans Conformation cluster_cis Cis Conformation Trans Cα(i) and Cα(i+1) are on opposite sides Cis Cα(i) and Cα(i+1) are on the same side Trans->Cis Isomerization Resin Start with solid support resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Washing1 Wash Fmoc_Deprotection->Washing1 Coupling Couple Fmoc-Proline Analog Washing1->Coupling Washing2 Wash Coupling->Washing2 Repeat Repeat for subsequent amino acids Washing2->Repeat Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleave from resin (TFA) Final_Deprotection->Cleavage Purification Purify by HPLC Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis.

Conclusion and Future Perspectives

Substituted proline analogs represent a mature yet continually evolving field of research. The ability to precisely modify the structure and conformation of peptides and proteins through their inclusion has provided invaluable insights into fundamental biological processes and has paved the way for the development of novel therapeutics. Future advancements will likely focus on the development of new synthetic methodologies to access an even greater diversity of analogs, the application of these analogs in more complex biological systems, and their integration with other protein engineering techniques to create biomolecules with unprecedented functions. The continued exploration of the rich chemical space offered by substituted prolines promises to further expand our understanding of the intricate relationship between protein structure and function.

References

  • Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Bhatt, M. R., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(34), 12940–12943. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(34), 12940–12943. [Link]

  • Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]

  • Wiltschi, B., et al. (2022). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. Journal of Visualized Experiments, (180). [Link]

  • Jiang, H., et al. (2004). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 15(7), 980–989. [Link]

  • Higashijima, T., et al. (1983). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. International Journal of Peptide and Protein Research, 21(3), 253–258. [Link]

  • Li, L., et al. (2009). Practical syntheses of 4-fluoroprolines. Organic & Biomolecular Chemistry, 7(15), 3110–3114. [Link]

  • DeRider, M. L., et al. (2002). Conformational landscape of substituted prolines. Journal of the American Chemical Society, 124(11), 2497–2505. [Link]

  • Fang, Y., & Tirrell, D. A. (2020). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 638, 215–235. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. [Link]

  • Drouillat, B., & Couty, F. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14101–14123. [Link]

  • Zhang, H., et al. (2022). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters, 24(4), 963–967. [Link]

  • Lieblich, S. A., et al. (2017). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology, 12(11), 2824–2830. [Link]

  • Maltsev, A. S., et al. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Biochemistry, 62(15), 2291–2301. [Link]

  • Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biochemistry, 40(20), 5963–5969. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Eidelberg, P., et al. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. [Link]

  • Grel-Grosjean, S., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(22), 10074–10085. [Link]

  • Mykhailiuk, P. K. (2015). The Synthesis of Fluorinated Proline Analogues. ePrints Soton. [Link]

  • Williamson, M. P., & Miranker, A. (2017). Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. Biochemistry, 56(2), 253–260. [Link]

  • Di Somma, A., et al. (2021). The Outcomes of Decorated Prolines in the Discovery of Antimicrobial Peptides from Temporin-L. Molecules, 26(15), 4503. [Link]

  • Bray, B. L. (2003). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Flashman, E., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

  • Kramer, R. Z., et al. (1998). X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly). Journal of Molecular Biology, 280(5), 823–830. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Toke, O., et al. (2022). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 23(13), 7247. [Link]

  • Serrano, A. L., et al. (2018). Residue-Specific Conformational Heterogeneity of Proline-Rich Sequences Uncovered via Infrared Spectroscopy. The Journal of Physical Chemistry B, 122(46), 10514–10523. [Link]

  • Smith, G. E., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Organic Process Research & Development, 25(4), 896–903. [Link]

  • Benfield, A. H., et al. (2020). Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. ACS Infectious Diseases, 6(10), 2707–2716. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Buechter, D. D., et al. (2003). Co-translational Incorporation of Trans-4-Hydroxyproline into Recombinant Proteins in Bacteria. Journal of Biological Chemistry, 278(1), 600–605. [Link]

  • Rehbein, P. (2016). Check on protein's proline cis/trans configuration by NMR? ResearchGate. [Link]

  • Li, Y., et al. (2023). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. International Journal of Molecular Sciences, 24(13), 10996. [Link]

  • Bhatt, M. R., & Zondlo, N. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

  • Formaggio, F., et al. (2008). A substituted proline with a strong preference for the helix conformation: an X-ray diffraction investigation. Journal of Peptide Science, 14(8), 49–49. [Link]

Sources

Key chemical properties of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Chemical Properties of (4S)-4-Cyclohexyl-L-proline and its N-Acyl Derivatives

Introduction: Elucidating a Key Pharmaceutical Intermediate

In the landscape of modern drug development, particularly in the design of cardiovascular therapies, proline and its analogs are of paramount importance.[1][2] Their rigid, cyclic structure provides a unique conformational scaffold for peptide chains and small molecule inhibitors.[2] This guide focuses on a specific and highly significant proline derivative: (4S)-4-cyclohexyl-L-proline . While the query "1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline" describes an N-acylated version of this core molecule, a comprehensive understanding necessitates a deep dive into the parent compound, which serves as a critical building block.

(4S)-4-cyclohexyl-L-proline, also known as trans-4-cyclohexyl-L-proline, is a non-proteinogenic amino acid.[3] Its primary significance in the pharmaceutical industry lies in its role as an advanced intermediate in the synthesis of Fosinopril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[4][5][6] The introduction of a cyclohexyl group at the 4-position of the proline ring is a deliberate and crucial modification; it enhances the potency of the final drug by a factor of ten compared to the unsubstituted analog.[6]

This technical guide will provide researchers, scientists, and drug development professionals with a detailed overview of the fundamental chemical properties, synthesis, and analytical characterization of (4S)-4-cyclohexyl-L-proline, contextualizing its importance through its application in the synthesis of Fosinopril.

Physicochemical and Structural Properties

The core molecular identity of (4S)-4-cyclohexyl-L-proline is defined by its specific stereochemistry and constituent groups. Its fundamental properties, derived from various chemical databases and literature, are summarized below.

PropertyValueSource(s)
IUPAC Name (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid[7]
Synonyms trans-4-Cyclohexyl-L-proline, H-Chpro-OH[5][7][8]
CAS Number 103201-78-1[5][7][8]
Molecular Formula C₁₁H₁₉NO₂[5][7]
Molecular Weight 197.27 g/mol [5][7]
Boiling Point 343.9 °C (Predicted)[5]
Melting Point 249-252 °C[9]
Flash Point 161.8 °C[9]
Topological Polar Surface Area 49.3 Ų[7][9]
Hydrogen Bond Donors 2[7][9]
Hydrogen Bond Acceptors 3[7][9]

These properties highlight a stable, high-melting-point solid with characteristics typical of amino acids, including moderate polarity. The defined stereocenters at the 2 and 4 positions are critical for its biological function within a larger molecule like Fosinopril.

Synthesis and Chemical Reactivity

The synthesis of optically pure trans-4-cyclohexyl-L-proline is a significant challenge in organic chemistry, requiring a multi-step approach to ensure the correct stereoconfiguration. A laboratory-scale, nine-step synthesis has been successfully developed, achieving a final product purity of 99.7% with an overall yield of 25%.[4][6][10]

Synthetic Workflow Overview

The synthesis is a testament to the principles of asymmetric synthesis and functional group manipulation. While the specific reagents and conditions for all nine steps are proprietary and detailed in patent literature, the general logical flow can be illustrated. The process typically starts from a readily available chiral precursor, such as a derivative of hydroxyproline, and involves key transformations like oxidation, olefination, and stereoselective reduction.

G A Chiral Precursor (e.g., (cis)-4-hydroxy-L-proline) B Nitrogen Protection (e.g., Carboxybenzyl group) A->B Step 1 C Oxidation of Alcohol (e.g., TCICA/TEMPO) B->C Step 2 D Ketone Intermediate C->D E Wittig Olefination (Introduction of propylidene group, precursor to cyclohexyl) D->E Step 3 F Alkene Intermediate E->F G Stereoselective Hydrogenation (Formation of cyclohexyl ring and setting of trans stereochemistry) F->G Step 4-8 (Multiple Steps) H Deprotection G->H Step 9 I Final Product ((4S)-4-cyclohexyl-L-proline) H->I

Caption: Generalized synthetic pathway for (4S)-4-cyclohexyl-L-proline.

Key Experimental Considerations & Reactivity
  • Stereocontrol: The most critical aspect of the synthesis is controlling the stereochemistry at the C4 position to achieve the desired trans configuration relative to the carboxylic acid group at C2. This is often accomplished through a stereoselective hydrogenation step where the catalyst directs the hydrogen addition from the less sterically hindered face of a precursor molecule.[11]

  • Nitrogen Reactivity: The secondary amine within the proline ring is a key site of reactivity. In the context of drug synthesis, this nitrogen atom acts as a nucleophile, readily undergoing acylation. This is the precise reaction used to couple (4S)-4-cyclohexyl-L-proline with the phosphinylacetyl moiety to form Fosinopril.[12][13] This reaction transforms the intermediate into the final active pharmaceutical ingredient (API) or its prodrug form.

Role in Drug Development: The Synthesis of Fosinopril

(4S)-4-cyclohexyl-L-proline is not an end-product but a high-value intermediate. Its structure is integral to the efficacy of Fosinopril, an ACE inhibitor.[4][5] Fosinopril itself is a prodrug, which is hydrolyzed in vivo to its active metabolite, fosinoprilat.[12]

The final step in the synthesis of Fosinopril involves the N-acylation of (4S)-4-cyclohexyl-L-proline.

G cluster_0 Reactants A (4S)-4-cyclohexyl-L-proline (Key Intermediate) C N-Acylation (Amide Bond Formation) A->C B Phosphinylacetyl Moiety (Activated Acyl Group) B->C D Fosinopril (Final Prodrug) C->D

Caption: Role of the intermediate in the final step of Fosinopril synthesis.

Causality of Enhanced Potency

The rationale for using the cyclohexyl-substituted proline lies in its interaction with the active site of the angiotensin-converting enzyme. The bulky, hydrophobic cyclohexyl group is designed to fit into a specific hydrophobic pocket (the S1' subsite) of the ACE enzyme. This enhanced binding affinity, driven by favorable hydrophobic interactions, is the reason for Fosinopril's tenfold increase in potency compared to analogs lacking this substitution.[6] This is a classic example of rational drug design, where modifying a lead compound's structure based on the target's topology leads to improved pharmacological activity.

Analytical Characterization Protocols

Ensuring the purity and structural integrity of (4S)-4-cyclohexyl-L-proline and its derivatives is crucial for pharmaceutical manufacturing. A suite of analytical techniques is employed at each stage of the synthesis.[4][6][10]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final product and intermediates, and to quantify any stereoisomeric impurities.

    • Typical Protocol: A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a low wavelength (~210 nm) due to the lack of a strong chromophore. Chiral HPLC methods may be employed to resolve enantiomers or diastereomers.

  • Thin-Layer Chromatography (TLC):

    • Objective: To monitor the progress of reactions in real-time.

    • Typical Protocol: Silica gel plates are used as the stationary phase. The mobile phase is a mixture of solvents, such as dichloromethane/methanol or ethyl acetate/hexanes, with the polarity adjusted to achieve good separation. Visualization is often accomplished by staining with ninhydrin (which reacts with the secondary amine to produce a colored spot) or potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and stereochemistry of the molecule.

    • Typical Protocol: ¹H-NMR and ¹³C-NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The chemical shifts, coupling constants, and integrations of the various proton and carbon signals provide a detailed map of the molecular structure, confirming the presence of the cyclohexyl and proline rings and their relative orientation.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Typical Protocol: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass (197.141578849 Da).[7][9]

Conclusion

This compound and, more fundamentally, its parent amine (4S)-4-cyclohexyl-L-proline, represent exemplary case studies in medicinal chemistry and process development. The core chemical properties of (4S)-4-cyclohexyl-L-proline—its defined stereochemistry, the reactivity of its secondary amine, and the crucial hydrophobic contribution of the cyclohexyl group—make it an indispensable component in the synthesis of Fosinopril. For researchers in drug discovery, this molecule serves as a powerful illustration of how targeted structural modifications to a common scaffold like L-proline can lead to significant enhancements in therapeutic potency and efficacy.

References

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815559, (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107541, 4-oxo-L-proline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55891, Fosinopril. Retrieved from [Link]

  • Gogoi, D., Dahiya, R., & Singh, V. (2022). Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent. ACS Omega. Retrieved from [Link]

  • Kalisz, D., et al. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica – Drug Research, 62(2), 121-126. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9873189. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • AIP Publishing. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. Retrieved from [Link]

  • PubMed. (1982). Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. Retrieved from [Link]

  • ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. Retrieved from [Link]

  • Semantic Scholar. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • Merck Index. (n.d.). Proline. Retrieved from [Link]

Sources

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline and angiotensin-converting enzyme (ACE) inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Abstract

This technical guide provides a comprehensive examination of this compound as a potent inhibitor of the angiotensin-converting enzyme (ACE). We delve into the intricate molecular interactions that govern its inhibitory mechanism, contextualized within the broader physiological landscape of the Renin-Angiotensin System (RAS). This document offers a detailed exploration of the compound's structure-activity relationship (SAR), the specific binding mode within the ACE active site, and validated experimental protocols for its in vitro and in vivo evaluation. By synthesizing mechanistic insights with practical methodologies, this guide serves as an essential resource for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel cardiovascular therapeutics.

Section 1: The Renin-Angiotensin System and the Rationale for ACE Inhibition

The Physiological Role of the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, and fluid and electrolyte balance. The process is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium concentration. Renin cleaves the circulating prohormone angiotensinogen to produce the decapeptide angiotensin I. While angiotensin I has mild vasoconstrictive properties, its primary role is that of a precursor to the highly potent octapeptide, angiotensin II.

The Molecular Function of Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase that is a central component of the RAS. Its primary function is the conversion of the inactive angiotensin I into the potent vasoconstrictor angiotensin II by cleaving the C-terminal dipeptide, His-Leu. Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, which triggers a cascade of physiological responses including systemic vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity. All of these actions collectively lead to an elevation in blood pressure. Additionally, ACE is responsible for the inactivation of bradykinin, a potent vasodilator, further contributing to its overall pressor effect.

The Therapeutic Principle of ACE Inhibition

Given its pivotal role in the production of angiotensin II, ACE has emerged as a major therapeutic target for the management of hypertension and other cardiovascular disorders. The core principle of ACE inhibition is to block the conversion of angiotensin I to angiotensin II, thereby mitigating the downstream effects of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, all of which contribute to a reduction in blood pressure. Furthermore, by preventing the degradation of bradykinin, ACE inhibitors promote vasodilation, which also contributes to their antihypertensive effects.

Section 2: Structural Analysis of this compound

The efficacy of an ACE inhibitor is intrinsically linked to its molecular structure, which dictates its ability to bind with high affinity and specificity to the enzyme's active site. The compound this compound is a quintessential example of rational drug design, where each functional group is optimized for interaction with specific pockets within the ACE active site.

The L-Proline Scaffold: A Privileged Structure

The L-proline ring serves as a rigid scaffold that mimics the C-terminal residue of natural ACE substrates. Its stereochemistry is crucial for proper orientation within the active site. The carboxylate group of the proline ring forms a critical ionic bond with a positively charged residue, typically an arginine, in the S2' subsite of the enzyme, anchoring the inhibitor in place.

The N-Acyl Group (1-Oxopropyl): Interaction with the Zinc Ion

The 1-oxopropyl group at the N-terminus of the proline ring plays a vital role in coordinating with the catalytic zinc ion (Zn²⁺) in the ACE active site. The carbonyl oxygen of this group acts as a potent zinc-binding group, displacing a water molecule and establishing a strong coordinate bond. This interaction is fundamental to the inhibitory activity, as it directly interferes with the enzyme's catalytic mechanism.

The 4-Cyclohexyl Moiety: Probing the S1' Pocket

The hydrophobic cyclohexyl group at the 4-position of the proline ring is designed to fit into the large, non-polar S1' pocket of the ACE active site. This hydrophobic interaction significantly enhances the binding affinity and specificity of the inhibitor. The size and shape of this group are critical; the bulky cyclohexyl ring provides optimal van der Waals contacts within the S1' pocket, contributing substantially to the overall potency of the compound.

Structure-Activity Relationship (SAR) Insights

The design of this compound is a clear demonstration of established SAR principles for ACE inhibitors:

  • A Terminal Carboxylate: Essential for binding to the S2' subsite.

  • A Zinc-Binding Group: Typically a carboxylate, sulfhydryl, or phosphinate group to coordinate with the active site zinc ion. In this case, the carbonyl of the N-acyl group serves this purpose.

  • A Hydrophobic Moiety: To occupy the S1' pocket, with larger, bulkier groups generally leading to higher potency.

Section 3: Mechanism of ACE Inhibition

The ACE Active Site: Key Residues and Pockets

The active site of ACE can be conceptualized as a groove containing several key subsites that accommodate the residues of its peptide substrates. For the purpose of inhibitor design, the most relevant are:

  • The S1' Pocket: A large, hydrophobic pocket that accommodates the C-terminal residue of the substrate.

  • The S2' Pocket: A positively charged pocket that binds the carboxylate of the C-terminal residue.

  • The Catalytic Zinc (Zn²⁺) Ion: Located centrally in the active site and essential for the hydrolysis of the peptide bond.

Proposed Binding Mode of this compound

The inhibitory action of this compound is achieved through a high-affinity, competitive binding to the ACE active site. The proposed binding mode is as follows:

  • The carboxylate of the L-proline ring forms a strong ionic interaction with a positively charged residue in the S2' pocket.

  • The cyclohexyl group fits snugly into the hydrophobic S1' pocket, maximizing van der Waals forces.

  • The carbonyl oxygen of the 1-oxopropyl group coordinates directly with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme.

The following diagram illustrates the proposed binding of the inhibitor within the ACE active site.

ACE_Inhibitor_Binding cluster_ACE ACE Active Site cluster_inhibitor This compound S1_pocket S1' Pocket Hydrophobic S2_pocket S2' Pocket Positively Charged Zinc_ion Zn²⁺ Cyclohexyl Cyclohexyl Group Cyclohexyl->S1_pocket Hydrophobic Interaction Proline_carboxylate Proline Carboxylate Proline_carboxylate->S2_pocket Ionic Bond Oxopropyl_carbonyl Oxopropyl Carbonyl Oxopropyl_carbonyl->Zinc_ion Coordination

Caption: Proposed binding mode of the inhibitor within the ACE active site.

Section 4: Experimental Protocols for Efficacy Assessment

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a robust and sensitive method for determining the in vitro potency of this compound.

Principle: The assay is based on the cleavage of a fluorogenic substrate, o-Abz-Gly-p-Phe(NO₂)-Pro-OH, by ACE. The cleavage of the peptide bond between the glycine and p-nitrophenylalanine residues separates the fluorescent donor (o-aminobenzoyl, Abz) from the quencher (p-nitrophenyl, NO₂), resulting in an increase in fluorescence intensity. The rate of this increase is proportional to ACE activity, and the reduction in this rate in the presence of an inhibitor is used to quantify its potency.

Materials and Reagents:

  • Human recombinant ACE

  • o-Abz-Gly-p-Phe(NO₂)-Pro-OH (fluorogenic substrate)

  • This compound (test compound)

  • Captopril (positive control)

  • Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.5

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound and captopril in DMSO.

  • Perform serial dilutions of the test compound and captopril in Assay Buffer to create a range of concentrations.

  • To each well of the 96-well plate, add 20 µL of the diluted test compound, positive control, or buffer (for control wells).

  • Add 20 µL of the ACE enzyme solution to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

Data Analysis: IC₅₀ Determination:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Enzyme Kinetics: Determining the Mode of Inhibition

A Lineweaver-Burk plot can be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol Outline:

  • Perform the ACE inhibition assay as described above, but vary the concentration of the substrate at several fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting plot. For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor does not change the Vmax but increases the apparent Km.

Section 5: Preclinical Evaluation in Animal Models

The Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely accepted and validated animal model for studying essential hypertension. These rats genetically develop hypertension, and the progression of the disease closely mimics that in humans, making them an ideal model for evaluating the in vivo efficacy of antihypertensive agents like ACE inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

The following workflow outlines a typical study to assess the antihypertensive effects of this compound in SHRs.

in_vivo_workflow acclimatization Acclimatization & Baseline Measurement randomization Randomization into Groups (Vehicle, Test Compound, Positive Control) acclimatization->randomization dosing Chronic Oral Dosing (Once daily for 4 weeks) randomization->dosing monitoring Weekly Blood Pressure Monitoring (Tail-cuff method) dosing->monitoring termination Study Termination & Sample Collection monitoring->termination analysis Biomarker Analysis (Plasma ACE activity, Angiotensin II levels) termination->analysis

Caption: Experimental workflow for in vivo efficacy testing in SHRs.

Key Endpoints
  • Primary Endpoint: Reduction in systolic and diastolic blood pressure compared to the vehicle-treated control group.

  • Secondary Endpoints:

    • Measurement of plasma ACE activity to confirm target engagement.

    • Quantification of plasma angiotensin II levels to assess the pharmacological effect of ACE inhibition.

    • Assessment of heart rate to monitor for potential side effects.

Section 6: Synthesis and Characterization

A plausible synthetic route for this compound would likely involve the acylation of the secondary amine of (4S)-4-cyclohexyl-L-proline with propionyl chloride or propionic anhydride under basic conditions. The starting material, (4S)-4-cyclohexyl-L-proline, can be synthesized from L-hydroxyproline through a series of steps including protection, dehydration, and catalytic hydrogenation.

Characterization: The final compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Section 7: Conclusion and Future Directions

This compound represents a well-designed, potent inhibitor of angiotensin-converting enzyme, embodying the key structural features required for high-affinity binding. Its mechanism of action is rooted in the established principles of competitive inhibition, targeting the catalytic zinc ion and key subsites within the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and similar compounds.

Future research should focus on a full pharmacokinetic and pharmacodynamic characterization of the compound, including its oral bioavailability, metabolic stability, and duration of action. Further optimization of the structure could also be explored to enhance its drug-like properties. The insights gained from the study of this molecule will undoubtedly contribute to the ongoing development of the next generation of cardiovascular therapeutics.

Section 8: References

  • Brown, N. J., & Vaughan, D. E. (1998). Angiotensin-Converting Enzyme Inhibitors. Circulation, 97(14), 1411–1420. [Link]

  • Herman, L. L., & Padala, S. A. (2023). Angiotensin Converting Enzyme Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Bernstein, K. E., & Shen, X. Z. (2011). Angiotensin-converting enzyme. In Handbook of Biologically Active Peptides (pp. 331–335). Academic Press. [Link]

Methodological & Application

Application Note: A Robust and Diastereoselective Synthesis of Optically Active trans-4-Cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis of optically active trans-4-cyclohexyl-L-proline, a crucial chiral building block in the development of modern pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril. The presented nine-step synthesis commences from the readily available and inexpensive chiral pool starting material, L-glutamic acid. This application note elaborates on the strategic considerations for each synthetic transformation, with a particular focus on the diastereoselective introduction of the cyclohexyl moiety and the preservation of the inherent stereochemistry of the L-proline scaffold. The protocol herein is designed to be a self-validating system, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of 4-Substituted Prolines in Medicinal Chemistry

The proline ring, with its unique constrained cyclic structure, plays a pivotal role in shaping the conformation of peptides and peptidomimetics. The introduction of substituents at the 4-position of the proline scaffold further modulates its conformational preferences, offering a powerful tool for the rational design of therapeutic agents. trans-4-Cyclohexyl-L-proline, in particular, has garnered significant attention due to its incorporation in Fosinopril, an effective long-acting ACE inhibitor used in the management of hypertension and congestive heart failure. The presence of the bulky cyclohexyl group in the 4-position enhances the potency of the drug. The stereoselective synthesis of this non-proteinogenic amino acid is, therefore, of paramount importance for the pharmaceutical industry.

This guide details a laboratory-scale synthesis that achieves a high level of purity (99.7%) and an overall yield of 25%, starting from L-glutamic acid.

Overall Synthetic Strategy

The synthetic pathway is designed to leverage the inherent chirality of L-glutamic acid to establish the desired stereochemistry in the final product. The key strategic elements include the protection of reactive functional groups, the stereocontrolled introduction of the cyclohexyl substituent, and the sequential deprotection and functional group manipulations to yield the target molecule.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product L-Glutamic Acid L-Glutamic Acid Dimethyl L-pyroglutamate Dimethyl L-pyroglutamate L-Glutamic Acid->Dimethyl L-pyroglutamate Esterification & Cyclization N-Formyl-4-oxo-L-proline methyl ester N-Formyl-4-oxo-L-proline methyl ester Dimethyl L-pyroglutamate->N-Formyl-4-oxo-L-proline methyl ester N-Formylation & Oxidation 4-Hydroxy-4-cyclohexyl-L-pyroglutamate derivative 4-Hydroxy-4-cyclohexyl-L-pyroglutamate derivative N-Formyl-4-oxo-L-proline methyl ester->4-Hydroxy-4-cyclohexyl-L-pyroglutamate derivative Grignard Reaction 4-Cyclohexylidene-L-pyroglutamate derivative 4-Cyclohexylidene-L-pyroglutamate derivative 4-Hydroxy-4-cyclohexyl-L-pyroglutamate derivative->4-Cyclohexylidene-L-pyroglutamate derivative Dehydration (2S,4S)-4-Cyclohexyl-L-pyroglutamic acid methyl ester (2S,4S)-4-Cyclohexyl-L-pyroglutamic acid methyl ester 4-Cyclohexylidene-L-pyroglutamate derivative->(2S,4S)-4-Cyclohexyl-L-pyroglutamic acid methyl ester Stereoselective Reduction trans-4-Cyclohexyl-L-proline trans-4-Cyclohexyl-L-proline (2S,4S)-4-Cyclohexyl-L-pyroglutamic acid methyl ester->trans-4-Cyclohexyl-L-proline Hydrolysis & Purification

Caption: Overall workflow for the synthesis of trans-4-cyclohexyl-L-proline.

Detailed Experimental Protocol

This protocol is based on the nine-step synthesis developed by Kalisz et al. (2005). Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of Dimethyl L-pyroglutamate
  • Principle: L-glutamic acid is esterified with methanol in the presence of an acid catalyst. The resulting diester undergoes spontaneous cyclization to form the pyroglutamate ring.

  • Protocol:

    • Suspend L-glutamic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride (2.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2 & 3: N-Formylation and Oxidation to N-Formyl-4-oxo-L-proline methyl ester
  • Principle: The secondary amine of the pyroglutamate is protected as a formamide. Subsequent oxidation at the 4-position introduces a ketone functionality, which is crucial for the introduction of the cyclohexyl group.

  • Protocol:

    • Dissolve dimethyl L-pyroglutamate in a suitable solvent (e.g., formic acid).

    • Add a formylating agent (e.g., acetic anhydride) and heat the mixture.

    • After completion of the formylation, the crude product is subjected to oxidation using an appropriate oxidizing agent (e.g., ruthenium tetroxide generated in situ from RuO₂ and NaIO₄).

    • The reaction is quenched, and the product is extracted and purified by column chromatography.

Step 4: Grignard Reaction with Cyclohexylmagnesium Bromide
  • Principle: A Grignard reagent, cyclohexylmagnesium bromide, is added to the ketone at the 4-position of the proline ring. This nucleophilic addition reaction forms a tertiary alcohol and creates the C-C bond for the cyclohexyl substituent.

  • Protocol:

    • Prepare cyclohexylmagnesium bromide from cyclohexyl bromide and magnesium turnings in anhydrous THF.

    • In a separate flask, dissolve the N-formyl-4-oxo-L-proline methyl ester in anhydrous THF and cool to a low temperature (e.g., -78 °C).

    • Slowly add the Grignard reagent to the solution of the keto-proline derivative.

    • Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify as necessary.

Step 5: Dehydration to 4-Cyclohexylidene-L-pyroglutamate derivative
  • Principle: The tertiary alcohol formed in the previous step is dehydrated under acidic conditions to yield an exocyclic double bond.

  • Protocol:

    • Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

    • Upon completion, neutralize the reaction, and purify the resulting alkene by chromatography.

Step 6: Stereoselective Catalytic Hydrogenation
  • Principle: This is a critical stereochemistry-determining step. The exocyclic double bond is reduced by catalytic hydrogenation. The catalyst, typically palladium on carbon (Pd/C), adsorbs the alkene onto its surface. The hydrogen atoms are then delivered to one face of the double bond, resulting in a syn-addition. The steric bulk of the existing substituents on the proline ring directs the approach of the alkene to the catalyst surface, favoring the formation of the trans isomer.

  • Protocol:

    • Dissolve the 4-cyclohexylidene-L-pyroglutamate derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface Catalyst Pd/C Surface Alkene 4-Cyclohexylidene-L-pyroglutamate Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption (less hindered face) H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption Transition_State Syn-addition Transition State Adsorbed_H->Transition_State Adsorbed_Alkene->Transition_State Product trans-4-Cyclohexyl-L-pyroglutamate Transition_State->Product Hydrogen Delivery

Caption: Simplified mechanism of stereoselective catalytic hydrogenation.

Step 7, 8, & 9: Hydrolysis and Deprotection
  • Principle: The final steps involve the hydrolysis of the ester and the formyl protecting group to reveal the carboxylic acid and the secondary amine of the proline ring, respectively.

  • Protocol:

    • Treat the product from the hydrogenation step with an aqueous acid (e.g., HCl) and heat to hydrolyze both the ester and the N-formyl group.

    • After the reaction is complete, neutralize the solution and purify the crude amino acid by recrystallization or ion-exchange chromatography to obtain the final product, trans-4-cyclohexyl-L-proline.

Quantitative Data Summary

ParameterValueSource
Overall Yield 25%
Final Product Purity 99.7%
Starting Material L-Glutamic Acid
Number of Steps 9

Trustworthiness and Self-Validation

The robustness of this synthetic protocol is ensured by several factors:

  • Chiral Pool Starting Material: The use of L-glutamic acid as the starting material ensures the correct absolute stereochemistry at the C-2 position of the proline ring from the outset.

  • Stereodirecting Hydrogenation: The catalytic hydrogenation step is highly diastereoselective, favoring the desired trans isomer due to steric hindrance, which directs the approach of the substrate to the catalyst surface.

  • Standard Analytical Techniques: Each step of the synthesis can be monitored and the intermediates and final product characterized by standard analytical methods such as TLC, HPLC, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry, as detailed in the original literature.

Conclusion

The synthesis of optically active trans-4-cyclohexyl-L-proline from L-glutamic acid is a well-established and reliable method for obtaining this valuable building block for pharmaceutical applications. The presented nine-step protocol, with its emphasis on stereochemical control and the use of a readily available starting material, provides a practical and scalable route for researchers in both academic and industrial settings. By understanding the underlying principles of each transformation, scientists can confidently apply and adapt this methodology to their specific needs.

References

  • Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-126.
  • PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.

Application Notes and Protocols: A Guide to the N-Acylation of Proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Proline Derivatives

Proline, with its unique cyclic structure, imparts significant conformational rigidity to peptides and proteins.[1][2] The N-acylation of proline and its derivatives is a cornerstone of synthetic chemistry, particularly in the realms of drug discovery, peptide science, and materials science. This modification allows for the introduction of a diverse array of functionalities, profoundly influencing the biological activity, stability, and pharmacokinetic properties of the parent molecule.[3][4] N-acylated proline derivatives are integral components of many pharmaceuticals, serving as key intermediates in the synthesis of peptidomimetics, and are crucial for creating novel biomaterials.[4][5][6] For instance, N-acylation is a key step in the synthesis of various enzyme inhibitors and has been explored in the development of novel antifungal agents. This guide provides a detailed exploration of the common experimental protocols for the N-acylation of proline derivatives, grounded in mechanistic understanding and practical insights for researchers in the field.

Core Principles and Mechanistic Insights

The N-acylation of proline, a secondary amine, generally proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the proline nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This initial addition is followed by the elimination of a leaving group, resulting in the formation of a stable amide bond. The choice of acylating agent and reaction conditions significantly impacts the reaction's efficiency and scope.

Common Acylating Agents and Their Mechanisms
  • Acyl Chlorides: These are highly reactive acylating agents. The reaction with an amine, known as the Schotten-Baumann reaction, is typically rapid and exothermic.[7] The mechanism involves the nucleophilic attack of the proline nitrogen on the carbonyl carbon of the acyl chloride, followed by the expulsion of a chloride ion.[8] A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][9]

  • Acid Anhydrides: Carboxylic acid anhydrides are also effective acylating agents, generally less reactive than acyl chlorides, which can be advantageous for controlling selectivity. The reaction proceeds through a similar nucleophilic addition-elimination pathway, with a carboxylate ion as the leaving group.

  • Carboxylic Acids (with Coupling Agents): In the presence of coupling agents like carbodiimides (e.g., EDC), carboxylic acids can be activated to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then susceptible to nucleophilic attack by the proline nitrogen.[10][11] This method is widely used in peptide synthesis due to its mild conditions and broad substrate scope.

  • N-Carboxyanhydrides (NCAs): NCAs are cyclic derivatives of amino acids that can serve as both the amino acid source and the activating group in peptide synthesis.[6] The polymerization of NCAs can be controlled to produce N-acylated peptides.[4][6]

Experimental Protocols

This section details step-by-step protocols for the N-acylation of proline derivatives using common methodologies.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This protocol describes a classic and robust method for the N-acylation of proline using an acyl chloride in a biphasic system.[12]

Materials:

  • Proline derivative (e.g., L-Proline methyl ester hydrochloride)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM) or Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M) or potassium carbonate.[13][14]

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the proline derivative (1.0 eq) in the aqueous base solution in a round-bottom flask equipped with a magnetic stir bar. If the proline derivative is an ester hydrochloride, the base will neutralize the acid and deprotect the amine.

  • Addition of Organic Solvent: Add an equal volume of an organic solvent like dichloromethane or diethyl ether to create a two-phase system.[12]

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of the organic solvent, to the vigorously stirred biphasic mixture over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if applicable.

Causality Behind Experimental Choices:

  • Biphasic System: The use of a two-phase system allows the base to remain in the aqueous phase to neutralize the generated HCl, while the starting materials and the less polar product reside primarily in the organic phase.[12]

  • Vigorous Stirring: This is essential to maximize the interfacial area between the two phases, facilitating the reaction between the proline derivative in the aqueous phase (or at the interface) and the acyl chloride in the organic phase.

  • Slow Addition at Low Temperature: Acyl chlorides are highly reactive. Slow addition at 0 °C helps to dissipate the heat generated during the reaction and prevent potential side reactions.

Protocol 2: N-Acylation using Acid Anhydrides with DMAP Catalysis

This protocol utilizes a less reactive acylating agent, an acid anhydride, with the addition of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to enhance the reaction rate.[15]

Materials:

  • Proline derivative

  • Acid anhydride (e.g., Acetic anhydride, Boc anhydride)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the proline derivative (1.0 eq) and DMAP (0.1 eq) in the anhydrous solvent.

  • Addition of Base: Add the tertiary amine base (e.g., TEA or DIPEA) to the solution.

  • Addition of Anhydride: Add the acid anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a small amount of water or saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with 1 M HCl (if applicable), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

The Role of DMAP:

DMAP acts as a nucleophilic catalyst by reacting with the acid anhydride to form a highly reactive N-acylpyridinium intermediate.[16] This intermediate is much more electrophilic than the parent anhydride and is readily attacked by the proline nitrogen, thus accelerating the acylation reaction.

Protocol 3: Carbodiimide-Mediated N-Acylation

This method is ideal for coupling a carboxylic acid to the proline nitrogen and is a staple in peptide synthesis.[17]

Materials:

  • Proline derivative

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • (Optional) N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and, if used, NHS or HOBt (1.1 eq) in the anhydrous solvent.

  • Addition of Carbodiimide: Add the carbodiimide (e.g., EDC) (1.1 eq) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid. The carbodiimide reacts with the carboxyl group to form a reactive O-acylisourea intermediate.[11]

  • Addition of Proline Derivative: Add the proline derivative (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • If DCC was used, a urea byproduct (DCU) will precipitate. Filter off the DCU.

    • If EDC was used, the urea byproduct is water-soluble and can be removed during an aqueous work-up.

    • Dilute the reaction mixture with an organic solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the final product by column chromatography.

Self-Validating System:

The inclusion of additives like NHS or HOBt is a key aspect of a self-validating system. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions like the formation of N-acylurea.[18] This two-step activation process generally leads to higher yields and purer products.

Data Presentation and Comparison

Method Acylating Agent Key Reagents Typical Reaction Time Advantages Disadvantages
Schotten-Baumann Acyl ChlorideAqueous Base (NaOH, K2CO3)2-4 hoursFast, high-yielding, uses inexpensive reagents.Acyl chlorides can be moisture-sensitive and corrosive; reaction can be exothermic.
DMAP-Catalyzed Acid AnhydrideDMAP (cat.), Tertiary Base (TEA, DIPEA)4-12 hoursMilder conditions, good for less stable substrates.DMAP is toxic; requires anhydrous conditions.
Carbodiimide Coupling Carboxylic AcidEDC or DCC, (Optional: NHS, HOBt)12-24 hoursBroad substrate scope, mild conditions, widely used in peptide synthesis.Carbodiimides can cause allergic reactions; urea byproduct removal can be challenging (especially with DCC).

Visualizing the Workflow

General Workflow for N-Acylation

N_Acylation_Workflow Proline Proline Derivative Reaction_Setup Reaction Setup (Temperature Control, Stirring) Proline->Reaction_Setup Acylating_Agent Acylating Agent (Acyl Chloride, Anhydride, etc.) Acylating_Agent->Reaction_Setup Solvent_Base Solvent & Base/ Catalyst Solvent_Base->Reaction_Setup Reaction N-Acylation Reaction Reaction_Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-Acylated Proline Derivative Purification->Product

Caption: A generalized workflow for the N-acylation of proline derivatives.

Mechanism of DMAP Catalysis

DMAP_Catalysis Anhydride Acid Anhydride Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) Anhydride->Acyl_DMAP + DMAP DMAP DMAP DMAP->Acyl_DMAP Product N-Acylated Proline Acyl_DMAP->Product + Proline Carboxylate Carboxylate Leaving Group Acyl_DMAP->Carboxylate Proline Proline Derivative Proline->Product DMAP_Regen DMAP (regenerated) Product->DMAP_Regen - H+

Caption: The catalytic cycle of DMAP in anhydride-based N-acylation.

References

  • Hodneland, C. D., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. [Link]

  • Deming, T. J., et al. (2023). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. ACS Polymers Au. [Link]

  • Danishefsky, S. J., et al. (2011). An Advance in Proline Ligation. PMC. [Link]

  • Adam, Z. R., & Blackmond, D. G. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. [Link]

  • Gerothanassis, I. P., et al. (1992). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society. [Link]

  • Kroutil, W., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Raines, R. T., et al. (2021). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. [Link]

  • Wennemers, H., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science. [Link]

  • Katritzky, A. R., et al. (1993). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Synthesis. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Adam, Z. R., & Szostak, J. W. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. [Link]

  • Otto, S., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC. [Link]

  • Wennemers, H., et al. (2023). Crystal structure analysis of N-acetylated proline and ring-size analogs. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1993). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Taylor & Francis Online. [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. [Link]

  • National Institutes of Health. (n.d.). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

  • Ehrenberg, M., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences. [Link]

  • Klein, D. C., et al. (2004). Evidence That Proline Focuses Movement of the Floppy Loop of Arylalkylamine N-Acetyltransferase (EC 2.3.1.87). Journal of Biological Chemistry. [Link]

  • National Institutes of Health. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

  • Ragnarsson, U. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Accounts of Chemical Research. [Link]

  • Fickers, P., et al. (2017). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Eyler, D. E., et al. (2016). Molecular insights into protein synthesis with proline residues. PMC. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. [Link]

  • ResearchGate. (n.d.). Mechanistic analyses of DMAP-catalyzed acetylation with PAc. [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Acylation. [Link]

  • MDPI. (2023). Surfactin–Bacillaene Copathway Engineering Strategy Boosts Fengycin Production and Antifungal Activity in Bacillus velezensis HN-Q-8. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Google Patents. (n.d.). Method of making L-proline using an N-acyl-L-protine acylase.
  • Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

Sources

Application Notes and Protocols: Harnessing 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical – Engineering Peptide Structure with Modified Proline Analogs

Proline, the only canonical amino acid with a secondary amine integrated into a five-membered ring, imparts unique conformational constraints upon the peptide backbone.[1] Its rigid structure restricts the available Ramachandran space and influences the cis/trans isomerization of the preceding peptide bond, making it a critical determinant of peptide and protein secondary structure, such as turns and loops.[2][3] The strategic substitution of proline with synthetic analogs offers a powerful tool to further modulate these properties, thereby fine-tuning the biological activity, stability, and pharmacokinetic profiles of peptide-based therapeutics.

This guide focuses on the application of a specific, doubly modified proline analog: 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline . The incorporation of a bulky, hydrophobic cyclohexyl group at the C4-position, combined with N-terminal acylation (propionylation), provides a sophisticated method for exerting precise control over local peptide conformation. We will explore the rationale behind its use, the mechanistic basis of its conformational influence, and provide detailed protocols for its incorporation into synthetic peptides using solid-phase peptide synthesis (SPPS).

The Rationale: Why Incorporate this compound?

The decision to incorporate this modified proline is driven by the desire to enforce a specific three-dimensional structure on a peptide. The two modifications work in concert to achieve this:

  • The (4S)-4-cyclohexyl Group: This bulky, non-polar substituent on the pyrrolidine ring significantly influences the ring's pucker preference (endo vs. exo). This, in turn, allosterically affects the peptide backbone's dihedral angles (φ and ψ) and can bias the cis/trans amide bond equilibrium.[3] The hydrophobicity of the cyclohexyl moiety can also enhance interactions with non-polar binding pockets in target proteins.

  • The N-terminal 1-Oxopropyl (Propionyl) Group: Acylation of the proline nitrogen removes its ability to act as a hydrogen bond donor, a key feature of proline's role as a helix breaker.[1] More importantly, the steric and electronic properties of the propionyl group further constrain the rotation around the N-Cα bond and can influence the cis/trans isomer ratio of the Xaa-Pro bond. The choice of a propionyl group over a more common acetyl group can introduce subtle but significant changes in steric hindrance and hydrophobicity.

Together, these modifications create a highly constrained amino acid residue that can be used to lock a peptide into a desired bioactive conformation, potentially leading to increased receptor affinity, selectivity, and resistance to enzymatic degradation.[4]

Mechanistic Insights into Conformational Control

The conformational landscape of a proline-containing peptide is defined by two key equilibria: the ring pucker and the amide bond isomerization.

Proline Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two preferred, puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The ring pucker is directly correlated with the peptide backbone conformation.[2] Generally, an exo pucker favors more compact, helical conformations (like polyproline II), while an endo pucker is associated with more extended structures. The bulky cyclohexyl group at the 4-position will create a strong steric bias for one pucker over the other, depending on its stereochemistry (cis or trans relative to the carboxyl group). For the commercially available trans-4-Cyclohexyl-L-proline, this steric hindrance will favor a specific ring conformation, thereby restricting the conformational flexibility of the peptide backbone.

cluster_0 Conformational Equilibria of Substituted Proline cluster_1 Molecular Modifiers Pucker Proline Ring Pucker Backbone Peptide Backbone (φ, ψ angles) Pucker->Backbone influences Amide Amide Bond Isomerization Amide->Backbone influences C4_Sub C4-Cyclohexyl Group C4_Sub->Pucker strongly biases C4_Sub->Amide influences N_Acyl N-Propionyl Group N_Acyl->Amide biases Start Start: Fmoc-Protected Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Next Fmoc-AA/HBTU/DIPEA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotect1 Yes Incorp_Pro Incorporate Fmoc-(4S)-4-cyclohexyl-L-proline Loop->Incorp_Pro No, at Proline position Deprotect_Final Final N-terminal Fmoc Deprotection Loop->Deprotect_Final No, at end of sequence Incorp_Pro->Wash2 Wash3 Wash (DMF/DCM) Deprotect_Final->Wash3 Acylate N-Propionylation (Propionic Anhydride/DIPEA) Wash3->Acylate Wash4 Wash and Dry Acylate->Wash4 Cleave Cleavage and Side-Chain Deprotection Wash4->Cleave End Purify Peptide Cleave->End

Sources

Application Note: Comprehensive Analytical Characterization of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a significant compound often identified as a process-related impurity in the synthesis of Fosinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1] Fosinopril is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat, and is prescribed for the management of hypertension and heart failure.[2][3] Given the stringent regulatory requirements for pharmaceutical products, the thorough characterization and quantification of impurities such as this compound are paramount to ensure the safety and efficacy of the final drug product.

This application note provides a detailed guide for the analytical characterization of this compound, targeting researchers, scientists, and professionals in drug development and quality control. The methodologies outlined herein are designed to provide a comprehensive understanding of the molecule's identity, purity, and stereochemical integrity, employing a suite of orthogonal analytical techniques. We will delve into the principles and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C14H23NO3[1]
Molecular Weight 253.34 g/mol [1]
Appearance White Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and their related impurities. The selection of a C18 stationary phase is predicated on the non-polar nature of the cyclohexyl group, which will provide adequate retention. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid moiety, leading to better peak shape and retention.

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidic modifier to ensure consistent ionization state and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% BA gradient elution is necessary to separate the target compound from Fosinopril and other potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmDetection at a lower UV wavelength is suitable for compounds lacking a strong chromophore, leveraging the absorbance of the amide and carboxyl groups.
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report MS_Fragmentation cluster_fragments Primary Fragments parent Parent Ion [M+H]+ m/z 254.17 frag1 Loss of H2O [M+H-H2O]+ m/z 236.16 parent->frag1 frag2 Loss of Propionyl Group [M+H-C3H5O]+ m/z 198.14 parent->frag2 frag3 Proline Ring Opening parent->frag3 further_frags further_frags frag2->further_frags Further Fragmentation

Sources

Application Note: A Robust HPLC-UV Method for Purity Assessment of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity and the quantification of related substances for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline. This proline derivative is a critical building block in the synthesis of various pharmaceutical compounds, making its purity paramount to the safety and efficacy of the final drug product.[1] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, precise, accurate, and robust, making it suitable for quality control and stability testing in a regulated environment. The causality behind chromatographic parameter selection is discussed, and a comprehensive protocol is provided for immediate implementation.

Introduction: The Analytical Imperative

This compound is a chiral intermediate whose stereochemical and chemical purity is critical.[2] Impurities, including diastereomers, enantiomers, and degradation products, can impact the pharmacological and toxicological profile of the final Active Pharmaceutical Ingredient (API).[3] Therefore, a reliable analytical method is essential to ensure that the purity of this starting material meets stringent regulatory requirements.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying non-volatile or thermally labile compounds, making it the method of choice for this analysis.[4][5][6] This note details a method that not only quantifies the main compound but also separates it from potential process-related impurities and degradation products.

Scientific Principles & Method Rationale

The successful separation of this compound and its impurities is governed by the principles of reversed-phase chromatography.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which provides excellent retention for the non-polar cyclohexyl moiety of the analyte.[7] The end-capping of the silica particles minimizes undesirable interactions with residual silanol groups, leading to improved peak symmetry.

  • Mobile Phase Composition: A gradient elution of acetonitrile and a buffered aqueous phase is employed. Acetonitrile serves as the strong organic solvent, while the aqueous buffer controls the pH. Maintaining the pH is crucial as the analyte possesses a carboxylic acid group, and controlling its ionization state is key to consistent retention and peak shape. A low pH ensures the carboxylic acid is protonated, enhancing its retention on the non-polar stationary phase.

  • Detection: Ultraviolet (UV) detection is utilized. Although the analyte lacks a strong chromophore, its amide and carboxyl groups allow for detection at low UV wavelengths (e.g., 210 nm). A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across the entire peak, which is invaluable for peak purity assessment.[8][9][10]

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (85%)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector is suitable.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (PDA: 200-400 nm)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (70:30, v/v)

  • Reference Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) B Prepare Diluent (70:30 A:B) A->B C Prepare Reference Standard (1.0 mg/mL) F Perform System Suitability Test (SST) (Inject Reference Standard x5) C->F D Prepare Sample (1.0 mg/mL) I Inject Sample Solution D->I E Equilibrate HPLC System with Initial Conditions E->F G Inject Blank (Diluent) F->G H Inject Reference Standard G->H H->I J Integrate Chromatograms I->J K Verify SST Compliance J->K L Calculate Purity (% Area) and Impurity Profile J->L M Perform Peak Purity Analysis (PDA Detector) J->M

Caption: HPLC Purity Analysis Workflow.

Trustworthiness: The Self-Validating System

The reliability of this method is ensured through a series of checks and balances, primarily the System Suitability Test (SST), which is performed before any sample analysis.[11] The SST verifies that the entire analytical system is operating correctly on the day of analysis.[12][13]

System Suitability Test (SST)

Inject the Reference Standard Solution five times and evaluate the following parameters. The system is deemed suitable for use if the following acceptance criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures symmetrical peaks for accurate integration.[12]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[12]

These criteria are based on guidelines from the United States Pharmacopeia (USP).[12][14]

Data Analysis and Interpretation

Purity Calculation

The purity of the sample is determined by the area percent method. This assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Peak Purity Assessment

A critical aspect of impurity profiling is ensuring that a chromatographic peak represents a single component.[15] A PDA detector allows for peak purity analysis by comparing UV spectra across the peak.[8][9] The chromatography data system will calculate a purity angle and a purity threshold. A peak is considered spectrally pure if the purity angle is less than the purity threshold.[8]

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed.[16] This involves subjecting the sample to stress conditions like acid/base hydrolysis, oxidation, heat, and light to generate potential degradation products.[16][17] The goal is to achieve 5-20% degradation of the active ingredient.[16][17] The analytical method must be able to separate the main peak from all degradation products formed.

Method Validation Synopsis

This analytical procedure must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19]

Validation Parameters

The following is a summary of the key validation characteristics and typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis passes. No interference from blank at the retention time of the analyte.
Linearity The ability to elicit test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the analyte and known impurities.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters are met when flow rate, column temperature, and mobile phase pH are varied slightly.

Conclusion

The HPLC method detailed in this application note is a robust and reliable tool for the purity assessment of this compound. The logical selection of chromatographic parameters, coupled with a thorough validation approach as outlined by ICH guidelines, ensures the method's suitability for quality control in a pharmaceutical setting. The inclusion of system suitability tests and peak purity analysis provides a high degree of confidence in the reported results, contributing to the overall quality assurance of the final drug product.

References

  • ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Available from: [Link]

  • ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available from: [Link]

  • EUROLAB. Proline Analysis (HPLC). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Available from: [Link]

  • LCGC International. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

  • Restek. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • PubChem. (4S)-4-cyclohexyl-L-proline. Available from: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • PubChem. L-Proline,4-cyclohexyl-1-[[(R)-phosphinyl]acetyl]-, sodium salt, (4S)-. Available from: [Link]

  • LCGC International. Peak Purity Algorithms using Diode Array Detectors. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • Shimadzu. Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • gmp-compliance.org. System Suitability for USP Methods - USP's Future Expectations. Available from: [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Available from: [Link]

  • Pharmalytics. PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Available from: [Link]

  • PubMed. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Available from: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Cyclohexyl-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 4-Cyclohexyl-L-proline in Medicinal Chemistry

4-substituted proline analogs are a cornerstone in modern drug discovery, offering a strategic approach to constrain peptide conformations and enhance biological activity and selectivity. Among these, 4-cyclohexyl-L-proline stands out as a critical chiral building block, notably for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[1][2] The rigid, lipophilic cyclohexyl group at the C4 position of the proline ring plays a pivotal role in orienting the molecule for optimal interaction with its biological target.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these proline derivatives. The inherent complexity of the pyrrolidine ring pucker, cis-trans isomerism around the amide bond, and the stereochemistry of the cyclohexyl substituent necessitate a multi-faceted NMR approach for unambiguous characterization.[2] This guide provides a comprehensive overview of the application of 1H and 13C NMR spectroscopy, including advanced 2D techniques, for the detailed analysis of 4-cyclohexyl-L-proline and its derivatives.

The Unique Conformational Landscape of Proline Derivatives

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two puckered conformations, termed Cγ-endo (down) and Cγ-exo (up). The introduction of a bulky substituent at the 4-position, such as a cyclohexyl group, significantly influences this equilibrium, which in turn affects the overall three-dimensional structure of peptides incorporating this modified amino acid. Furthermore, the tertiary amide bond formed by proline residues can exist in either a cis or trans conformation, with the energy barrier to interconversion being relatively low. This cis-trans isomerism often leads to the observation of two distinct sets of signals in the NMR spectra, reflecting the presence of both isomers in solution.

Part 1: 1H and 13C-NMR Spectral Analysis of trans-4-Cyclohexyl-L-proline

The accurate assignment of proton and carbon signals is the foundation of structural verification. The following tables summarize the reported 1H and 13C NMR chemical shifts for trans-4-cyclohexyl-L-proline, a key intermediate in the synthesis of Fosinopril.[3]

Table 1: 1H-NMR Spectral Data of trans-4-Cyclohexyl-L-proline in CD3OD [3]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Hα (CH)3.98-3.96dd
Hδ (CH2)3.50-3.47dd
Hδ' (CH2)2.81-2.77t
Hβ (CH2)2.29-2.27m
Hγ (CH)1.95-1.79m
Hβ' (CH2)1.95-1.79m
Cyclohexyl (11H)1.68-1.59, 1.23-1.14, 0.97-0.92m

Table 2: 13C-NMR Spectral Data of trans-4-Cyclohexyl-L-proline in CD3OD [3]

Carbon AssignmentChemical Shift (δ, ppm)
C=O174.37
62.39
50.47
44.52
Not explicitly assigned
Cyclohexyl carbonsNot explicitly assigned
Spectral Interpretation: A Causality-Driven Approach
  • The Proline Ring Protons: The α-proton (Hα) typically resonates downfield due to the deshielding effect of the adjacent carboxylic acid and nitrogen atom. The δ-protons (Hδ and Hδ'), being adjacent to the nitrogen, also appear at a relatively downfield position. The β- and γ-protons resonate further upfield. The complex multiplicity of these signals arises from geminal and vicinal couplings within the five-membered ring.

  • The Cyclohexyl Group: The protons of the cyclohexyl ring give rise to a series of complex, overlapping multiplets in the upfield region of the spectrum (typically 0.9-1.8 ppm). The exact chemical shifts and coupling patterns are dependent on the chair conformation of the ring and the diastereomeric relationship of the protons.

  • The Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) exhibits a characteristic resonance in the downfield region of the 13C NMR spectrum, typically around 170-180 ppm.

  • The Proline Ring Carbons: The α-carbon (Cα), directly attached to the nitrogen and carboxyl groups, is the most downfield of the ring carbons. The δ-carbon (Cδ), also adjacent to the nitrogen, appears at a lower chemical shift, followed by the β- and γ-carbons. The presence of the cyclohexyl substituent at the γ-position will influence the chemical shift of Cγ and the adjacent Cβ and Cδ carbons.

Part 2: Advanced 2D-NMR Techniques for Unambiguous Structural Elucidation

For complex molecules like 4-cyclohexyl-L-proline derivatives, one-dimensional NMR spectra often suffer from signal overlap, making unambiguous assignment challenging. Two-dimensional NMR techniques are essential for resolving these ambiguities and providing detailed structural insights.

Protocol 1: Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the proline ring and the cyclohexyl group.

Experimental Workflow:

Figure 1: A generalized workflow for acquiring and analyzing a COSY spectrum.

Interpretation of COSY Data:

  • A cross-peak between two proton signals indicates that they are scalar coupled.

  • Starting from an unambiguously assigned proton, such as Hα, one can "walk" through the spin system by identifying its coupling partners, and subsequently their coupling partners, to assign the entire proton network of the proline ring.

  • Similarly, the intricate coupling network within the cyclohexyl ring can be mapped out.

Protocol 2: Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly 13C. This allows for the direct assignment of carbon signals based on the assignment of their attached protons.

Experimental Workflow:

Figure 2: A generalized workflow for acquiring and analyzing an HSQC spectrum.

Protocol 3: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment is a powerful tool for identifying longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons.

Experimental Workflow:

Figure 3: A generalized workflow for acquiring and analyzing an HMBC spectrum.

Application of HMBC in 4-Cyclohexyl-L-proline Derivatives:

  • Connecting the Rings: HMBC correlations between the protons of the proline ring (e.g., Hγ and Hβ) and the carbons of the cyclohexyl ring will definitively establish the point of attachment and the relative stereochemistry.

  • Assigning the Carbonyl: A correlation between the α-proton (Hα) and the carbonyl carbon (C=O) provides an unambiguous assignment for this important functional group.

  • Derivative Characterization: For N-acylated or esterified derivatives, HMBC is essential for confirming the structure by observing correlations between the proline protons and the carbons of the protecting or modifying group.

Part 3: Stereochemical and Conformational Analysis

Determining cis/trans Isomerism

The chemical shifts of the α- and δ-protons and carbons of the proline ring are particularly sensitive to the cis/trans conformation of the preceding amide bond. In many cases, two distinct sets of resonances for the proline ring are observed, allowing for the quantification of the two isomers. Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive proof of the stereochemistry. For a peptide X-Pro, a strong NOE between the α-proton of residue X and the δ-protons of proline is indicative of a trans amide bond, while a strong NOE between the α-protons of both residues is characteristic of a cis amide bond.

Proline Ring Pucker

The vicinal coupling constants between the protons of the proline ring, particularly 3J(Hα, Hβ), can provide insights into the puckering of the pyrrolidine ring. These coupling constants can be measured from high-resolution 1D 1H NMR spectra or from 2D experiments like COSY.

Conclusion

1H and 13C NMR spectroscopy, particularly when augmented with 2D techniques like COSY, HSQC, and HMBC, provides a powerful and comprehensive toolkit for the structural and conformational analysis of 4-cyclohexyl-L-proline derivatives. The protocols and interpretation guidelines presented in this application note offer a robust framework for researchers in drug development and related fields to confidently characterize these important molecules, ensuring their structural integrity and paving the way for a deeper understanding of their structure-activity relationships.

References

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126.
  • PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. Retrieved from [Link]

  • Siemion, I. Z., & Wieland, T. (1975). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 14(5), 957–973.
  • Google Patents. (2010). Process for the synthesis of fosinopril and intermediates thereof. (US Patent No. US20100297711A1).
  • ResearchGate. (2017). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Metal-Binding Q-Proline Macrocycles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Kalisz, D., et al. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica - Drug Research, 62(2), 121-126. Retrieved from [Link]

Sources

Applications of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile

This compound is a specialized peptidomimetic building block characterized by a conformationally constrained pyrrolidine ring substituted with a lipophilic cyclohexyl group at the C4 position and an N-propionyl (1-oxopropyl) cap.

In the landscape of medicinal chemistry, this compound—and its core scaffold (4S)-4-cyclohexyl-L-proline —represents a "super-proline" motif. It is critical for enhancing hydrophobic binding interactions and metabolic stability in peptide-based drugs. It is most notably recognized as the core pharmacophore of the ACE inhibitor Fosinopril and as a high-affinity P2 ligand in HCV NS3/4A protease inhibitors .

Chemical Profile
PropertyDetail
IUPAC Name (2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid
Core Scaffold trans-4-cyclohexyl-L-proline
Stereochemistry (2S) at

-carbon; (4S) at

-carbon (Trans configuration)
Key Functionality Hydrophobic S2/S2' pocket filling; Prolyl cis/trans isomerization control
Molecular Weight ~267.36 g/mol (Calculated for N-propionyl derivative)
Solubility Soluble in MeOH, DCM, DMSO; Low solubility in water (due to cyclohexyl group)

Part 2: Applications in Medicinal Chemistry

Angiotensin-Converting Enzyme (ACE) Inhibition (Fosinopril Context)

The primary historical application of the (4S)-4-cyclohexyl-L-proline scaffold is in the synthesis of Fosinopril .[1] Unlike Captopril or Enalapril, which use unsubstituted proline, Fosinopril incorporates the bulky cyclohexyl group.[1]

  • Mechanism of Action: The 4-cyclohexyl group is designed to occupy the S2' hydrophobic pocket of the ACE enzyme.

  • Potency Enhancement: The addition of the cyclohexyl ring increases the lipophilicity and bulk, leading to a 10-fold increase in potency compared to the unsubstituted proline analogue. This is a classic example of the "hydrophobic collapse" strategy in ligand design, where displacing water from a hydrophobic pocket drives binding affinity entropically.

  • Relevance of the N-Propionyl Group: While Fosinopril itself possesses a phosphinyl-acetyl side chain, the 1-(1-oxopropyl) derivative serves as a critical model compound for Structure-Activity Relationship (SAR) studies. It allows researchers to evaluate the binding contribution of the P2' core without the complexity of the phosphinyl group.

HCV NS3/4A Protease Inhibitors (P2 Ligand Design)

In the development of Direct-Acting Antivirals (DAAs) for Hepatitis C, the P2 position of the inhibitor is crucial for potency and broad-genotypic coverage.

  • The P2 Preference: The S2 subsite of the HCV NS3 protease is large, hydrophobic, and flexible. It optimally accommodates large non-polar residues.

  • Application: (4S)-4-cyclohexyl-L-proline derivatives are used as P2 surrogates . The cyclohexyl ring provides superior van der Waals contacts compared to the smaller vinyl group found in first-generation inhibitors (e.g., Vinyl-ACCA).

  • Rigidity: The proline ring restricts the conformational entropy of the inhibitor, pre-organizing it into the bioactive conformation (often mimicking a

    
    -strand or polyproline II helix).
    

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol describes the N-acylation of the core scaffold. This reaction is sensitive to steric hindrance due to the adjacent cyclohexyl group; therefore, a highly reactive acylating agent or efficient coupling conditions are required.

Materials:

  • (4S)-4-cyclohexyl-L-proline (hydrochloride salt)

  • Propionyl chloride (or Propionic anhydride)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (Catalytic)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 eq of (4S)-4-cyclohexyl-L-proline HCl in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool the solution to 0°C. Add 3.0 eq of DIPEA dropwise. Stir for 15 minutes to ensure full deprotonation of the amine and carboxylic acid.

  • Acylation: Add 1.1 eq of Propionyl chloride dropwise over 10 minutes. Note: If using anhydride, add 0.1 eq DMAP to accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM, Ninhydrin stain). The starting amine spot should disappear.

  • Quenching: Quench the reaction with 1M HCl (aqueous). This converts the product to the free acid form and removes excess DIPEA.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often an oil. Purify via Flash Column Chromatography (

    
    , Gradient 0-5% MeOH in DCM with 0.1% Acetic Acid).
    
Protocol B: Quality Control & Stereochemical Verification

Rationale: The (4S) stereocenter is generated via hydrogenation of 4-phenyl-L-proline or from 4-hydroxy-L-proline. Isomerization can occur.[2][3][4] Verification is mandatory.

1. NMR Analysis (Rotamer Detection) N-acylated prolines exist as a mixture of cis and trans rotamers around the amide bond (N-C=O). This complicates NMR spectra (doubling of peaks).

  • Method: Run

    
    -NMR in DMSO-
    
    
    
    at elevated temperature (e.g., 80°C).
  • Result: At high temperature, the rotation becomes fast on the NMR timescale, causing rotamer peaks to coalesce into single sharp signals, allowing for accurate integration and purity assessment.

2. HPLC Purity & Diastereomer Check

  • Column: Chiralpak AD-H or OD-H (to separate enantiomers/diastereomers).

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

  • Detection: UV at 210 nm (Amide bond absorption).

  • Criteria: Product should be >98% purity. The cis-4-cyclohexyl isomer (impurity) typically elutes at a different retention time.

Part 4: Visualizing the Workflow

The following diagram illustrates the synthesis pathway from the commercial precursor to the final N-capped application, highlighting the decision points for Quality Control.

G start Precursor: (4S)-4-Phenyl-L-Proline (or 4-Hydroxy-L-Proline) hydro Step 1: Hydrogenation (PtO2, H2, AcOH) Generates (4S)-Cyclohexyl Core start->hydro Stereoselective Reduction core Intermediate: (4S)-4-cyclohexyl-L-proline hydro->core Yields Trans Isomer acylation Step 2: N-Acylation (Propionyl Chloride, DIPEA) core->acylation N-Capping crude Crude Product: This compound acylation->crude qc QC: High-Temp NMR (DMSO, 80°C) & Chiral HPLC crude->qc Purification qc->core Fail (Reprocess) final Final Application: SAR Study / Drug Synthesis qc->final Pass (>98%)

Figure 1: Synthetic workflow for the production and validation of N-acylated 4-cyclohexyl-L-proline derivatives.

Part 5: References

  • Acta Poloniae Pharmaceutica. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril.[5] Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025).[6] Fosinopril Sodium Compound Summary. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Discovery of MK-5172 (Grazoprevir): A Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitor.[7] (Context on P2 proline surrogates). Retrieved from

  • Biosynth. (2025).[2][3] Product Entry: (2S,4S)-4-Cyclohexyl-1-(1,3 dioxopentyl)-L-proline (Fosinopril Impurity).[8] Retrieved from

Sources

Application Notes & Protocols: Sourcing and Utilization of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing a Critical Compound

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline (CAS No. 1421283-57-9) is a specialized chemical compound of significant interest to researchers in pharmaceutical development and quality control. Its primary relevance stems from its classification as a process-related impurity and potential metabolite of Fosinopril[1]. Fosinopril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure[2]. The presence of the cyclohexyl group in the 4th position of the proline ring is a key structural feature, rendering it significantly more potent than unsubstituted analogues[2].

Understanding, identifying, and quantifying impurities like this compound is not merely an academic exercise; it is a cornerstone of drug safety, efficacy, and regulatory compliance. This guide provides an in-depth overview for researchers on how to source this compound, handle it safely, and apply it effectively in a laboratory setting, with a focus on its role as an analytical reference standard.

Part 1: Sourcing and Procurement of Research-Grade Material

Procuring highly pure analytical standards is the first critical step in any quantitative research. For this compound, researchers have two primary avenues: direct purchase of the target compound or acquisition of its immediate precursor for in-house synthesis.

1.1 Direct Sourcing of the Target Compound

The most straightforward approach is to purchase the compound from a specialized chemical supplier that provides certified reference materials or research chemicals. These suppliers typically provide a Certificate of Analysis (CoA) detailing purity, identity, and storage conditions.

1.2 Sourcing the Key Precursor for In-House Synthesis

Table 1: Comparison of Potential Suppliers

Compound NameCAS NumberPotential SupplierNotes
This compound 1421283-57-9ClinivexListed as a Fosinopril impurity; intended for laboratory research[1].
(4S)-4-Cyclohexyl-L-proline Hydrochloride (Precursor)90657-55-9LGC StandardsSold as a Fosinopril Impurity C reference standard, ensuring high purity[4].
(4S)-4-Cyclohexyl-L-proline (Precursor)103201-78-1Echemi / HANGZHOU LEAP CHEM CO., LTD.Listed as a chemical intermediate[5].
Trans-4-cyclohexyl-L-proline Benzylester (Protected Precursor)126110-99-4Simson Pharma LimitedA protected form of the precursor suitable for multi-step synthesis.

Part 2: Compound Properties and Safe Handling

Adherence to safety protocols is paramount when handling any chemical compound. The following information is synthesized from available material safety data sheets (MSDS) of the precursor and related molecules.

2.1 Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₃NO₃Clinivex[1]
Molecular Weight 253.34 g/mol Clinivex[1]
Appearance White SolidClinivex[1]
Solubility Slightly soluble in Chloroform and MethanolClinivex[1]
Storage Condition Refrigerator (2-8°C)Clinivex[1]

2.2 Hazard Identification and Safety Protocol

While a specific safety data sheet for this compound is not widely available, the GHS classification for its precursor, (4S)-4-cyclohexyl-L-proline, provides a strong basis for safe handling procedures[6].

  • Potential Hazards: Harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child[6].

  • Expert Insight: The addition of the propionyl group is unlikely to decrease the toxicity profile of the parent molecule. Therefore, treating the target compound with the same or higher level of caution is a scientifically sound and prudent approach.

Protocol 1: Safe Handling and Storage

  • Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: As the compound is a solid, avoid generating dust during weighing. Use a micro-spatula and weigh the material onto a tared weigh boat inside the fume hood.

  • Spill Management: In case of a spill, cover with an inert absorbent material (e.g., vermiculite), collect into a sealed container, and dispose of as hazardous chemical waste.

  • Storage: Upon receipt and after use, securely seal the container and store it in a refrigerator at 2-8°C, away from incompatible materials like strong oxidizing agents[1][7].

Part 3: Application Notes and Experimental Protocols

The primary application for this compound is as a reference standard in the analytical testing of Fosinopril drug substance and product.

Application 1: Use as an Analytical Reference Standard for Impurity Profiling

  • Trustworthiness & Rationale: The precise identification and quantification of impurities are mandated by regulatory agencies like the FDA and EMA. Using a well-characterized reference standard is the only way to validate an analytical method (e.g., HPLC, UPLC) for this purpose. The standard serves as a benchmark to determine the retention time (for identification) and response factor (for quantification) of the impurity in Fosinopril samples.

Protocol 2: Preparation of an Analytical Stock Solution (1 mg/mL)

  • Pre-equilibration: Remove the container of this compound from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid, which would lead to weighing errors.

  • Weighing: Accurately weigh approximately 10.0 mg of the compound into a 10 mL Class A volumetric flask. Record the weight to four decimal places.

  • Dissolution: Add approximately 7 mL of HPLC-grade methanol. The compound is slightly soluble, so mechanical assistance is required[1].

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.

  • Final Dilution: Once dissolved and cooled to room temperature, dilute the solution to the 10 mL mark with methanol.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, date, and your initials, and store it in a refrigerator at 2-8°C. This solution should be stable for several weeks, but stability should be verified.

Workflow for Impurity Profiling

G cluster_prep Phase 1: Standard Preparation cluster_analysis Phase 2: HPLC Analysis cluster_quant Phase 3: Data Interpretation A Receive & Log Certified Standard B Protocol 2: Prepare Stock Solution (e.g., 1000 µg/mL) A->B C Prepare Working Standards (Serial Dilutions) B->C E Inject Standards & Sample into HPLC System C->E D Prepare Fosinopril Sample Solution D->E G Identify Impurity Peak by Retention Time E->G F Generate Calibration Curve from Standards H Quantify Impurity Amount using Calibration Curve F->H G->H I Report Result vs. Specification Limit H->I

Caption: Workflow for using the reference standard in HPLC-based impurity analysis.

Application 2: In-House Synthesis via N-Acylation

  • Expertise & Rationale: Should a direct source be unavailable, the synthesis of the target compound is a feasible alternative for researchers proficient in organic chemistry. The reaction involves forming an amide bond between the secondary amine of the proline ring of (4S)-4-cyclohexyl-L-proline and a propionyl group. Propionyl chloride is a common and effective acylating agent for this transformation. A tertiary amine base (e.g., triethylamine) is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Protocol 3: Synthesis from (4S)-4-cyclohexyl-L-proline

  • Setup: In a fume hood, add (4S)-4-cyclohexyl-L-proline (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Base Addition: Add triethylamine (approx. 1.5 equivalents) to the stirred suspension.

  • Acylation: Slowly add propionyl chloride (approx. 1.2 equivalents) dropwise via syringe. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Perform a liquid-liquid extraction to isolate the product. The organic layer is typically washed with a mild acid, a mild base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: After solvent removal under reduced pressure, the crude product should be purified, typically by column chromatography, to yield the pure this compound.

  • Characterization: The identity and purity of the final product must be confirmed using analytical methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Reaction Scheme for In-House Synthesis

G Precursor (4S)-4-cyclohexyl-L-proline (Precursor) Reagents + Propionyl Chloride + Triethylamine (DCM, 0°C to RT) Precursor->Reagents Product this compound (Target Compound) Reagents->Product

Caption: N-acylation reaction to synthesize the target compound from its precursor.

References

  • Title: (4S)-4-cyclohexyl-L-proline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: L-Proline,4-cyclohexyl-1-[[(R)-phosphinyl]acetyl]-, sodium salt, (4S)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril Source: PubMed, National Library of Medicine URL: [Link]

  • Title: SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL Source: Acta Poloniae Pharmaceutica – Drug Research URL: [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Preparation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Application

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to angiotensin-converting enzyme (ACE) inhibitors. The presence of the N-propionyl group and the 4-cyclohexyl substituent on the proline ring are critical structural features that contribute to the therapeutic efficacy of the final active pharmaceutical ingredients. Specifically, the synthesis of Fosinopril, a potent ACE inhibitor used in the management of hypertension and heart failure, relies on the availability of high-purity (4S)-4-cyclohexyl-L-proline and its derivatives.[1][2] This document provides a comprehensive, two-stage laboratory-scale protocol for the preparation of this important building block, commencing with the synthesis of the precursor, trans-4-cyclohexyl-L-proline, followed by its N-acylation to yield the target compound.

The protocols herein are designed for researchers in synthetic organic chemistry and drug development, providing not only a step-by-step guide but also the underlying chemical principles and critical considerations for a successful and reproducible synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
(4S)-4-cyclohexyl-L-proline≥98%VariousCan be synthesized as per Protocol 1
Propionyl Chloride≥99%VariousHighly corrosive and moisture-sensitive
Triethylamine (TEA)≥99.5%, anhydrousVariousShould be dry
Dichloromethane (DCM)AnhydrousVarious
Ethyl AcetateACS GradeVariousFor extraction and recrystallization
HexanesACS GradeVariousFor recrystallization
Hydrochloric Acid (HCl)1 M aqueous solutionVariousFor work-up
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVariousFor work-up
Brine (Saturated NaCl)Aqueous solutionVariousFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)GranularVariousDrying agent
Deuterated Chloroform (CDCl₃)For NMRVarious
AcetonitrileHPLC GradeVarious
WaterHPLC GradeVarious
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: Synthesis of the Precursor, (4S)-4-cyclohexyl-L-proline

The starting material, (4S)-4-cyclohexyl-L-proline, is a crucial intermediate. While it can be commercially sourced, a reliable laboratory-scale synthesis is adapted from the work of Kalisz et al. (2005), which involves a nine-step sequence.[1][2][3] For the purpose of this application note, it is assumed that this precursor is either available or has been synthesized and purified to a high degree (≥99% purity).

Protocol 2: N-Acylation of (4S)-4-cyclohexyl-L-proline

This protocol details the N-acylation of the proline secondary amine with propionyl chloride to yield the target molecule. This reaction is a variation of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: N-acylation of (4S)-4-cyclohexyl-L-proline.

Step-by-Step Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (4S)-4-cyclohexyl-L-proline (10.0 g, 50.7 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (TEA) (10.6 mL, 76.1 mmol, 1.5 equiv.) to the solution. The TEA acts as a base to neutralize the HCl that is generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction between the amine and the highly reactive propionyl chloride.

  • Addition of Acylating Agent: In a separate, dry dropping funnel, prepare a solution of propionyl chloride (5.3 mL, 60.8 mmol, 1.2 equiv.) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% acetic acid). The disappearance of the starting material (proline derivative) and the appearance of a new, less polar spot indicates the formation of the product.

Protocol 3: Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench any unreacted propionyl chloride.

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl to remove excess triethylamine and its salt.

  • Basic Wash: Wash the organic layer with 50 mL of saturated NaHCO₃ solution to remove any unreacted starting material and acidic byproducts.

  • Brine Wash: Finally, wash the organic layer with 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a waxy solid.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Expected Analytical Data:

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)cis/trans isomers may be present. Key signals include: δ 4.5-4.7 (m, 1H, α-H), 3.4-3.7 (m, 2H, δ-CH₂), 2.2-2.5 (q, 2H, propionyl-CH₂), 1.0-2.1 (m, proline and cyclohexyl protons), 1.1-1.3 (t, 3H, propionyl-CH₃).
¹³C NMR (100 MHz, CDCl₃)Expected signals around: δ 174-176 (C=O, propionyl), 172-174 (C=O, carboxyl), 58-60 (α-C), 45-47 (δ-C), and signals corresponding to the propionyl and cyclohexyl groups.
HPLC A single major peak with a purity of >98% on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Mass Spectrometry (ESI+)Expected m/z for [M+H]⁺ = 254.17.
Appearance White to off-white crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve (4S)-4-cyclohexyl-L-proline and TEA in anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add Propionyl Chloride solution dropwise cool->add_reagent react Stir at RT for 2-4h add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with H₂O monitor->quench Complete extract Sequential Washes: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine quench->extract dry Dry organic layer (MgSO₄) & concentrate extract->dry purify Recrystallize from Ethyl Acetate/Hexanes dry->purify final_product Pure Product purify->final_product analysis Characterize by: - NMR - HPLC - MS final_product->analysis

Caption: Overall workflow for the synthesis and purification.

Troubleshooting and Scientific Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Ensure all reagents are anhydrous, as propionyl chloride readily hydrolyzes. Extend the reaction time if TLC indicates the presence of starting material. During the aqueous work-up, perform back-extraction of the aqueous layers with DCM or ethyl acetate to recover any dissolved product.

  • Presence of cis/trans Isomers:

    • Insight: The N-acyl proline structure exists as a mixture of two rotamers (cis and trans) around the amide bond. This is a well-documented phenomenon for proline derivatives and will be visible in the NMR spectrum as doubled signals for adjacent protons and carbons.[4] This is an inherent property of the molecule and not an impurity.

  • Oiling Out During Recrystallization:

    • Cause: The solution is too saturated, or the cooling is too rapid.

    • Solution: Add a small amount of the primary solvent (ethyl acetate) to redissolve the oil with gentle heating. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

Safety Precautions

  • Propionyl Chloride: Is highly corrosive, flammable, and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine: Is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126.
  • PubMed. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9244-9257. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Siemion, I. Z., & Wieland, T. (1975). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Tetrahedron, 31(23), 2879-2884. [Link]

  • Mishra, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(15), 4488. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-cyclohexyl-L-proline. This resource is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. As a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors like Fosinopril, achieving a high yield and purity of trans-4-cyclohexyl-L-proline is critical.[1][2][3][4] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-cyclohexyl-L-proline and what is a realistic overall yield?

A1: A frequently employed route involves a multi-step synthesis starting from L-pyroglutamic acid or a protected glycine Schiff base.[4][5] A known nine-step laboratory-scale synthesis of trans-4-cyclohexyl-L-proline reports an overall yield of approximately 25%, with a final product purity of 99.7%.[1][2][3] This multi-step process, while effective, presents numerous opportunities for yield loss, making careful optimization at each stage crucial.

Q2: My primary challenge is low yield during the catalytic hydrogenation of 4-phenyl-L-proline. What are the key parameters to optimize?

A2: Catalytic hydrogenation of the phenyl group to a cyclohexyl group is a critical step. Low yields often stem from incomplete reaction, catalyst poisoning, or unfavorable stereoselectivity. Key parameters to investigate include:

  • Catalyst Selection and Loading: Rhodium on carbon (Rh/C) or platinum oxide (PtO₂) are commonly used. The catalyst loading is a critical parameter to optimize; insufficient catalyst will lead to incomplete conversion, while excessive amounts can increase costs and may not significantly improve the yield.

  • Hydrogen Pressure: Higher pressures generally favor the reaction rate but must be carefully controlled within the safety limits of your reactor.

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Alcohols like methanol or ethanol are common.

  • Temperature: While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation. A systematic study of the temperature profile is recommended.

  • Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time and avoid prolonged reaction times that could lead to side products.

Q3: I am observing the formation of the cis-isomer along with the desired trans-4-cyclohexyl-L-proline. How can I improve the diastereoselectivity?

A3: The stereochemical outcome of the hydrogenation is highly dependent on the reaction conditions. The choice of catalyst and solvent system can significantly influence the trans/cis ratio.[4]

  • Catalyst Influence: Different catalysts can exhibit different stereoselectivities. It is advisable to screen various catalysts (e.g., different supported rhodium or platinum catalysts) to find the one that provides the highest diastereomeric ratio (dr).

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the way the substrate adsorbs onto the catalyst surface, thereby influencing the direction of hydrogen addition.

  • Temperature and Pressure: These parameters can also impact the stereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product.

A Design of Experiments (DoE) approach can be highly effective in systematically optimizing these parameters to maximize the yield of the desired trans-isomer.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 4-cyclohexyl-L-proline.

Problem 1: Incomplete Alkylation of O,N-Acetal with 3-bromocyclohexene

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted O,N-acetal starting material.

  • The yield of the alkylated O,N-acetal is consistently low.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Inactive Deprotonating Agent (LDA) - Use freshly prepared or titrated lithium diisopropylamide (LDA). - Ensure anhydrous reaction conditions as LDA is highly sensitive to moisture.LDA is a strong, non-nucleophilic base used to deprotonate the O,N-acetal.[6] Any moisture will quench the LDA, rendering it ineffective.
Low Reactivity of 3-bromocyclohexene - Use freshly distilled 3-bromocyclohexene.Impurities or degradation products in the alkylating agent can interfere with the reaction.
Insufficient Reaction Time or Temperature - Monitor the reaction progress by TLC or HPLC. - If the reaction stalls, consider a modest increase in temperature, but be cautious of potential side reactions.The reaction kinetics may be slow at lower temperatures. Raising the temperature can increase the rate of reaction.
Problem 2: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated 4-cyclohexyl-L-proline is contaminated with impurities, as indicated by NMR, HPLC, or GC-MS.

  • Multiple purification steps are required, leading to significant product loss.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Incomplete Removal of Protecting Groups - Ensure complete deprotection by monitoring the reaction with an appropriate analytical technique (e.g., TLC with a ninhydrin stain for the free amine). - Adjust deprotection conditions (e.g., reaction time, temperature, or reagent concentration) as needed.Protecting groups are used to mask reactive functional groups during synthesis. Their incomplete removal will result in a mixture of the desired product and protected intermediates.
Formation of Side Products - Re-evaluate the reaction conditions of the preceding steps to minimize side reactions. - Consider alternative purification techniques such as ion-exchange chromatography or recrystallization from a different solvent system.Side reactions can introduce impurities that are difficult to separate from the final product due to similar physical properties.
Inadequate Purification Method - For polar compounds like amino acids, ion-exchange chromatography can be highly effective. - Recrystallization is a powerful technique for obtaining highly pure crystalline products. Experiment with different solvent systems to find optimal conditions.The choice of purification method should be tailored to the specific properties of the target compound and its impurities.
Problem 3: Low Yield in the Reduction of (S)-(+)-5-carbomethoxy-2-pyrrolidinone

Symptoms:

  • The yield of (S)-(+)-5-hydroxymethyl-2-pyrrolidinone is significantly lower than expected.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Decomposition of Sodium Borohydride (NaBH₄) - Use fresh, high-quality NaBH₄. - Add the NaBH₄ in small portions to the cooled reaction mixture to control the exothermic reaction.Sodium borohydride is a moisture-sensitive reducing agent.[6] Decomposition will lead to a lower effective concentration and incomplete reduction.
Sub-optimal Reaction Temperature - Maintain the reaction temperature in an ice bath (around 0-5 °C) as specified in established protocols.The reduction of the ester to the alcohol is typically performed at low temperatures to control the reaction rate and minimize side reactions.
Inefficient Product Isolation - After acidification, ensure complete evaporation of methanol and water before applying the crude product to the ion-exchange column. - Thoroughly wash the ion-exchange resin to ensure complete elution of the product.Proper workup and isolation techniques are crucial to maximize the recovery of the desired product.

III. Experimental Protocols & Data

Table 1: Optimized Conditions for Key Reaction Steps (Example)
StepReactantsReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
AlkylationO,N-Acetal, 3-bromocyclohexeneLDATHF-78 to -20128099.8 (HPLC)
Reduction(S)-(+)-5-carbomethoxy-2-pyrrolidinoneNaBH₄Methanol0-41.58599.7
Hydrogenation4-phenyl-L-proline derivative5% Rh/CMethanol2524>95>99 (HPLC)

Note: These are example conditions and may require further optimization for specific laboratory setups.

Detailed Protocol: Catalytic Hydrogenation of a 4-Phenylproline Derivative
  • Preparation: In a suitable hydrogenation vessel, dissolve the 4-phenylproline derivative in anhydrous methanol.

  • Catalyst Addition: Carefully add 5% Rhodium on carbon (typically 5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.

IV. Visualizing the Workflow

Diagram 1: General Synthetic Workflow

G A L-Pyroglutamic Acid Derivative B Alkylation A->B Introduce Cyclohexyl Precursor C Reduction B->C D Cyclization C->D E Hydrogenation D->E Aromatic Ring Reduction F Deprotection & Purification E->F G trans-4-cyclohexyl-L-proline F->G Final Product

Caption: A simplified workflow for the synthesis of 4-cyclohexyl-L-proline.

Diagram 2: Troubleshooting Logic for Low Hydrogenation Yield

G Start Low Hydrogenation Yield Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Start->SideProducts CheckCatalyst Check Catalyst Activity & Loading Solution1 Increase Catalyst Loading or Use Fresh Catalyst CheckCatalyst->Solution1 CheckPressure Verify Hydrogen Pressure Solution2 Increase H2 Pressure CheckPressure->Solution2 CheckPurity Analyze Starting Material Purity Solution3 Purify Starting Material CheckPurity->Solution3 OptimizeConditions Optimize Temp & Time Solution4 Perform Reaction Kinetics Study OptimizeConditions->Solution4 Incomplete->CheckCatalyst Yes Incomplete->CheckPressure Yes Incomplete->CheckPurity Yes SideProducts->OptimizeConditions Yes

Caption: A decision tree for troubleshooting low yield in the hydrogenation step.

V. References

  • Kalisz, D., Dąbrowski, Z., Kąkol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121-130. [Link]

  • ResearchGate. (2025). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril | Request PDF. [Link]

  • Semantic Scholar. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. [Link]

  • Kalisz, D., et al. (n.d.). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. [Link]

  • Thieme E-Books & E-Journals. Synthesis of 4-(Arylmethyl)proline Derivatives. [Link]

  • PMC - NIH. (n.d.). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. [Link]

  • Johnston, H. J., McWhinnie, F. S., Landi, F., & Hulme, A. N. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(18), 4778–4781. [Link]

  • Mauger, J., Nagasawa, H. T., & Elberling, J. A. (1989). Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry, 54(7), 1759-1762. [Link]

Sources

Technical Support Center: Stability and Degradation of Acylated Proline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acylated proline compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these unique molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, storage, and analysis of acylated proline compounds.

Issue 1: Unexpected Peaks or Broadening in Chromatographic Analysis (HPLC, UPLC)

Question: I'm observing unexpected peaks, peak tailing, or significant broadening during the HPLC analysis of my acylated proline-containing peptide. What could be the cause and how can I resolve it?

Answer:

This is a classic issue when working with acylated prolines and is most often attributable to cis-trans isomerization of the Xaa-Proline amide bond. Unlike other peptide bonds which strongly favor the trans conformation, the unique cyclic structure of proline allows for a significant population of the cis isomer.[1][2][3] The energy barrier between these two forms is low enough that they can interconvert at room temperature, but the rate of this interconversion is often slow on the chromatographic timescale. This results in the separation of the two isomers, leading to two distinct peaks or broadened peaks for a single compound.

Causality: The acyl group on the proline nitrogen and the nature of the preceding amino acid (Xaa) can influence the equilibrium ratio of cis and trans isomers.[1] Solvents and temperature also play a crucial role in the rate of interconversion.

Troubleshooting Workflow:

G start Observation: Unexpected/Broad Peaks in HPLC step1 Hypothesis: cis-trans Isomerization start->step1 step2 Action 1: Temperature Variation Run HPLC at elevated temperature (e.g., 40-60°C) step1->step2 step3 Result Analysis step2->step3 step4 Peaks Coalesce into a Single Sharp Peak? step3->step4 step5 Conclusion: Isomerization Confirmed. Increase column temperature for routine analysis to achieve a single peak. step4->step5 Yes step8 Peaks Remain Separated or Broad step4->step8 No step6 Action 2: Solvent Modification If temperature increase is insufficient or undesirable, modify mobile phase. step5->step6 step7 Consider alternative solvents or additives that can accelerate interconversion. step6->step7 step9 Hypothesis: Other Degradation (Hydrolysis, Racemization) step8->step9 step10 Action 3: LC-MS Analysis Determine mass of unexpected peaks. step9->step10 step11 Mass matches parent compound? step10->step11 Yes step12 Mass does not match? step10->step12 No step11->step1 Re-evaluate Isomerization step13 Proceed to Hydrolysis or Racemization Troubleshooting step12->step13

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocol: Variable Temperature HPLC
  • Initial Analysis: Perform an initial HPLC run at your standard analytical temperature (e.g., 25°C) and record the chromatogram showing the multiple or broad peaks.

  • Temperature Increase: Increase the column oven temperature in increments of 10°C (e.g., 35°C, 45°C, 55°C).

  • Equilibration: At each temperature, allow the column to equilibrate for at least 15-20 minutes before injecting your sample.

  • Analysis: Inject your acylated proline compound and acquire the chromatogram.

  • Observation: Observe if the multiple peaks begin to coalesce into a single, sharper peak as the temperature increases. The temperature at which you achieve a single peak is the optimal temperature for your analysis. Increased temperature provides enough thermal energy to accelerate the cis-trans interconversion to a rate faster than the chromatographic separation, resulting in a single averaged peak.

Issue 2: Loss of Compound Integrity in Aqueous Solutions

Question: My acylated proline compound appears to be degrading in my aqueous formulation, leading to a loss of purity and potency over time. What degradation pathway is likely, and how can I mitigate it?

Answer:

The most probable cause of degradation in aqueous solutions is hydrolysis of the acyl-proline bond or other susceptible peptide bonds within the molecule. The rate of hydrolysis is highly dependent on pH and temperature.

Causality: At extremes of pH (both acidic and basic), the amide bond is susceptible to cleavage. The specific pH at which a peptide is most stable is known as its pH of maximum stability.

Factors Influencing Hydrolysis:
FactorEffect on StabilityRationale
pH Highly influential. Stability is generally lowest at acidic and basic extremes.[4][5]Catalyzes the cleavage of the amide bond. The optimal pH needs to be empirically determined for each compound.
Temperature Higher temperatures accelerate hydrolysis.[6][7]Provides the activation energy for the hydrolytic reaction.
Buffers Certain buffer species can catalyze hydrolysis.Phosphate and citrate buffers have been reported to sometimes accelerate hydrolysis compared to other buffers.
Excipients Can either stabilize or destabilize the compound.[5][[“]]Depends on the specific interactions between the excipient and the acylated proline compound.
Troubleshooting and Stabilization Strategy:

G start Problem: Compound Degradation in Aqueous Solution step1 Hypothesis: Hydrolysis start->step1 step2 Action 1: pH Stability Study Incubate compound in a range of pH buffers (e.g., pH 3-9) at a fixed temperature. step1->step2 step3 Analyze Purity Over Time via HPLC step2->step3 step4 Identify pH of Maximum Stability step3->step4 step5 Action 2: Temperature Stress Study Incubate compound at optimal pH at various temperatures (e.g., 4°C, 25°C, 40°C). step4->step5 step6 Determine Degradation Rate vs. Temperature step5->step6 step7 Formulation Optimization step6->step7 step8 Formulate at optimal pH and store at the lowest practical temperature. step7->step8 step9 Consider lyophilization for long-term storage if solution stability is insufficient. step8->step9

Caption: Workflow for addressing aqueous instability.

Experimental Protocol: pH Stability Profiling
  • Buffer Preparation: Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Preparation: Prepare solutions of your acylated proline compound at a known concentration in each buffer.

  • Incubation: Aliquot the solutions and incubate them at a constant, stressed temperature (e.g., 40°C) to accelerate degradation. Include a control stored at -20°C or -80°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each pH solution, quench any further reaction by freezing or immediate dilution in a stable mobile phase, and analyze by a stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability for your compound.

Issue 3: Appearance of Diastereomers and Loss of Chiral Purity

Question: I've detected a diastereomer of my acylated L-proline compound, suggesting racemization has occurred. When is this most likely to happen and how can I prevent it?

Answer:

Racemization at the α-carbon of proline or the preceding amino acid can occur, particularly under harsh chemical conditions. This is a significant concern in peptide synthesis and formulation.

Causality: The α-proton of an amino acid residue can be abstracted under basic conditions, leading to a planar carbanion intermediate which can be re-protonated from either face, resulting in racemization. Certain coupling reagents used in peptide synthesis can also promote racemization.[9] For instance, the use of thionyl chloride in the chemical amidation of L-proline is known to cause partial racemization.[10]

Key Risk Factors for Racemization:
  • High pH: Exposure to strongly basic conditions during synthesis, work-up, or in formulation can lead to racemization.

  • Elevated Temperatures: Increased temperature can provide the energy to overcome the activation barrier for proton abstraction.

  • Peptide Coupling Reagents: Some coupling reagents, especially when used with certain additives like HOBt in specific solvent systems, can increase the risk of racemization of proline esters.[9]

Prevention and Mitigation Strategies:
  • Synthesis:

    • Avoid strongly basic conditions. Use milder bases when necessary.

    • Choose coupling reagents and conditions known to minimize racemization. For example, enzymatic amidation has been shown to be a racemization-free alternative.[10]

    • Conduct coupling reactions at lower temperatures (e.g., 0°C).

  • Purification and Formulation:

    • Maintain a neutral or slightly acidic pH during purification and in the final formulation, if compatible with overall stability.

    • Avoid excessive heat during solvent evaporation or lyophilization.

  • Analysis:

    • Use a chiral HPLC method to monitor the enantiomeric/diastereomeric purity of your compound throughout the development process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for acylated proline compounds?

A1: The three main degradation pathways are:

  • cis-trans Isomerization: Interconversion between the two conformational isomers of the Xaa-Proline amide bond. This is not a degradative pathway in the sense of bond cleavage, but it complicates analysis and can affect biological activity.[1][2]

  • Hydrolysis: Cleavage of the acyl-proline or other peptide bonds, typically accelerated by non-neutral pH and elevated temperatures.

  • Racemization: Loss of stereochemical integrity at the α-carbon of proline or adjacent amino acids, often induced by basic conditions or harsh synthetic steps.[9][10]

Q2: Which analytical techniques are best for studying the stability of acylated proline compounds?

A2: A combination of techniques is often necessary for a complete picture:

  • High-Performance Liquid Chromatography (HPLC/UPLC): The workhorse for purity analysis and stability studies. A stability-indicating method that separates all potential degradants from the parent compound is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of degradants, helping to distinguish between hydrolysis products, isomers, and other impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for directly observing and quantifying cis and trans isomers.[1] It can also be used to structurally characterize degradation products.

  • Chiral Chromatography: Necessary for detecting and quantifying racemization by separating diastereomers or enantiomers.

Q3: How does the choice of solvent affect the stability of my acylated proline compound?

A3: The solvent can significantly impact stability. Polar protic solvents like water can participate in hydrolysis. The polarity of the solvent can also influence the cis/trans equilibrium of the proline bond.[11] For long-term storage, it is often best to store the compound as a dry solid (lyophilized powder) at low temperature. If a solution is required, consider aprotic organic solvents like acetonitrile or THF, if the compound is soluble and stable in them.

Q4: Are there any formulation strategies to improve the stability of acylated proline-containing peptides in aqueous solutions?

A4: Yes, several strategies can be employed:

  • pH Optimization: As detailed in the troubleshooting guide, identifying and formulating at the pH of maximum stability is the most effective approach.[5]

  • Excipient Addition: Using stabilizers such as polyols (e.g., mannitol, sorbitol) or PEGylation can sometimes improve stability.[5]

  • Lyophilization: Freeze-drying to remove water is a common and effective method for long-term stabilization.

  • Temperature Control: Storing the formulation at refrigerated (2-8°C) or frozen temperatures significantly slows down most degradation pathways.[4]

References
  • Rebbaa, A. (2024). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities.
  • Bochicchio, B., & Tamburro, A. M. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink.
  • Pitzer, J., et al. (2022).
  • Pérez-Pardo, M. Á., et al. (n.d.). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins.
  • Akbarian, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.
  • Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Inouye, K., et al. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
  • Wedemeyer, W. J., et al. (2024). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI.
  • (n.d.).
  • Hasan, M. M., et al. (n.d.).
  • Barna, T., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.

Sources

Identifying side reaction products in proline derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Proline Derivative Synthesis

Welcome to the Technical Support Center for Proline Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing proline-containing molecules. Proline's unique secondary amine and rigid pyrrolidine ring introduce specific challenges, often leading to predictable but avoidable side reactions. This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the underlying chemical mechanisms.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of proline derivatives.

Q1: My peptide synthesis yield dropped dramatically after introducing a proline residue. What is the most likely cause?

A1: The most probable cause is the formation of a diketopiperazine (DKP). This side reaction is especially prevalent when proline is the second amino acid in the sequence (at the N-terminus of a dipeptide-resin).[1][2] The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered DKP ring. This truncates the synthesis, leading to a significant loss of the desired product.[1][2]

Q2: I'm observing an unexpected peak in my mass spectrum with a mass loss of 18 Da (H₂O) from my expected product. What could this be?

A2: A mass loss of 18 Da often indicates an intramolecular cyclization/condensation reaction. In the context of peptide synthesis involving activation of an amino acid, this is a classic sign of oxazolone formation.[3][4] While this is a common intermediate in activation, its prolonged existence can lead to racemization, especially for amino acids other than proline. For proline-containing peptides, other cyclization events like DKP formation are more common but have different mass signatures.

Q3: My crude product's NMR spectrum shows two sets of peaks for the proline residue. Is this an impurity?

A3: Not necessarily. This is a characteristic feature of peptides containing proline. The Xaa-Pro amide bond can exist in both cis and trans conformations, which have a relatively small energy difference and interconvert slowly on the NMR timescale.[5][6] This results in two distinct populations of your peptide, each giving a separate set of NMR signals for the proline residue and its neighbors. The presence of these isomers is normal, though the ratio can be influenced by solvent and adjacent amino acids.[6]

Q4: I suspect my proline residue has racemized during a coupling step. How can I confirm this?

A4: Racemization of proline can occur, particularly under harsh coupling conditions or with certain activating agents.[7][8] The most reliable way to confirm and quantify racemization is through chiral chromatography (GC or HPLC). This typically involves:

  • Hydrolyzing your peptide to its constituent amino acids.

  • Derivatizing the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent for HPLC or using methanolic HCl and an anhydride for chiral GC).

  • Analyzing the derivatized mixture on a standard column. The D- and L-proline derivatives will appear as separable diastereomers, allowing for quantification. A two-step derivatization for GC analysis will not cause racemization of the compound itself.

Part 2: In-Depth Troubleshooting Guides

This section delves into specific side reactions, providing mechanistic explanations, identification protocols, and preventative strategies.

Guide 1: Diketopiperazine (DKP) Formation

Diketopiperazines are the most common and yield-destroying side products in the early stages of solid-phase peptide synthesis (SPPS) involving proline.

Q: What is the detailed mechanism of DKP formation and why is proline so susceptible?

A: DKP formation is an intramolecular cyclization. After the second amino acid (in this case, proline) is coupled to the first amino acid on the resin, the N-terminal protecting group (e.g., Fmoc) is removed. The resulting free secondary amine of proline attacks the carbonyl of the ester linkage anchoring the first amino acid to the resin. This "backbiting" reaction cleaves the dipeptide from the resin, forming the highly stable DKP cycle.

Proline's structure makes it particularly prone to this reaction. The pyrrolidine ring restricts bond rotation, and the cis-amide bond conformation required for cyclization is more accessible than for linear amino acids.[2][9] Peptides with proline at the second position from the N-terminus are highly susceptible to this reaction.[2][9]

DKP_Formation cluster_0 Dipeptide on Resin cluster_1 Side Reaction cluster_2 Products Resin Resin-Linker-AA1 Dipeptide H-Pro-AA1-Resin Attack Intramolecular Attack Dipeptide->Attack Susceptible Intermediate Cleavage Cleavage from Resin Attack->Cleavage leads to DKP Cyclo(Pro-AA1) (Diketopiperazine) Cleavage->DKP Forms Truncated Truncated Synthesis (Resin) Cleavage->Truncated Leaves caption Workflow of Diketopiperazine (DKP) Formation.

Workflow of Diketopiperazine (DKP) Formation.

Table 1: Analytical Signatures of Common Proline-Related Byproducts

Byproduct NameΔ Mass from Expected IntermediateKey Analytical Signature (LC-MS)Key Signature (¹H NMR)
Diketopiperazine (DKP)Varies (cleavage from resin)Appearance of a new, early-eluting peak with m/z corresponding to cyclo(AA₂-AA₁).Disappearance of resin-bound peptide signals; appearance of a simple, sharp set of signals for the cyclic dipeptide.
Racemized Product0Co-elution with the main product or slight peak broadening/shouldering on a chiral column.Spectrum is often identical unless a chiral shift reagent is used.
Oxazolone Intermediate-18 Da (H₂O)A transient peak with M-18 may be observed, especially with in-source fragmentation.Generally not stable enough for routine NMR observation.
Incomplete Coupling- Mass of coupled AAA peak corresponding to the mass of the peptide before the problematic coupling step.Signals corresponding to the truncated sequence will be present.

Protocol: How to Mitigate DKP Formation

  • Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the intramolecular attack required for DKP formation.[1]

  • Dipeptide Coupling: Instead of coupling proline first, followed by the next amino acid, synthesize the dipeptide unit (e.g., Fmoc-AA₃-Pro-OH) in solution and couple it to the resin-bound amino acid in a single step. This bypasses the vulnerable dipeptide-on-resin stage.[1]

  • Protecting Group Strategy: For the second amino acid to be coupled (the one after proline), use an N-trityl protected amino acid. The bulkiness of the trityl group can inhibit DKP formation.[1]

Guide 2: Racemization of Proline

While proline is a secondary amine and cannot form an oxazolone intermediate (the primary pathway for racemization of other amino acids), its α-proton can still be abstracted under certain conditions, leading to epimerization.[10][11]

Q: Under what conditions does proline racemize, and what is the mechanism?

A: Proline racemization is less common than for other amino acids but can be a significant issue, especially in solution-phase couplings or when using specific ester derivatives. For instance, coupling Boc-amino acids to a proline phenacyl ester using carbodiimides (like WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) has been shown to cause extensive racemization.[7] The mechanism is believed to involve the formation of a cyclic carbinol-amine derivative, where HOBt acts as an efficient catalyst for both the ring formation and opening, facilitating the abstraction of the α-proton at the proline residue.[7] Chemical amidation of L-proline using reagents like thionyl chloride is also known to cause partial racemization.[8]

Racemization cluster_path Racemization Pathway cluster_factors Contributing Factors L_Pro L-Proline Derivative Intermediate Planar Enolate-like Intermediate L_Pro->Intermediate Base/Catalyst (α-proton abstraction) Intermediate->L_Pro Protonation D_Pro D-Proline Derivative Intermediate->D_Pro Protonation Factors Harsh Base Certain Activating Agents (e.g., Carbodiimide + HOBt) Elevated Temperature Factors->L_Pro promote caption General mechanism for proline racemization.

General mechanism for proline racemization.

Protocol: Experimental Test for Proline Racemization

This protocol uses chiral gas chromatography (GC) to determine the enantiomeric purity of proline in a synthetic sample.

Materials:

  • 6 M HCl

  • 3 N Methanolic HCl (prepared by bubbling dry HCl gas through anhydrous methanol or careful addition of acetyl chloride to cold methanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Reference standards of D-Proline and L-Proline

  • Chiral GC column (e.g., CHIRALDEX G-TA)

Procedure:

  • Hydrolysis: Place ~1 mg of your dried, purified peptide in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Esterification (Methylation): To the dry residue, add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes. Cool the vial and evaporate the solvent completely.

  • Acylation: Dissolve the residue in 1 mL of DCM. Add 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes.

  • GC Analysis: Cool the sample to room temperature. Inject 1 µL of the derivatized sample onto the chiral GC column.

  • Data Analysis: Run derivatized D- and L-proline standards separately to determine their retention times. Analyze your sample chromatogram to quantify the peaks corresponding to the D- and L-proline derivatives. The percentage of the D-isomer represents the extent of racemization.

Prevention Strategies:

  • Avoid using the combination of carbodiimides and HOBt when coupling to proline esters, especially in DMF.[7]

  • Consider using mixed anhydride procedures in THF, which show significantly less racemization.[7]

  • For amide bond formation, enzyme-catalyzed methods can offer a completely racemization-free alternative.[8][12]

  • When activating amino acids, adding racemization suppressants like HOAt or 6-Cl-HOBt is generally effective, though their specific effect on proline ester racemization requires careful consideration of the mechanism.[1]

References

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Houben-Weyl. (n.d.). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Kisfaludy, L., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(1), 1-5. [Link]

  • Schoevaart, W. R., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4496-4503. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Nishikiori, T., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Journal of Food Science, 84(9), 2432-2438. [Link]

  • Wu, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46856-46865. [Link]

  • Krishna, N. R., & Goldstein, G. (1981). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Journal of the American Chemical Society, 103(25), 7343-7350. [Link]

  • Nam, N.-H. (2018). Side reactions in peptide synthesis: An overview. Journal of Peptide Science, 24(8), e3094. [Link]

  • Kaur, H., & Singh, G. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7013. [Link]

  • Subiros-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 14(7), 13323-13340. [Link]

  • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315629120. [Link]

Sources

Technical Support Center: Resolving Impurities in 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and analysis of this critical proline derivative. As a key intermediate and complex molecule, ensuring its purity is paramount for downstream applications. This resource provides in-depth, experience-driven answers to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Impurity Identification & Characterization

Question 1: I'm observing unexpected peaks in my HPLC analysis of a newly synthesized batch of this compound. What are the most probable impurities?

Answer: Based on the synthetic route, which typically involves the N-acylation of (4S)-4-cyclohexyl-L-proline with a propionylating agent, the most common impurities can be categorized as follows:

  • Starting Material Carryover: The most straightforward impurity to identify is unreacted (4S)-4-cyclohexyl-L-proline.

  • Diastereomeric Impurities: If the starting 4-cyclohexyl-L-proline contains the cis-isomer, you will likely see the corresponding N-propionylated diastereomer, 1-(1-Oxopropyl)-(4R)-4-cyclohexyl-L-proline.[1]

  • Over-acylation or Side-Reaction Products: Depending on the activation method for the propionylation (e.g., using propionyl chloride or propionic anhydride), side reactions can occur. For instance, if propionic anhydride is used in excess or under forcing conditions, it's possible to form mixed anhydrides or other activated species that could lead to minor byproducts.

  • Solvent and Reagent Adducts: Residual solvents or reagents from the synthesis and workup can sometimes form adducts with the product or other species in the mixture. For example, formaldehyde, if present as a contaminant in solvents, can react with the N-terminal proline to form bicyclic aminals.

  • Degradation Products: N-acyl proline derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead back to the starting materials.[2]

Initial Troubleshooting Workflow:

G cluster_0 Impurity Identification Workflow start Unexpected Peak(s) in HPLC check_sm Co-inject with (4S)-4-cyclohexyl-L-proline standard start->check_sm is_sm Peak Matches Starting Material? check_sm->is_sm sm_confirmed Impurity is Unreacted Starting Material is_sm->sm_confirmed Yes lcms_analysis Perform LC-MS Analysis is_sm->lcms_analysis No analyze_mass Analyze Mass Spectrum of Impurity Peak lcms_analysis->analyze_mass mass_match Mass matches known potential impurity? analyze_mass->mass_match unknown_impurity Unknown Impurity - Consider Forced Degradation Studies analyze_mass->unknown_impurity No Match nmr_isolation Isolate Impurity for NMR Spectroscopy mass_match->nmr_isolation No/Uncertain impurity_identified Impurity Structure Confirmed mass_match->impurity_identified Yes structure_elucidation Elucidate Structure via 1H, 13C, and 2D NMR nmr_isolation->structure_elucidation structure_elucidation->impurity_identified

Caption: A decision-making workflow for the initial identification of unknown impurities.

Question 2: My LC-MS data shows a peak with the same mass-to-charge ratio (m/z) as my product. How can I determine if this is a diastereomer?

Answer: This is a classic challenge, as diastereomers are isobaric (have the same mass). The key to resolving and identifying them lies in their different spatial arrangements, which can be exploited chromatographically and spectroscopically.

Chromatographic Resolution: Your primary tool will be High-Performance Liquid Chromatography (HPLC). Standard reversed-phase columns (like a C18) may not be sufficient to separate the cis and trans diastereomers.

  • Method Development Strategy:

    • Chiral Chromatography: The most effective approach is to use a chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak series) are often successful in separating proline derivatives.[3]

    • Mobile Phase Optimization: If a chiral column is not available, you can try to optimize your existing reversed-phase method. Experiment with different organic modifiers (acetonitrile vs. methanol), additives (e.g., trifluoroacetic acid), and temperatures. Sometimes, subtle changes in these parameters can improve the resolution of diastereomers.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for separating polar compounds and may offer different selectivity for diastereomers.

Spectroscopic Confirmation (NMR): If you can isolate the impurity peak, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive for distinguishing diastereomers.

  • Key NMR Signatures: The chemical shifts of the protons and carbons in the proline ring will be different for the cis and trans isomers due to their different magnetic environments. Look for distinct shifts in the protons at positions 2, 4, and 5 of the pyrrolidine ring. 2D NMR techniques like NOESY can also reveal through-space interactions that differ between the two isomers.

Experimental Protocol: Chiral HPLC for Diastereomer Separation

ParameterRecommended Starting Conditions
Column Chiralpak IA or similar polysaccharide-based chiral column
Mobile Phase A mixture of hexane or heptane with an alcohol like ethanol or isopropanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can improve peak shape.[3]
Flow Rate 0.5 - 1.0 mL/min
Temperature 25°C (can be varied to optimize separation)
Detection UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.
Purification & Remediation

Question 3: I've confirmed the presence of unreacted (4S)-4-cyclohexyl-L-proline in my product. What's the most efficient way to remove it?

Answer: The significant difference in polarity between the starting material (a zwitterionic amino acid) and the N-acylated product (a less polar amide) makes purification relatively straightforward.

  • Aqueous Wash/Extraction: The simplest method is to dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a slightly acidic aqueous solution (e.g., dilute HCl). The protonated starting material will partition into the aqueous layer, while your N-acylated product remains in the organic layer. Follow this with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts and then a brine wash before drying and concentrating.

  • Silica Gel Chromatography: If the aqueous wash is insufficient, column chromatography is highly effective. The starting material is significantly more polar and will have a much lower Rf value than the product.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the organic solvent to be used in the mobile phase.

  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane or heptane).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. The unreacted starting material will remain at or near the top of the column under these conditions.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

Question 4: How can I assess the stability of my purified this compound and predict potential degradation products?

Answer: A forced degradation study is the standard approach to intentionally degrade the sample under various stress conditions to understand its degradation pathways. This is crucial for developing a stability-indicating analytical method.

Forced Degradation Workflow:

G cluster_1 Forced Degradation Study Workflow start Pure Product Sample stress_conditions Expose to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) - Thermal - Photolytic (UV/Vis light) start->stress_conditions analysis Analyze Stressed Samples by Stability-Indicating HPLC-DAD/MS stress_conditions->analysis compare Compare chromatograms of stressed and unstressed samples analysis->compare identify_degradants Identify and Characterize Degradation Products compare->identify_degradants method_validation Validate Analytical Method for Specificity and Stability-Indicating Properties identify_degradants->method_validation

Caption: Workflow for conducting a forced degradation study.

Typical Stress Conditions and Expected Degradants:

Stress ConditionTypical Reagents/ParametersPotential Degradation PathwayLikely Degradant(s)
Acidic Hydrolysis 0.1 M HCl, heatHydrolysis of the amide bond(4S)-4-cyclohexyl-L-proline, Propionic acid
Basic Hydrolysis 0.1 M NaOH, heatHydrolysis of the amide bond(4S)-4-cyclohexyl-L-proline, Propionic acid
Oxidation 3% H₂O₂, room temperatureOxidation of the pyrrolidine ring or cyclohexyl groupHydroxylated or other oxidized derivatives
Thermal Dry heat (e.g., 80°C)Decarboxylation, cyclization, or other rearrangementsVaries depending on structure and conditions
Photolytic UV/Visible light exposurePhotolytic cleavage or rearrangementVaries

By analyzing the samples from these studies, you can identify the retention times and mass spectra of potential degradation products. This information is invaluable for setting appropriate specifications for your product's stability and for validating your analytical methods to ensure they can separate these degradants from the main compound.

References

  • Kalisz, D., Dabrowski, Z., Kakol, B., Bełdowicz, M., Obukowicz, B., & Kamiński, J. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Available at: [Link]

  • PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]

  • Semantic Scholar. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Retrieved from [Link]

  • Garg, P., et al. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of Chromatography B, 1227, 123821. Available at: [Link]

  • ResearchGate. (2023). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. Available at: [Link]

  • Nature Communications. (2020). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Available at: [Link]

  • MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Available at: [Link]

  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0244951. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability- Indicating RP-HPLC Method. Journal of Chromatographic Science, 60(9), 834–841. Available at: [Link]

  • Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Available at: [Link]

  • RSSL. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 23, 2024, from [Link]

Sources

Technical Support Center: Synthesis of Proline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of proline analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Proline and its analogs are unique due to the conformational constraints imposed by the pyrrolidine ring, making them critical components in peptidomimetics, organocatalysis, and drug design.[1][2] However, their synthesis presents a unique set of challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory. The focus is on understanding the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Troubleshooting Guide: Common Synthetic Hurdles

This section is dedicated to tackling the most frequent and challenging issues in proline analog synthesis. Each entry is structured in a question-and-answer format to directly address specific problems.

I. Stereocontrol in Pyrrolidine Ring Construction

Achieving precise stereochemical control is arguably the most critical challenge in the synthesis of proline analogs. The stereochemistry of substituents on the pyrrolidine ring dictates the analog's conformation and, consequently, its biological activity.[1]

Question 1: My synthesis of a 4-substituted proline analog from hydroxyproline is resulting in a mixture of diastereomers. How can I achieve better stereoselectivity?

Answer:

This is a classic problem often related to the choice of reaction for introducing the substituent at the C4 position. Commercially available (2S,4R)-hydroxyproline (Hyp) is an excellent starting material, but direct displacement of the hydroxyl group can be problematic.

Underlying Cause: The hydroxyl group in hydroxyproline is a poor leaving group. Activating it for nucleophilic substitution can lead to competing elimination reactions or racemization, especially under harsh conditions. SN2 reactions at the C4 position require complete inversion of stereochemistry, and any deviation from this pathway will result in diastereomeric mixtures.

Troubleshooting Protocol & Solutions:

  • Mitsunobu Reaction for Stereochemical Inversion: The Mitsunobu reaction is a reliable method for inverting the stereocenter at C4 with a variety of nucleophiles.[1] This is particularly useful for synthesizing (2S,4S)-substituted prolines from (2S,4R)-Hyp.

    • Step-by-Step Protocol (General):

      • Dissolve your N-protected hydroxyproline ester in anhydrous THF or DCM.

      • Add your nucleophile (e.g., a carboxylic acid, thiol, or azide source).

      • Cool the reaction mixture to 0 °C.

      • Add a solution of triphenylphosphine (PPh3) or diisopropyl azodicarboxylate (DIAD)/diethyl azodicarboxylate (DEAD) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Work up the reaction and purify by column chromatography.

  • Two-Step SN2 Displacement for Retention of Stereochemistry: If you want to retain the original stereochemistry of the hydroxyl group (i.e., replace -OH with another group at the same position without inversion), a double SN2 reaction sequence is necessary.[1]

    • Workflow:

      • First SN2 (Inversion): Convert the hydroxyl group into a good leaving group with inversion of stereochemistry. A common method is a Mitsunobu reaction with a nucleophile like p-nitrobenzoic acid.[1]

      • Second SN2 (Inversion): Displace the newly introduced group with your desired nucleophile. This second inversion will revert the stereocenter to its original configuration.

  • "Proline Editing" on Solid Phase: For peptide applications, consider a "proline editing" strategy.[1] Here, Fmoc-Hyp is incorporated into a peptide on solid phase. The hydroxyl group is then modified post-synthesis, which can simplify purification and avoid solution-phase synthesis of individual analogs.[1]

    G

    Caption: Stereocontrol decision workflow.

Question 2: I am attempting an asymmetric synthesis of a 2-substituted (α-substituted) proline analog, but the enantiomeric excess (ee) is low. What factors influence the stereoselectivity of these reactions?

Answer:

Synthesizing enantiomerically pure α-substituted prolines is challenging because you are creating a quaternary stereocenter.[3] The low ee suggests that your stereocontrol element is not effectively discriminating between the two faces of the prochiral intermediate.

Underlying Cause: The success of these syntheses often relies on either a chiral auxiliary that sterically blocks one face of an enolate or an asymmetric catalyst that creates a chiral environment around the reactants.[3] Poor facial selectivity can result from a poorly matched auxiliary/catalyst, suboptimal reaction conditions, or the inherent reactivity of the substrate.

Troubleshooting Protocol & Solutions:

  • Review Your Chiral Auxiliary/Catalyst:

    • Chiral Auxiliaries: Methods based on Schöllkopf or Seebach auxiliaries are common.[3] Ensure the auxiliary is of high optical purity. The choice of base and alkylating agent can also dramatically affect diastereoselectivity. Strongly chelating cations (like Li+) with a conformationally rigid enolate often give the best results.

    • Asymmetric Catalysis: Proline itself or its derivatives can act as organocatalysts.[4] The catalyst loading, solvent, and presence of additives (like water or acid) are critical. For metal-catalyzed reactions (e.g., using Cu(I) or Pd(0)), the choice of chiral ligand is paramount.[5]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. A screen of different solvents (e.g., THF, toluene, CH2Cl2, and non-polar solvents) is recommended.

    • Base/Additives: For enolate alkylations, the counterion of the base can affect aggregation and reactivity. Experiment with different bases (e.g., LDA, KHMDS, NaHMDS).

  • Consider Alternative Strategies:

    • 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine ring with multiple stereocenters.[3] Stereocontrol can be achieved using a chiral dipolarophile, a chiral auxiliary on the ylide, or a chiral catalyst.[3]

    • Intramolecular Cyclization: Asymmetric synthesis can be achieved by the intramolecular cyclization of a geminally disubstituted glycine equivalent.[3]

Strategy Pros Cons Key Optimization Parameters
Chiral Auxiliary Well-established, often high deStoichiometric use of chiral material, removal of auxiliary requiredBase, solvent, temperature, alkylating agent
Asymmetric Catalysis Atom economical, scalableCatalyst development can be challenging, may require specific substratesCatalyst loading, ligand, solvent, temperature
1,3-Dipolar Cycloaddition Convergent, builds complexity quicklyRegioselectivity can be an issue, requires specific precursorsCatalyst, chiral auxiliary on dipolarophile, solvent
II. Functionalization of the Pyrrolidine Ring

Introducing diverse functional groups onto the proline ring is essential for exploring structure-activity relationships (SAR).

Question 3: My attempts to introduce substituents at the C3 position of proline are resulting in low yields and mixtures of regio- and stereoisomers. What are more effective methods?

Answer:

Direct functionalization of the C3 position is notoriously difficult due to the lack of inherent reactivity at this site. Most successful strategies involve either building the ring with the C3 substituent already in place or using a more reactive proline derivative as a precursor.

Underlying Cause: The C-H bonds at the C3 position are not easily activated for substitution. Direct approaches often require harsh conditions that lead to side reactions and loss of stereochemical integrity.

Troubleshooting Protocol & Solutions:

  • Start from a Pre-functionalized Ring:

    • 4-Oxoproline: This commercially available starting material can be used to form an enamine or enolate, directing alkylation to the C3 position.[2] However, this can sometimes lead to mixtures of C3 and C5 alkylation.

    • Pyroglutamic Acid: This is another readily available starting material that can be converted into an α,β-unsaturated lactam. Subsequent conjugate addition of nucleophiles can introduce substituents at the C3 position with good diastereoselectivity.[2]

  • 1,4-Conjugate Addition to Dehydroproline Derivatives: A powerful strategy involves the 1,4-addition of organometallic reagents (e.g., Grignard reagents or organocuprates) to N-protected 2,3-didehydroprolinate.[2]

    • Key Considerations: This method often yields the trans-3-substituted proline.[2] Achieving enantioselectivity can be challenging and may require the use of a chiral ligand or a chiral auxiliary.[2]

  • Amino-Zinc-Ene-Enolate Cyclization: This is a highly stereospecific method for synthesizing cis-3-substituted prolines.[2] It involves the intramolecular cyclization of an N-homoallyl-α-amino ester, which can then be trapped with various electrophiles.[2] The thermodynamically more stable trans isomers can often be obtained by subsequent epimerization.[2]

    G

    Caption: Comparing C3-functionalization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of a promising proline analog for preclinical studies?

A1: The primary challenges are often cost, safety, and practicality. Many elegant, multi-step syntheses reported in academic literature use expensive reagents (e.g., precious metal catalysts, chiral auxiliaries), cryogenic temperatures, or hazardous materials (e.g., azides, strong organometallic bases) that are not suitable for large-scale production.[1] A key consideration for scale-up is to redesign the synthetic route to favor cheaper starting materials, catalytic over stoichiometric reagents, and milder, more robust reaction conditions. The "proline editing" approach, for example, is attractive because it leverages an inexpensive starting material (Hyp) and can be adapted for solid-phase synthesis, which simplifies purification.[1]

Q2: How do substituents on the proline ring affect the cis/trans isomerism of the preceding peptide bond?

A2: Substituents can have a profound effect on the cis/trans equilibrium of the Xaa-Pro bond, which is a key element in protein folding and recognition.[2] The effect is a combination of sterics and electronics. For example, bulky substituents at the C4 position can sterically disfavor one isomer. Electron-withdrawing groups, such as fluorine at the 4-position, can have a stereoelectronic effect (the gauche effect) that biases the ring pucker (Cγ-exo vs. Cγ-endo), which in turn influences the preferred cis/trans conformation of the amide bond.[1] Controlling this equilibrium is a major goal in the design of proline-containing peptidomimetics.

Q3: My peptide coupling reaction with a sterically hindered proline analog is inefficient. What can I do?

A3: Sterically hindered amino acids, especially cyclic ones like substituted prolines, are notoriously difficult to couple. Standard coupling reagents like HBTU or HATU may be too slow. Solutions:

  • Use a Stronger Coupling Reagent: Reagents like PyBOP, PyAOP, or COMU are often more effective for hindered couplings.

  • Convert to an Acyl Halide: For particularly difficult cases, converting the carboxylic acid of the incoming amino acid to an acyl chloride or fluoride can dramatically increase its reactivity. The Ghosez reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is effective for generating acyl chlorides in situ under mild conditions.[2]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate slow coupling reactions by rapidly heating the reaction mixture.

  • Optimize Base and Solvent: The choice of base (e.g., DIPEA vs. 2,4,6-collidine) and solvent can impact the reaction rate.

References

  • D. J. Hill, et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

  • Goodman, M., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • S. Thétiot-Laurent, et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • C. Nájera, J. M. Sansano. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [Link]

  • T. Punniyamurthy. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

Sources

Preventing racemization during synthesis of proline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and chemists, with in-depth, field-proven insights into a persistent challenge in peptide synthesis and medicinal chemistry: the racemization of proline and its derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the stereochemical integrity of your molecules.

This is not a rigid manual but a dynamic resource. We will explore the "why" behind experimental choices, offering a self-validating system of protocols and analytical checks to build trustworthiness and confidence in your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental concepts surrounding proline racemization.

Q1: What is proline racemization and why is it a significant problem in synthesis?

A1: Proline racemization is the undesired conversion of the naturally occurring L-proline enantiomer into its mirror image, D-proline, during a chemical synthesis. The precise three-dimensional structure of a peptide or drug molecule is critical for its biological activity. The presence of the incorrect D-proline epimer can lead to a misfolded, inactive, or even immunologically problematic final product, compromising research and therapeutic development.[1]

Q2: Why is proline, as a secondary amine, still susceptible to racemization?

A2: While proline's cyclic structure prevents racemization through the common oxazolone pathway that affects other amino acids, it is not immune.[2] Racemization in proline derivatives primarily occurs via direct enolization. During the activation of its carboxylic acid group for coupling, a base can abstract the proton from the α-carbon. This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of L and D isomers.[3][4]

Q3: What are the primary factors that increase the risk of proline racemization during a coupling reaction?

A3: Several experimental variables can significantly promote racemization:

  • Coupling Reagents & Additives: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with the additive 1-hydroxybenzotriazole (HOBt), especially in polar aprotic solvents like Dimethylformamide (DMF), is a well-documented cause of increased racemization.[1]

  • Base Selection: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like Diisopropylethylamine (DIPEA) are more likely to abstract the α-proton, leading to higher rates of epimerization compared to sterically hindered bases like 2,4,6-collidine.[1][3]

  • Elevated Temperatures: Higher reaction temperatures, often employed in microwave-assisted peptide synthesis, accelerate all reaction kinetics, including the rate of enolization and subsequent racemization.[1]

  • Solvent Polarity: Polar solvents can stabilize the charged intermediates involved in the racemization pathway, thereby facilitating the process.[1]

  • Prolonged Activation Times: Allowing the activated proline derivative to sit for extended periods before the addition of the amine nucleophile provides a larger window of opportunity for racemization to occur.

Part 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section is formatted to address specific problems you might encounter in the lab.

Issue 1: My final peptide shows significant D-proline contamination upon chiral HPLC analysis.

  • Potential Cause A: Suboptimal Coupling Reagent/Additive Combination.

    • Explanation: Your coupling strategy may be generating a highly reactive intermediate that is prone to enolization. The classic example is the use of carbodiimides (DCC, DIC) with HOBt. While HOBt is an effective additive for many amino acids, it can exacerbate racemization for proline under certain conditions.

    • Recommended Solution: Switch to a modern, low-racemization coupling reagent system. Onium salts (Uronium/Aminium or Phosphonium) combined with an OxymaPure additive are superior choices. Reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are specifically designed to activate the carboxyl group rapidly while minimizing the risk of epimerization.[5][6] OxymaPure has been shown to be more effective than HOBt at suppressing racemization in carbodiimide-mediated couplings.[7]

  • Potential Cause B: Inappropriate Base Selection.

    • Explanation: The base you are using may be too strong or not sterically hindered enough, readily accessing and abstracting the α-proton. DIPEA is a common culprit.

    • Recommended Solution: Replace DIPEA with a more sterically hindered base such as 2,4,6-collidine.[3] Its bulkier structure makes it a less efficient catalyst for the undesired enolization pathway while still being effective enough to facilitate the coupling reaction.

Issue 2: I'm observing chain termination and the formation of a diketopiperazine (DKP) impurity, especially with a C-terminal proline.

  • Explanation: When proline is the second amino acid in a sequence attached to the resin, the deprotected secondary amine of proline can attack the ester linkage of the first amino acid, leading to intramolecular cyclization. This forms a stable six-membered diketopiperazine ring, which is then cleaved from the resin, terminating the peptide chain.[8]

  • Recommended Solution: Utilize a sterically bulky resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker physically hinders the "back-biting" cyclization required for DKP formation.[8] This is the preferred method when proline is the C-terminal or penultimate residue.

Part 3: Data-Driven Decisions & Visual Guides

To facilitate evidence-based experimental design, the following data and diagrams are provided.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent and additive has a profound impact on the stereochemical outcome. The following table summarizes reported epimerization levels for a model peptide synthesis, illustrating the superiority of modern reagent systems.

Coupling ReagentAdditiveBaseSolvent% D-Isomer (Epimerization)Reference
DICHOBtDIPEADMFHigh (>5%)[1]
HCTU-DIPEADMFLow (<1%)[9]
COMU-DIPEADMFVery Low (<0.5%)[5][6]
PyBOP-DIPEADMFLow[3]
DICOxymaPure DIPEADMFLow (<1%) [7]
T3P®DIPEAEtOAc~5%[10]

Note: Values are illustrative and can vary based on the specific peptide sequence, temperature, and reaction time.

Logical Workflow for Minimizing Proline Racemization

The following diagram outlines a decision-making process for selecting the optimal synthetic strategy.

Racemization_Prevention_Workflow start Start: Synthesizing a Proline-Containing Peptide q1 Is Proline at or near the C-Terminus (pos 1 or 2)? start->q1 use_2ctc YES: Use 2-Chlorotrityl Chloride (2-CTC) Resin to prevent Diketopiperazine (DKP) formation. q1->use_2ctc Yes std_resin NO: Standard resin (e.g., Wang, Rink Amide) is acceptable. q1->std_resin No coupling_reagent Select Coupling Reagent & Additive use_2ctc->coupling_reagent std_resin->coupling_reagent reagent_choice Recommended: COMU or HCTU (Oxyma-based onium salts) Acceptable: DIC/OxymaPure AVOID: DIC/HOBt in DMF coupling_reagent->reagent_choice base_selection Select Base reagent_choice->base_selection base_choice Recommended: 2,4,6-Collidine (Sterically Hindered) AVOID: DIPEA if possible base_selection->base_choice conditions Set Reaction Conditions base_choice->conditions conditions_choice Perform coupling at room temperature. Avoid prolonged pre-activation times. Ensure complete coupling (double couple if needed). conditions->conditions_choice analysis Post-Synthesis Analysis conditions_choice->analysis chiral_hplc Perform Chiral HPLC or GC on hydrolyzed sample to quantify D/L ratio. analysis->chiral_hplc Racemization_Mechanism cluster_main Mechanism of Proline Racemization cluster_pathways L_Pro N-Protected L-Proline (Chiral Center Intact) Activated Activated Intermediate (e.g., O-acylisourea, Uronium Ester) L_Pro->Activated + Coupling Reagent Enolate Planar Enolate Intermediate (Loss of Chirality) Activated->Enolate + Base (e.g., DIPEA) - H+ (Undesired Pathway - SLOW) Desired_Peptide Desired L-Peptide Activated->Desired_Peptide + Peptide Amine (Desired Pathway - FAST) D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide + H+ + Peptide Amine

Caption: Competing pathways of coupling vs. racemization.

Part 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Racemization-Suppressed Coupling of Fmoc-Pro-OH in SPPS

This protocol utilizes a modern coupling reagent and a hindered base to minimize epimerization.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang Resin)

  • Fmoc-Pro-OH (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Pro-OH (3 eq.) and COMU (3 eq.) in a minimal amount of DMF. Add 2,4,6-Collidine (6 eq.) to the solution. Note: Do not let the activation mixture stand for more than 5 minutes before adding it to the resin.

  • Coupling: Immediately add the activated Fmoc-Pro-OH solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times).

  • Completion Check (Optional but Recommended): Perform a Kaiser test (or an Isatin test for the subsequent coupling to the proline nitrogen) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling (double coupling) may be necessary. Repeat steps 4-6.

Protocol 2: Chiral Analysis of Proline by HPLC

This protocol outlines a general procedure for determining the D/L ratio of proline in a synthetic peptide after hydrolysis and derivatization.

Materials:

  • Purified synthetic peptide (~1 mg)

  • 6N Hydrochloric Acid (HCl) or 6N Deuterated Hydrochloric Acid (DCl)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate solution (1M)

  • Acetone

Procedure:

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl. Using 6N DCl can help to correct for any racemization that occurs during the hydrolysis step itself.

    • Seal the tube under vacuum or flush with nitrogen and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried amino acid hydrolysate in 100 µL of 1M sodium bicarbonate.

    • In a separate vial, prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 200 µL of the Marfey's reagent solution to the amino acid solution.

    • Incubate the mixture at 40°C for 1 hour in the dark.

    • Quench the reaction by adding 20 µL of 2N HCl.

    • Evaporate the solvent to dryness.

    • Reconstitute the derivatized sample in 500 µL of 50% acetonitrile/water for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from ~20% B to 70% B over 30-40 minutes is a good starting point. This must be optimized for your specific peptide.

    • Detection: UV detector set to 340 nm.

    • Analysis: Inject the derivatized sample. The L-Proline and D-Proline derivatives will elute as distinct diastereomers with different retention times. Integrate the peak areas to calculate the percentage of the D-isomer.

References

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Patel, H., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Parrino, B., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. [Link]

  • Yuliani, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]

  • Bofill, J., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6542. [Link]

  • Zhang, T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315570121. [Link]

  • Hu, L., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(11), 2665–2679. [Link]

  • Brückner, H., & Fujii, N. (Eds.). (2012). D-Amino Acids: A New Frontier in Amino Acid and Protein Research. Nova Science Publishers. [Link]

  • Armstrong, D. W., et al. (2016). Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. Molecules, 21(10), 1339. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Innovations 1.14. [Link]

  • Frank, H. (2002). 1.1.3. Chiral separation of amino acids by gas chromatography. Journal of Chromatography B, 774(1), 3-21. [Link]

  • Gyros Protein Technologies. (n.d.). Green Chemistry: healthier chemists with every peptide synthesized. [Link]

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. [Link]

  • De Luca, S., et al. (2015). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science, 21(8), 654-660. [Link]

  • Aapptec. (n.d.). Synthesis Notes. [Link]

  • Le, A. T., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Fischer, G. (2003). Abstract. Diva-Portal.org. [Link]

  • Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

Sources

Troubleshooting HPLC and TLC methods for Fosinopril intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fosinopril Analysis

Welcome to the technical support center for the chromatographic analysis of Fosinopril and its process intermediates. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, field-tested insights into troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) method development and execution. Our approach is rooted in explaining the 'why' behind the problem, enabling you to make informed, scientifically sound decisions to resolve your analytical challenges.

Understanding the Analyte: Fosinopril

Before troubleshooting, understanding the analyte's chemistry is critical. Fosinopril is an ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor.[1][2] In vivo, it is hydrolyzed to its active metabolite, Fosinoprilat , which is a phosphinic acid derivative.[3] Fosinopril itself is characterized as a poorly water-soluble and highly lipophilic compound.[4] The presence of the phosphinic acid group in the active form and related intermediates is a key factor in chromatographic behavior, often leading to undesirable interactions with standard silica-based stationary phases.

Part 1: Troubleshooting HPLC Methods

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis, offering precision and high resolution. However, the unique chemical nature of Fosinopril can present specific challenges. The following Q&A section addresses the most common issues.

Q1: My chromatogram shows significant peak tailing for Fosinoprilat or related acidic intermediates. What is the cause and how can I achieve a symmetrical peak?

A1: The Root Cause of Peak Tailing

Peak tailing for compounds like Fosinoprilat is a classic symptom of secondary ionic interactions between the analyte and the stationary phase.[5][6] Standard reversed-phase silica columns have residual, surface-level silanol groups (Si-OH). At mid-range pH values, these silanols can deprotonate to become negatively charged (Si-O⁻). The phosphinic acid group on your analyte can also be ionized. This creates an unwanted ion-exchange interaction, a secondary retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (The Primary Fix): The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups.

    • Action: Lower the pH of your mobile phase to a range of 2.5-3.5. At this acidic pH, the silanol groups are protonated (Si-OH) and neutral, preventing the ionic interaction.

    • Expert Tip: Incorporate an acidic modifier like 0.1% phosphoric acid, orthophosphoric acid (OPA), or formic acid into your aqueous mobile phase component. This is a standard practice in many validated Fosinopril methods.[7][8][9][10]

  • Column Selection: Not all C18 columns are created equal.

    • Action: Utilize a modern, high-purity, end-capped column. "End-capping" is a process where residual silanols are chemically bonded with a small, non-polar group, effectively shielding them from interaction with the analyte.[5] If your current column is an older generation (e.g., USP L1 packing), switching to a high-performance, fully end-capped column will dramatically improve peak shape.

  • Evaluate for Physical Column Issues: If peak tailing appears suddenly for all peaks, the problem might be physical rather than chemical.

    • Action: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to tailing and splitting.[6][11] To diagnose, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% Methanol or Acetonitrile) for at least 10-15 column volumes to dislodge particulate buildup.[6] If the problem persists, the column is likely irreversibly damaged and requires replacement.

  • Check for Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[6]

    • Action: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, sample concentration was the issue.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Affects All Peaks? start->check_all_peaks physical_issue Suspect Physical Issue: - Column Void - Blocked Frit check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction (Secondary Retention) check_all_peaks->chemical_issue No all_peaks_yes Yes reverse_flush Action: Reverse & Flush Column with Strong Solvent physical_issue->reverse_flush resolve1 Problem Resolved? reverse_flush->resolve1 replace_column Replace Column resolve1->replace_column No end Analysis Optimized resolve1->end Yes all_peaks_no No, only Fosinopril & intermediates adjust_ph Action: Lower Mobile Phase pH to 2.5-3.5 (e.g., add 0.1% H3PO4) chemical_issue->adjust_ph resolve2 Problem Resolved? adjust_ph->resolve2 use_endcapped Action: Use a Modern, End-Capped Column resolve2->use_endcapped No resolve2->end Yes resolve3 Problem Resolved? use_endcapped->resolve3 check_overload Action: Dilute Sample (Check for Overload) resolve3->check_overload No resolve3->end Yes check_overload->end

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q2: My retention times are drifting or shifting between injections. How do I stabilize my method?

A2: Achieving Retention Time Stability

Inconsistent retention times point to a lack of equilibrium or instability in the chromatographic system. The cause is almost always related to the mobile phase, flow rate, or temperature.

Systematic Troubleshooting Protocol:

  • Ensure Full Column Equilibration: This is the most common oversight. When you install a column or change the mobile phase, the stationary phase needs time to fully equilibrate with the new conditions.

    • Action: Flush the column with at least 15-20 column volumes of the mobile phase before starting your sequence. For gradient methods, run 2-3 blank gradients before injecting your first sample.

  • Verify Mobile Phase Preparation and Integrity:

    • Action (Composition): If preparing an isocratic mobile phase, always pre-mix the solvents by volume before adding them to the reservoir. Relying on the pump to proportion from separate bottles can introduce variability.

    • Action (Degassing): Ensure your mobile phase is thoroughly degassed. Undissolved air can form microbubbles in the pump heads, leading to an inconsistent and fluctuating flow rate. Use an in-line degasser, or alternatively, sonicate the mobile phase for 10-15 minutes before use.[12]

    • Action (Buffer pH): If using a buffer, ensure its pH is measured and adjusted accurately every time it is prepared. A slight pH shift can alter the ionization state of Fosinopril and its intermediates, significantly impacting retention.

  • Implement Temperature Control:

    • Action: Always use a column oven set to a constant temperature (e.g., 30 °C). Even minor fluctuations in ambient lab temperature throughout the day can cause retention times to drift.

  • Check for System Leaks and Pump Health:

    • Action: Visually inspect all fittings from the pump to the detector for any signs of leakage. A small leak will cause a pressure drop and a lower, unstable flow rate. Perform a system pressure test (with a blanking nut at the injector outlet) to confirm your pump seals are holding pressure correctly.

HPLC Starting Method Parameters for Fosinopril

The following table summarizes typical starting conditions derived from various validated methods for Fosinopril analysis. These can serve as a robust starting point for your method development.

ParameterTypical Value/ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmThe most common stationary phase for reversed-phase separation.[7][13]
Mobile Phase Acetonitrile/Methanol and Acidified Water/BufferA mixture of organic solvent and an aqueous phase is standard.[7][8][9][13]
Example A: Methanol:Water (60:40 v/v)[13]Simple, effective for some separations.
Example B: ACN:Phosphate Buffer (pH 3.5)[7]Buffered mobile phase provides better pH control and reproducibility.
Example C: ACN:Methanol:0.1% Phosphoric Acid[8]Use of an acid modifier is crucial for good peak shape.
Flow Rate 0.7 - 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[7][9][14]
Detection (UV) 205 - 233 nmFosinopril has UV absorbance in this range. Select a wavelength that maximizes sensitivity for your compounds of interest.[7][8][13]
Temperature Ambient or 29-30 °CUsing a column oven improves reproducibility.[10]

Part 2: Troubleshooting TLC Methods

Thin-Layer Chromatography is an invaluable tool for rapid, qualitative analysis, reaction monitoring, and impurity profiling. Its apparent simplicity can be deceptive; achieving clean, reproducible results requires proper technique.

Q1: My spots are streaking down the TLC plate instead of forming tight circles. What's wrong?

A1: The Cause of TLC Streaking

Streaking in TLC shares its root cause with HPLC peak tailing: undesirable secondary interactions and sample overload.[15][16] The silica gel on a standard TLC plate is acidic and highly polar. It can strongly adsorb polar functional groups, such as the phosphinic acid in Fosinoprilat, preventing them from moving smoothly with the mobile phase.

Systematic Troubleshooting Protocol:

  • Drastically Reduce Sample Concentration: This is the number one cause of streaking.[16][17]

    • Action: Dilute your sample significantly. Apply a very small spot using a fine capillary tube. The goal is to apply the minimum amount of material needed for visualization. Keep the initial spot diameter to 1-2 mm.[17]

  • Modify the Mobile Phase: Just as in HPLC, you can improve spot shape by making the mobile phase more competitive for the active sites on the silica plate.

    • Action: Add a small percentage (0.5-2%) of a polar modifier to your eluent. For an acidic analyte like Fosinoprilat, adding acetic acid or formic acid is highly effective.[16] This modifier will occupy the active sites on the silica, allowing your analyte to travel more freely.

  • Ensure Complete Spot Drying:

    • Action: After applying your spot, ensure the spotting solvent has completely evaporated before placing the plate in the developing chamber. If the spotting solvent is highly polar (like methanol), it can interfere with the initial partitioning of the analyte onto the stationary phase, causing a smear.

TLC_Spot_Shape_Improvement start Streaked or Tailed TLC Spot Observed check_concentration Is the sample highly concentrated? start->check_concentration dilute_sample Action: Dilute Sample & Apply a Smaller Spot check_concentration->dilute_sample Yes (Most Likely Cause) modify_mobile_phase Action: Add Acidic Modifier (e.g., 1% Acetic Acid) to Mobile Phase check_concentration->modify_mobile_phase No / Already Dilute re_run_tlc1 Re-run TLC dilute_sample->re_run_tlc1 resolve1 Spot Shape Improved? re_run_tlc1->resolve1 resolve1->modify_mobile_phase No end Clean Separation Achieved resolve1->end Yes re_run_tlc2 Re-run TLC modify_mobile_phase->re_run_tlc2 resolve2 Spot Shape Improved? re_run_tlc2->resolve2 check_purity Consider Possibility of Multiple Close-Eluting Impurities resolve2->check_purity No resolve2->end Yes

Caption: Logical workflow for improving TLC spot shape.

Q2: My Rf values are not reproducible. How can I fix this?

A2: Achieving Reproducible Rf Values

The Retardation factor (Rf) is a ratio and should be constant for a given compound in a specific system. Inconsistency is always due to a change in experimental conditions.

Systematic Troubleshooting Protocol:

  • Saturate the Developing Chamber: This is non-negotiable for reproducibility.

    • Action: Line the inside walls of your TLC tank with a piece of filter paper. Pour the mobile phase into the tank, wetting the paper, and then close the lid. Let the system stand for 10-15 minutes before inserting your plate. This ensures the tank's atmosphere is saturated with solvent vapor, preventing the mobile phase from evaporating off the plate as it runs, which would change its composition and affect the Rf.

  • Use Fresh Mobile Phase for Every Run:

    • Action: Mixed solvent systems can change composition over time as the more volatile component evaporates faster. Always use a freshly prepared mobile phase for each development.[18]

  • Standardize Your Technique:

    • Action: Spot all samples at the exact same height from the bottom of the plate. Ensure the solvent level in the tank is always below this starting line.[18] Develop all plates to the same solvent front height. Control the temperature by running the experiment away from heat sources or drafts.

Q3: I can't see any spots on my plate after development. What went wrong?

A3: Troubleshooting Invisible Spots

This frustrating issue is usually due to low sample concentration or improper visualization.

Systematic Troubleshooting Protocol:

  • Confirm Sufficient Sample Concentration:

    • Action: The amount of analyte may be below the detection limit. Prepare a more concentrated sample. You can also try "co-spotting"—applying sample to the same spot multiple times, allowing the solvent to fully dry between each application to build up the concentration without creating a large initial spot.[18]

  • Use the Correct Visualization Technique:

    • Action (Primary Method): Fosinopril and its intermediates contain aromatic rings and should be visible under UV light. Use a TLC plate containing a fluorescent indicator (labeled as F₂₅₄). View the dried plate under a short-wave (254 nm) UV lamp. Your compounds should appear as dark purple spots against a glowing green background.[19]

    • Action (Secondary Method): If UV visualization is not sensitive enough or if you are looking for non-UV active intermediates, use a chemical stain. A potassium permanganate (KMnO₄) dip or spray is a good general-purpose stain that reacts with many organic compounds. Iodine vapor (placing the plate in a sealed tank with a few iodine crystals) is another effective, non-destructive method.

  • Procedural Check:

    • Action: Double-check that your starting line was not submerged in the solvent pool when you placed the plate in the chamber. If it was, your sample simply washed away into the solvent instead of developing up the plate.[18]

References

  • method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc - IJNRD. (n.d.). International Journal of Novel Research and Development. Retrieved from

  • Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and - IJNRD. (2022-03-03). International Journal of Novel Research and Development. Retrieved from

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. (2017-01-24). ResearchGate. Retrieved from [Link]

  • Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug - Ijaresm. (n.d.). IJARESM. Retrieved from [Link]

  • Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method - IJFMR. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • High performance liquid chromatographic method for simultaneous determination of fosinopril sodium and hydrochlorothiazide in tablets formulation | Request PDF. (2025-08-09). ResearchGate. Retrieved from [Link]

  • (PDF) Thin-layer chromatography analysis for cyclodextrins inclusion complexes of fosinopril and zofenopril. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. (2012-07-01). LCGC International. Retrieved from [Link]

  • Fosinopril: chemical structure | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). ChemBAM. Retrieved from [Link]

  • TLC Visualization Reagents - EPFL. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025-06-03). Bitesize Bio. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Fosinopril - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs - YouTube. (2024-08-09). YouTube. Retrieved from [Link]

  • 2D TLC Troubleshooting Help - Chromatography Forum. (2016-04-13). Chromatography Forum. Retrieved from [Link]

  • Fosinoprilat | C23H34NO5P | CID 62956 - PubChem - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Proline Analogs in ACE Inhibition: A Comparative Analysis of Fosinoprilat

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Proline in Drug Design

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine incorporated into a pyrrolidine ring. This rigid structure imposes significant conformational constraints on the peptide backbone, making it a critical residue for defining protein architecture and function.[1][2][3] In medicinal chemistry, this inherent rigidity is a highly desirable trait. Drug designers exploit it to lock bioactive molecules into specific conformations, thereby enhancing binding affinity, selectivity, and metabolic stability. This has led to the development of a vast library of "proline analogs"—chemical structures that mimic proline's core features while introducing novel functionalities.[1][2]

These analogs are central to the success of numerous therapeutic agents, from antivirals like Nirmatrelvir to immunosuppressants.[1][4][5] Perhaps their most celebrated role is in the design of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone therapy for hypertension and heart failure. This guide provides a detailed comparative analysis of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline—the active metabolite of Fosinopril, known as Fosinoprilat—against other seminal proline-based ACE inhibitors. We will dissect their structure-activity relationships (SAR), pharmacokinetic profiles, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in drug discovery.

The Target: Angiotensin-Converting Enzyme and the RAAS Pathway

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a key zinc-dependent metalloprotease within this pathway, catalyzing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6][7] By inhibiting ACE, we can effectively reduce blood pressure, making it a prime therapeutic target.

cluster_0 RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Na+ & H2O Retention Vasoconstriction->BP_Increase Renin Renin ACE ACE ACE_Inhibitor ACE Inhibitors (e.g., Fosinoprilat) ACE_Inhibitor->Angiotensin_I Inhibition

Caption: Comparative structural modifications on the core proline scaffold.

Experimental Methodologies: A Self-Validating Approach

The quantitative data presented above are derived from standardized, reproducible assays. Understanding these protocols is key to appreciating the comparative data.

Protocol 1: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50), a direct measure of potency. The causality is clear: a more potent inhibitor will show a lower IC50 value.

Principle: The assay measures the rate of cleavage of a synthetic substrate, N-Hippuryl-His-Leu (HHL), by ACE into Hippuric Acid (HA) and His-Leu. The amount of HA produced is quantified by its absorbance at 228 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an ACE solution (from rabbit lung) in a 100 mM borate buffer (pH 8.3) containing 300 mM NaCl.

    • Prepare a stock solution of the substrate HHL in the same borate buffer.

    • Prepare serial dilutions of the proline analog inhibitors (e.g., Fosinoprilat, Captopril) in the buffer.

  • Assay Procedure:

    • To a series of microcentrifuge tubes, add 50 µL of the appropriate inhibitor dilution (or buffer for the control).

    • Add 50 µL of the ACE enzyme solution to each tube.

    • Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for binding equilibrium.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the Hippuric Acid into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried Hippuric Acid residue in 1 mL of 1 M NaCl.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

cluster_workflow In Vitro ACE Inhibition Workflow Prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate_1 2. Pre-incubation (Enzyme + Inhibitor @ 37°C) Prep->Incubate_1 React 3. Reaction Initiation (+ Substrate, Incubate @ 37°C) Incubate_1->React Stop 4. Termination (+ 1M HCl) React->Stop Extract 5. Extraction (Hippuric Acid into Ethyl Acetate) Stop->Extract Quantify 6. Quantification (Measure Absorbance @ 228 nm) Extract->Quantify Analyze 7. Data Analysis (Calculate IC50) Quantify->Analyze

Caption: Experimental workflow for determining ACE inhibitory potency (IC50).

Protocol 2: In Vivo Pharmacokinetic (PK) Analysis Workflow

This workflow outlines the general steps to determine key PK parameters like half-life (t½) and route of excretion in an animal model, such as a rat. The choice of a dual cannulation model (jugular vein and carotid artery) is deliberate, as it allows for precise intravenous administration and serial blood sampling from the same animal, ensuring data integrity.

Step-by-Step Methodology:

  • Animal Model: Utilize surgically prepared male Sprague-Dawley rats with cannulated jugular veins (for dosing) and carotid arteries (for blood sampling).

  • Dosing: Administer a single intravenous (IV) bolus dose of the proline analog compound (e.g., Fosinopril) via the jugular vein cannula.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the carotid artery cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Process plasma, urine, and homogenized feces samples using protein precipitation or solid-phase extraction to isolate the drug and its metabolites.

  • Bioanalysis: Quantify the concentration of the parent drug and its active metabolite (e.g., Fosinopril and Fosinoprilat) in all biological matrices using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. LC-MS/MS is chosen for its high sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to calculate parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Determine the percentage of the administered dose recovered in the urine and feces to elucidate the primary routes of excretion.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that this compound (Fosinoprilat) represents a masterful application of proline analog chemistry in drug design. By strategically modifying the proline scaffold with a 4-cyclohexyl group and a phosphinate zinc-binding moiety, medicinal chemists created a highly potent ACE inhibitor with a unique and clinically advantageous pharmacokinetic profile. Its high lipophilicity and dual excretory pathways distinguish it from earlier proline-based inhibitors like Captopril and its contemporaries like Lisinopril, particularly for use in patients with compromised renal function. [8][9] The lessons learned from the evolution of these ACE inhibitors continue to inform the field. The focus remains on fine-tuning the proline scaffold to achieve even greater selectivity for target enzymes, improve oral bioavailability, and optimize pharmacokinetic properties. As our understanding of disease pathways deepens, novel proline analogs will undoubtedly be at the forefront of developing next-generation therapeutics that are safer, more effective, and tailored to specific patient populations.

References

  • Al-Sultani, A. A., et al. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. AIP Publishing. Available at: [Link]

  • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130–8232. Available at: [Link]

  • Kalisz, D., et al. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Acta Poloniae Pharmaceutica, 62(2), 121–126. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fosinopril. PubChem Compound Summary for CID 55891. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Captopril. PubChem Compound Summary for CID 44093. Retrieved from [Link].

  • Panchal, F. H., & Kamal, H. (2022). Fosinopril. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Herman, J. C., & El-Kersh, K. (2024). Enalapril. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Schanz, M., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Drugs.com. (2024). Fosinopril vs Lisinopril Comparison. Retrieved from [Link].

  • Greenbaum, R., et al. (2000). The pharmacokinetics of fosinopril and lisinopril in patients with congestive heart failure and renal insufficiency. British Journal of Clinical Pharmacology, 50(5), 441–446. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Proline-Derived ACE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Apex of Blood Pressure Regulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular homeostasis, meticulously regulating blood pressure, and fluid and electrolyte balance.[1][2][3] Central to this cascade is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[4] ACE executes two primary functions with profound physiological consequences: it converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and degrades bradykinin, a powerful vasodilator.[5][6] This dual action places ACE at a critical juncture, making it a prime therapeutic target for managing hypertension and related cardiovascular diseases.[1][7] The inhibition of ACE blunts the production of Angiotensin II while simultaneously potentiating the effects of bradykinin, a synergistic combination that lowers blood pressure.[5][6]

The development of the first clinically successful ACE inhibitor, captopril, in the 1970s was a landmark achievement in structure-based drug design. This breakthrough hinged on understanding the enzyme's active site and identifying chemical moieties that could effectively mimic the substrate's binding interactions. Among these, the amino acid L-proline proved to be a foundational structural element, paving the way for a highly successful class of antihypertensive drugs. This guide provides a comparative analysis of key proline-derived ACE inhibitors, delving into their structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Systemic Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase NaRetention->BP_Increase Renin Renin (from Kidney) ACE ACE (Lungs, Endothelium) Inactive Inactive Peptides Bradykinin Bradykinin Bradykinin->Inactive  degradation ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->ACE  BLOCKS

Caption: The dual role of ACE in the RAAS and Kinin-Kallikrein systems.

The Crucial Role of Proline in ACE Inhibitor Design

The efficacy of proline-derived inhibitors stems from their ability to mimic the terminal dipeptide of Angiotensin I, allowing for high-affinity binding to the ACE active site. This active site features three critical subsites (S1, S2, and S1') and a catalytic zinc ion (Zn²⁺).

  • Zinc-Binding Group (ZBG): The ACE catalytic mechanism involves a zinc ion that polarizes a water molecule for peptide bond hydrolysis.[8] Effective inhibitors must possess a functional group that can chelate this zinc ion. Proline-derived inhibitors are classified based on their ZBG:

    • Sulfhydryl-containing: Captopril, the prototype, utilizes a thiol group (-SH) for potent zinc chelation.

    • Dicarboxylate-containing: This larger class, including enalaprilat (the active form of enalapril) and lisinopril, uses a carboxylate group to coordinate with the zinc ion.[7]

    • Phosphorus-containing: Fosinopril represents this class, employing a phosphinate group as its ZBG.[7]

  • The Proline Moiety: The proline ring is exceptionally well-suited to fit into the S2' subsite of the ACE active site. Its rigid, cyclic structure provides a favorable conformation for hydrophobic interactions and the formation of key hydrogen bonds with active site residues such as Gln281, Lys511, and Tyr520, anchoring the inhibitor securely.[9]

  • Structure-Activity Relationship (SAR): The design of second and third-generation inhibitors has been guided by optimizing SAR. For instance, the addition of larger hydrophobic groups that interact with the S1 subsite, as seen in enalapril and lisinopril, significantly increases binding affinity compared to the simpler structure of captopril.

Inhibitor_Binding ACE_Site ACE Active Site S1 Pocket (hydrophobic) S2' Pocket (H-bonding) Zn²⁺ Inhibitor Proline-Derived Inhibitor Zinc-Binding Group (e.g., COO⁻) Hydrophobic Group Proline Moiety Inhibitor:p1->ACE_Site:s1 Hydrophobic Interaction Inhibitor:pro->ACE_Site:s2 H-Bonds & Hydrophobic Fit Inhibitor:zbg->ACE_Site:zn Chelation

Caption: Key interactions of a proline-derived inhibitor in the ACE active site.

Comparative Analysis of Key Proline-Derived ACE Inhibitors

While sharing a common mechanism, the major proline-derived ACE inhibitors exhibit significant differences in their chemical structure, pharmacokinetics, and clinical profiles. These differences are critical considerations in drug development and therapeutic selection.

Inhibitor Chemical Class Prodrug? Key Pharmacokinetic Features Dosing Frequency Notable Side Effects
Captopril SulfhydrylNoRapid onset (~15 min); Short half-life (~2 hrs); Absorption decreased by food.[7][10]2-3 times daily[7][10][11]Higher incidence of taste disturbances and rash (attributed to sulfhydryl group).[10]
Enalapril DicarboxylateYes (Active form: Enalaprilat)Slower onset; Longer half-life (enalaprilat ~11 hrs) allows for less frequent dosing.[11]1-2 times daily[11]Cough is a common class effect.[12]
Lisinopril DicarboxylateNoStructurally an analog of enalaprilat; Not a prodrug; Long half-life (~12 hrs); Excreted unchanged by kidneys.[7][11]Once daily[10]Generally well-tolerated; cough.
Ramipril DicarboxylateYes (Active form: Ramiprilat)Highly lipophilic, extensive tissue distribution; Very long half-life (ramiprilat >50 hrs).[11]Once daily[11]Cough; considered to have significant cardiovascular protective effects.

Causality Behind Experimental Choices: The evolution from captopril to dicarboxylate inhibitors like lisinopril was driven by the need to improve upon two key limitations: the short half-life requiring multiple daily doses and the side effects associated with the sulfhydryl group.[7][10] Lisinopril's design as a non-prodrug analog of enalaprilat was a strategic choice to bypass the need for hepatic activation, making its pharmacokinetic profile more predictable in patients with liver dysfunction.[7]

Experimental Protocols for Efficacy and Potency Determination

Objective comparison of ACE inhibitors relies on standardized and reproducible assays. Below are validated protocols for in vitro and in vivo evaluation.

In Vitro Protocol: ACE Inhibition Spectrophotometric Assay

This protocol is a self-validating system for determining an inhibitor's IC₅₀ (the concentration required to inhibit 50% of ACE activity). It is based on the Cushman and Cheung method, which measures the product of ACE activity.[13]

Principle: ACE cleaves the substrate Hippuryl-L-Histidyl-L-Leucine (HHL) to release Hippuric Acid (HA) and a dipeptide.[13][14] The amount of HA produced is quantified by spectrophotometry at 228 nm after extraction.[13]

Materials:

  • ACE from rabbit lung (e.g., Sigma-Aldrich A6778)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Test inhibitors (e.g., Captopril, Lisinopril)

  • Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • 1.0 M HCl

  • Ethyl Acetate

  • Spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of HHL (5 mM) in the borate buffer.

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in borate buffer. Dilute to a working concentration (e.g., 2 mU/mL) immediately before use.

    • Prepare serial dilutions of the test inhibitor and a positive control (e.g., Captopril) in borate buffer.

  • Assay Procedure:

    • To a set of microcentrifuge tubes, add 50 µL of the inhibitor solution at various concentrations (or buffer for control).[15]

    • Add 50 µL of the ACE working solution to each tube and pre-incubate for 10 minutes at 37°C to allow inhibitor binding.[15]

    • Initiate the enzymatic reaction by adding 150 µL of the HHL solution.

    • Incubate the mixture for 60 minutes at 37°C.[15]

    • Stop the reaction by adding 250 µL of 1.0 M HCl.[15]

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid.[15]

    • Vortex vigorously for 30 seconds and centrifuge at 3000 rpm for 15 minutes.[15]

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate in a water bath at ~80°C or under a gentle stream of nitrogen.[15]

    • Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water.

    • Measure the absorbance at 228 nm against a blank.

  • Data Analysis (Self-Validating System):

    • Control A (100% Activity): Contains buffer instead of inhibitor. This sets the baseline for maximum enzyme activity.

    • Control B (Blank): HCl is added before the enzyme. This accounts for any non-enzymatic hydrolysis of HHL. The value should be near zero.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_ControlA - Abs_Sample) / Abs_ControlA] * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Inhibitor/Control to Tubes (50 µL) Start->Step1 Step2 2. Add ACE Solution (50 µL) Pre-incubate 10 min @ 37°C Step1->Step2 Step3 3. Add HHL Substrate (150 µL) Incubate 60 min @ 37°C Step2->Step3 Step4 4. Stop Reaction with 1.0 M HCl (250 µL) Step3->Step4 Step5 5. Extract Hippuric Acid with Ethyl Acetate Step4->Step5 Step6 6. Evaporate Solvent Step5->Step6 Step7 7. Re-dissolve in Water Step6->Step7 Step8 8. Measure Absorbance @ 228 nm Step7->Step8 End End: Calculate IC₅₀ Step8->End

Caption: Workflow for the in vitro ACE inhibition assay.

In Vivo Protocol: Evaluation in Spontaneously Hypertensive Rats (SHR)

The SHR model is the gold standard for preclinical evaluation of antihypertensive agents, as these rats genetically develop hypertension that mimics the human essential form.[16][17]

Principle: The efficacy of an ACE inhibitor is determined by its ability to reduce systolic blood pressure (SBP) in SHR over a defined treatment period compared to a vehicle-treated control group.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), age 6-10 weeks.[18]

  • Normotensive Wistar-Kyoto (WKY) rats as a genetic control.

  • Test inhibitor (e.g., Lisinopril) and vehicle (e.g., sterile water).

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography).

  • Oral gavage needles.

Step-by-Step Methodology:

  • Acclimatization and Baseline Measurement:

    • Acclimatize rats for at least one week. Train them with the tail-cuff apparatus daily to minimize stress-induced blood pressure variations.

    • Measure baseline SBP for 3-5 consecutive days to ensure stable hypertension in the SHR group and normotension in the WKY group.

  • Group Allocation and Dosing:

    • Randomly assign SHR to two groups: Vehicle Control and Inhibitor-Treated. A WKY control group receiving vehicle is also essential.

    • Prepare the inhibitor at the desired dose (e.g., Perindopril at 3 mg/kg/day).[18]

    • Administer the inhibitor or vehicle daily via oral gavage at the same time each day for the study duration (e.g., 4 weeks).[19]

  • Blood Pressure Monitoring:

    • Measure SBP weekly throughout the study. Measurements should be taken at a consistent time point relative to dosing (e.g., 24 hours post-previous dose) to assess trough effects.

  • Data Analysis and Interpretation:

    • Plot the mean SBP for each group over the course of the study.

    • Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to compare the blood pressure profiles of the treated SHR group against the vehicle-treated SHR and WKY groups.

    • A statistically significant and sustained reduction in SBP in the treated group relative to the SHR control demonstrates in vivo efficacy. Brief treatment in young SHR can lead to a persistent reduction in blood pressure long after treatment is withdrawn.[18][20]

Trustworthiness of the Protocol: The inclusion of both SHR and WKY control groups is critical. It validates that the observed effect is a reduction of pathological hypertension in the SHR model, rather than a general hypotensive effect that would also be seen in the normotensive WKY rats.

Conclusion and Future Perspectives

The development of proline-derived ACE inhibitors represents a triumph of rational drug design. From the pioneering discovery of captopril to the refinement seen in dicarboxylate agents like lisinopril and ramipril, the field has consistently evolved to optimize potency, pharmacokinetics, and patient adherence. The comparative data clearly show a trend towards longer-acting agents that allow for once-daily dosing, a significant factor in managing a chronic condition like hypertension.

Future research continues to build upon this foundation. Novel proline derivatives are being explored to enhance tissue penetration, reduce class-specific side effects like cough, and potentially offer pleiotropic benefits beyond blood pressure reduction.[21] As our understanding of the RAAS and the structural biology of ACE deepens, the proline scaffold will undoubtedly remain a cornerstone for designing the next generation of cardiovascular therapeutics.

References

  • StatPearls. (2025). ACE Inhibitors. NCBI Bookshelf. [Link]

  • Lin, J., & Liu, F. (2006). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. PubMed Central. [Link]

  • Zhong, J., et al. (2018). Novel Natural Angiotensin Converting Enzyme (ACE)-Inhibitory Peptides Derived from Sea Cucumber-Modified Hydrolysates by Adding Exogenous Proline and a Study of Their Structure–Activity Relationship. MDPI. [Link]

  • Lu, M., et al. (2016). Comparison of the Efficacy and Safety of Different ACE Inhibitors in Patients With Chronic Heart Failure. PubMed Central. [Link]

  • Brunner, H. R., et al. (1992). Angiotensin converting activity assessed in vivo is increased in hereditary hypertensive rats. PubMed. [Link]

  • Andrew Alliance. ACE Inhibition Assay - Protocol. OneLab. [Link]

  • Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. NCBI Bookshelf. [Link]

  • Suhartono, E., et al. (2020). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN. [Link]

  • Ignjatovic, T., et al. (2010). Angiotensin I–Converting Enzyme Inhibitors Are Allosteric Enhancers of Kinin B1 and B2 Receptor Function. Hypertension - AHA Journals. [Link]

  • Wu, J. N., & Berecek, K. H. (1993). Resetting Blood Pressure in Spontaneously Hypertensive Rats. Hypertension - AHA Journals. [Link]

  • Enström, I., et al. (1995). Comparison Between Enalapril and Lisinopril in Mild-moderate Hypertension: A Comprehensive Model for Evaluation of Drug Efficacy. ResearchGate. [Link]

  • Gawas, Y., et al. (2023). Computational molecular modelling of proline derivatives as ACE inhibitors. Open Access Research Journal of Science and Technology. [Link]

  • Shapiro, A. B. (2020). Why do we use HHL as a substrate in studying ACE enzyme inhibition activity assay? ResearchGate. [Link]

  • CV Pharmacology. Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]

  • Singh, S. K., et al. (2018). Structure-activity relationship study between Ornithyl-Proline and Lysyl-Proline based tripeptidomimics as angiotensin-converting enzyme inhibitors. PubMed. [Link]

  • GoodRx. Lisinopril vs. Captopril for Heart Attack and Heart Failure: Important Differences and Potential Risks. [Link]

  • TeachMePhysiology. (2023). The Renin-Angiotensin-Aldosterone-System. [Link]

  • ResearchGate. (2018). Comparative effectiveness of enalapril, lisinopril and ramipril in the treatment of patients with chronic heart failure. A propensity score matched cohort study. [Link]

  • Hispa. Switching Ace-inhibitors. [Link]

  • Harrap, S. B., et al. (1990). Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term. PubMed. [Link]

  • Wikipedia. ACE inhibitor. [Link]

  • MDPI. (2023). The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. [Link]

  • Powers, E. R., et al. (1989). A double-blind comparison of lisinopril with captopril in patients with symptomatic congestive heart failure. PubMed. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent. [Link]

  • Phcogj.com. Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. [Link]

  • CV Physiology. Renin-Angiotensin-Aldosterone System. [Link]

  • NIH. (2017). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. [Link]

  • Frontiers. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]

  • MDPI. (2023). Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives. [Link]

  • Wikipedia. Renin–angiotensin system. [Link]

  • American Physiological Society. (2005). Novel mechanism of action of ACE and its inhibitors. [Link]

  • Morton, J. J., et al. (1995). Blood pressure and lifespan following brief ACE inhibitor treatment in young spontaneously hypertensive rats. PubMed. [Link]

  • Inotiv. SHR(Spontaneous Hypertensive Rat). [Link]

  • Med Ed 101. (2023). ACE Inhibitor Comparison Table. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthetic 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in synthetic molecules is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a proline derivative with significant potential in pharmaceutical development. We will move beyond a simple listing of methods to a nuanced discussion of their underlying principles, comparative strengths, and the synergistic power of an integrated analytical approach. This guide is structured to provide not just protocols, but a strategic framework for achieving unimpeachable purity validation.

The Criticality of Purity in Proline Derivatives

This compound is a chiral molecule, meaning its three-dimensional structure is crucial to its biological activity. Impurities, which can include enantiomers (mirror-image isomers), diastereomers, residual solvents, reagents, and by-products from the synthesis, can have unintended or even toxic effects. Therefore, a multi-faceted analytical approach is not just recommended, but essential for a comprehensive purity assessment.

A Comparative Overview of Analytical Methodologies

A robust purity validation strategy relies on the orthogonal application of several analytical techniques. Each method provides a unique lens through which to view the sample's composition, and their collective data build a comprehensive purity profile.

Analytical TechniquePrimary Purity AssessmentKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Chemical Purity (Impurities, Degradants)High resolution, quantitative accuracy, well-established methods.May not resolve all co-eluting impurities without method optimization.
Chiral Chromatography Enantiomeric/Diastereomeric PurityDirect separation and quantification of stereoisomers.Requires specialized chiral stationary phases and method development.
Mass Spectrometry (MS) Molecular Weight Verification, Impurity IdentificationHigh sensitivity, provides structural information of impurities.Can be less quantitative than HPLC without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation, Purity EstimationProvides detailed structural information, can detect a wide range of impurities.Lower sensitivity compared to HPLC and MS, complex mixture analysis can be challenging.
Elemental Analysis Elemental CompositionConfirms the elemental makeup of the bulk material.Does not provide information on molecular impurities.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for assessing the chemical purity of synthetic compounds.[1][2] It separates components in a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the target molecule and any impurities.

Causality Behind Experimental Choices

For a proline derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point. The non-polar nature of the cyclohexyl group lends itself well to retention on a C18 stationary phase. The choice of mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol with an acid modifier like trifluoroacetic acid (TFA), is critical for achieving optimal separation.[3] TFA helps to protonate the carboxylic acid group, leading to sharper peaks and better resolution.

Experimental Protocol: RP-HPLC for Chemical Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Interpretation

The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to International Council for Harmonisation (ICH) guidelines, any impurity above a certain threshold should be identified and characterized.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthetic Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

II. Chiral Chromatography: Resolving the Mirror Image

For a chiral molecule, confirming enantiomeric purity is as critical as chemical purity. Chiral chromatography is the gold standard for separating and quantifying enantiomers.[1][5][6]

Causality Behind Experimental Choices

The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For proline derivatives, polysaccharide-based CSPs are often effective.[3] The choice between normal-phase and reversed-phase chiral chromatography depends on the solubility of the compound and the specific CSP. Normal-phase often provides better selectivity for this class of molecules.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like TFA.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at 1 mg/mL.

Data Interpretation

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. For pharmaceutical applications, an e.e. of >99% is often required.

III. Mass Spectrometry (MS): Confirming Identity and Unmasking Impurities

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[7] When coupled with HPLC (LC-MS), it provides an unparalleled level of specificity.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it minimizes fragmentation and provides a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the parent molecule and any impurities, aiding in their identification. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information.[8][9][10][11]

Experimental Protocol: LC-MS for Identity and Impurity Identification
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • LC Conditions: Utilize the RP-HPLC method described in Section I.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for parent ion detection and data-dependent MS/MS for fragmentation of significant peaks.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Separation HPLC Separation of Sample Components Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum MW_Confirmation Confirm Molecular Weight Mass_Spectrum->MW_Confirmation Impurity_ID Identify Impurities via MS/MS Mass_Spectrum->Impurity_ID

Caption: LC-MS Workflow for Purity and Identity.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized molecule.[12][13][14] It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices

Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structure. For proline-containing molecules, NMR is also sensitive to the cis-trans isomerization of the amide bond.[15][16] While NMR is not as sensitive as HPLC for quantitative purity analysis, it can detect impurities that may not have a UV chromophore and are therefore invisible to HPLC with UV detection.[7][17]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (if necessary): COSY, HSQC.

V. Elemental Analysis: A Fundamental Check

Elemental analysis provides the percentage composition of elements (C, H, N) in the sample. This is a fundamental check to ensure the empirical formula of the synthesized compound is correct.[18][19]

Causality Behind Experimental Choices

This technique is a bulk analysis method and serves as a final verification of the compound's elemental composition. Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts. The ICH Q3D guideline also mandates the control of elemental impurities, which can be assessed using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20][21][22]

Comparative Summary and Integrated Strategy

FeatureHPLCChiral HPLCLC-MSNMRElemental Analysis
Purity Assessment ChemicalEnantiomericImpurity IDStructuralElemental
Quantitation ExcellentExcellentSemi-QuantitativeFairExcellent
Sensitivity HighHighVery HighLowModerate
Structural Info NoneNoneHighExcellentNone
Throughput HighMediumMediumLowMedium

A self-validating system for purity assessment involves the integration of these techniques. For instance, a peak identified as an impurity in the HPLC chromatogram can be further characterized by LC-MS to determine its mass and fragmentation pattern, leading to its structural elucidation. NMR can then be used to confirm the proposed structure of the impurity.

Conclusion: A Multi-Pronged Approach to Purity Validation

Validating the purity of a synthetic compound like this compound is a rigorous process that necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture. By leveraging the complementary strengths of HPLC, chiral chromatography, mass spectrometry, NMR, and elemental analysis, researchers can build a comprehensive and irrefutable purity profile. This not only ensures the quality of the material but also upholds the integrity of the subsequent research and development efforts. Adherence to regulatory guidelines, such as those from the ICH, is paramount in ensuring that the analytical methods are validated and the purity assessment is robust and reliable.[4][23]

References

  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Gampa, N., et al. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • NANOLAB. (2023). Determination of Proline in Honey: Regulations and Quality Control. [Link]

  • Kielbasinski, P., et al. (2005). SYNTHESIS OF OPTICALLY ACTIVE TRANS 4-CYCLOHEXYL-L-PROLINE AS AN INTERMEDIATE PRODUCT IN THE PREPARATION OF FOSINOPRIL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Proctor, E. A., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Journal of Chemical Theory and Computation. [Link]

  • whpeptide. (2023). How is the purity of peptides calculated? [Link]

  • Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]

  • Carillo, P., & Gibon, Y. (2011). PROTOCOL: Extraction and determination of proline. ResearchGate. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • Vrkic, B., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]

  • Vrkic, B., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ACS Publications. [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]

  • Smithers. Q&A: Elemental analysis for the pharmaceutical industry. [Link]

  • Kielbasinski, P., et al. (2005). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. PubMed. [Link]

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • Vrkic, B., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]

  • Spectroscopy Online. (2025). How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? [Link]

  • Deshmukh, M. B. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis? ResearchGate. [Link]

  • Miller, S. J., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

  • Loo, R. R. O., et al. (2005). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. PubMed. [Link]

  • SGS INSTITUT FRESENIUS. Analysis of elemental impurities. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'. [Link]

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

  • Triclinic Labs. Peptide NMR Analysis Services. [Link]

  • Wikipedia. Chiral analysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Polypeptide. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. [Link]

  • PharmTech. (2002). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For proline derivatives, which are integral components of many bioactive peptides and small molecule drugs, this confirmation is of paramount importance. This guide provides a detailed comparative analysis of the expected spectroscopic data for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline , a substituted N-acyl proline derivative.

Due to the limited availability of published experimental spectra for this specific molecule, this guide establishes an expected spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This profile is then critically compared with the known experimental data of its immediate precursor, (4S)-4-cyclohexyl-L-proline , and a closely related analog, N-acetyl-L-proline . This comparative approach offers researchers a robust framework for the identification and characterization of this and similar compounds.

Molecular Structures Under Comparison

The key structural differences between the target molecule and its comparators lie in the N-acylation of the proline ring. Understanding these differences is fundamental to interpreting their respective spectra.

cluster_0 Target Molecule cluster_1 Comparator 1: Precursor cluster_2 Comparator 2: Analog Target This compound Precursor (4S)-4-cyclohexyl-L-proline Target->Precursor N-deacylation Analog N-acetyl-L-proline Target->Analog Structural Similarity (N-acyl proline core) cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Prep Dissolve sample in appropriate solvent (e.g., CDCl₃, DMSO-d₆) NMR ¹H and ¹³C NMR Prep->NMR MS Mass Spectrometry (e.g., ESI-MS) Prep->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Prep->IR Analysis Correlate spectral data with molecular structure NMR->Analysis MS->Analysis IR->Analysis

Figure 2: General workflow for spectroscopic characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for quantitative analysis. [1] 4. Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Causality: The choice of a high-field NMR spectrometer enhances spectral dispersion, which is crucial for resolving complex spin systems often found in cyclic molecules like proline derivatives. [2] 2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the resulting fragment ions.

  • Causality: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the accurate determination of the molecular weight. High-resolution mass spectrometry is essential for confirming the elemental composition. [3] 3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Protocol:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Identify the characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carboxylic acid and amide), and C-H (aliphatic).

  • Causality: ATR-FTIR is a rapid and convenient technique for analyzing solid samples with minimal preparation, making it an excellent tool for quick functional group identification.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. While direct experimental data is not yet widely available, a thorough analysis of its structural components and comparison with its precursor and a known analog provide a robust and reliable expected spectroscopic profile. The key identifiers are the signals from the N-propionyl group in NMR, the distinct amide C=O stretch in the IR spectrum, and the accurate molecular weight determination by mass spectrometry. This guide provides researchers with the foundational data and methodologies to confidently identify and characterize this and other novel N-acyl proline derivatives.

References

  • Siemion, I. Z., & Wieland, T. (1975). ¹H and ¹³C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 7(2), 81-93. [Link]

  • Zhang, S., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 36(6), 1208-1212. [Link]

  • Mishra, A., & Giraud, N. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-25. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of L-proline and [ProH]3PW12O40. [Link]

  • PubChem. (n.d.). (4S)-4-cyclohexyl-L-proline. National Center for Biotechnology Information. [Link]

  • Schnitzer, T., et al. (2023). Crystal structure analysis of N‐acetylated proline and ring size analogs. Journal of Peptide Science, 29(6), e3473. [Link]

  • American Chemical Society. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. [Link]

  • Gao, J., et al. (2001). Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril. Polish Journal of Chemistry, 75(7), 955-960. [Link]

  • Dal Poggetto, G., et al. (2018). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 56(7), 575-586. [Link]

  • Ferreira, L. G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(19), 4476. [Link]

  • Chan, T. W. D. (2018). Chiral Mass Spectrometry: An Overview. In Mass Spectrometry. IntechOpen. [Link]

  • ResearchGate. (2023). Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • MDPI. (2004). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40 Fig.2 shows... [Link]

  • ResearchGate. (n.d.). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. [Link]

  • PubChem. (n.d.). N-Acetyl-L-proline. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(1), 108-117. [Link]

  • American Chemical Society. (2021). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • ResearchGate. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]

  • National Institutes of Health. (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of L-proline and (ProH)3[PW12O40]. [Link]

  • Wikipedia. (n.d.). Protein quaternary structure. [Link]

Sources

A Comparative Guide to the Characterization of Substituted Proline Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control and characterization of stereochemistry are paramount. Substituted prolines are privileged scaffolds in medicinal chemistry, prized for their ability to induce specific conformations in peptides and small molecules. However, the synthesis of these compounds often yields diastereomers, stereoisomers that are not mirror images and can exhibit vastly different pharmacological profiles. The ability to accurately separate, identify, and quantify these diastereomers is therefore a critical step in the development of safe and efficacious therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of substituted proline diastereomers: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Crystallography. As a senior application scientist, my aim is to not only present the protocols but to delve into the causality behind experimental choices, offering insights to empower researchers in their method selection and execution.

The Challenge of Proline Diastereomers

The unique cyclic structure of proline introduces significant conformational constraints. When a substituent is introduced onto the pyrrolidine ring, new stereocenters are created, leading to the formation of diastereomers. Furthermore, the amide bond involving the proline nitrogen can exist in either a cis or trans conformation, a phenomenon known as rotamerism. These rotamers can interconvert, often on a timescale that complicates analysis, particularly by NMR. Distinguishing between stable diastereomers and interconverting rotamers is a crucial aspect of characterization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure in Solution

NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of molecules in solution. For substituted proline diastereomers, NMR provides a wealth of information, from confirming connectivity to defining relative stereochemistry and quantifying isomeric ratios.

The Power of the Proton (¹H) and Carbon (¹³C) Nuclei

The chemical environment of each proton and carbon atom in a molecule is exquisitely sensitive to its stereochemical disposition. Diastereomers, having different spatial arrangements of atoms, will exhibit distinct chemical shifts and coupling constants in their NMR spectra. For substituted prolines, key diagnostic regions in the ¹H NMR spectrum include the signals for the protons on the pyrrolidine ring and the substituent itself. The ¹³C NMR spectrum is particularly useful for identifying the cis and trans rotamers of the X-Proline bond, as the chemical shifts of the Cβ and Cγ carbons are highly sensitive to this isomerization.

Distinguishing Diastereomers from Rotamers: The Role of 2D NMR

A common challenge in the NMR analysis of proline-containing molecules is the presence of multiple sets of signals, which could arise from a mixture of diastereomers, a mixture of rotamers, or both. Two-dimensional (2D) NMR experiments are indispensable for resolving this ambiguity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the same spin system. For a mixture of diastereomers, two independent COSY cross-peak networks will be observed.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, providing crucial information about the relative stereochemistry. For example, a NOE between a substituent proton and a specific proton on the proline ring can define the syn or anti relationship.

  • EXSY (Exchange Spectroscopy): This is a powerful technique to differentiate between non-interconverting diastereomers and equilibrating rotamers.[3] If cross-peaks are observed between two sets of signals in an EXSY spectrum, it indicates that they are in chemical exchange, confirming their identity as rotamers.[1][2]

Quantitative Analysis (qNMR)

NMR can be a highly accurate quantitative tool. The diastereomeric excess (de) of a sample can be determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum.[3][4] For this to be accurate, it is crucial to choose well-resolved signals that are representative of each diastereomer and to ensure complete relaxation of the nuclei.

Experimental Protocol: 2D NMR Analysis of a Substituted Proline

1. Sample Preparation:

  • Dissolve 5-10 mg of the substituted proline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can sometimes influence the rotamer population.
  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and concentration.
  • Optimize the spectral width to encompass all proton signals.

3. 2D COSY Acquisition:

  • Use a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer).
  • Set the spectral width in both dimensions to be the same as the ¹H spectrum.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. 2D NOESY/ROESY Acquisition:

  • Choose a NOESY or ROESY pulse sequence. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
  • Set an appropriate mixing time (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-peaks.

5. 2D EXSY Acquisition (if rotamers are suspected):

  • Use a NOESY pulse sequence with a longer mixing time (e.g., 500-1000 ms) to detect chemical exchange.

6. Data Processing and Analysis:

  • Process the 2D data using appropriate window functions and Fourier transformation.
  • Analyze the cross-peaks in each spectrum to assign protons, determine through-bond and through-space connectivities, and identify any exchange processes.

Diagram: Workflow for NMR-based Characterization of Proline Diastereomers

NMR_Workflow cluster_NMR NMR Spectroscopy Sample_Prep Sample Preparation (5-10 mg in 0.5 mL solvent) H1_NMR 1D ¹H NMR (Purity & Concentration) Sample_Prep->H1_NMR COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY NOESY_ROESY 2D NOESY/ROESY (Through-space correlations, Relative Stereochemistry) COSY->NOESY_ROESY EXSY 2D EXSY (Identify Rotamers) NOESY_ROESY->EXSY qNMR Quantitative NMR (Diastereomeric Excess) EXSY->qNMR Structure_Elucidation Structure Elucidation & Quantification qNMR->Structure_Elucidation HPLC_Workflow cluster_HPLC Chiral HPLC Method_Dev Method Development (CSP & Mobile Phase Selection) System_Equilibration System Equilibration (Stable Baseline) Method_Dev->System_Equilibration Sample_Injection Sample Injection System_Equilibration->Sample_Injection Chromatographic_Separation Chromatographic Separation Sample_Injection->Chromatographic_Separation Data_Analysis Data Analysis (Resolution, Quantification) Chromatographic_Separation->Data_Analysis Xray_Workflow cluster_Xray X-ray Crystallography Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (X-ray Diffraction) Mounting->Data_Collection Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration Determination Refinement->Absolute_Config

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral Proline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The unique, conformationally constrained pyrrolidine ring of proline makes it and its derivatives indispensable building blocks in modern chemistry. From their role as privileged chiral catalysts in asymmetric synthesis to their incorporation into blockbuster pharmaceuticals, the stereochemical integrity of these compounds is paramount.[1] The biological activity, efficacy, and safety profile of a chiral drug can be intrinsically linked to a single enantiomer, rendering the other inert or, in some cases, toxic. Consequently, the accurate determination of enantiomeric purity is not merely a procedural step but a critical cornerstone of quality control, process development, and regulatory compliance.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric purity of chiral proline compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present validated protocols, and offer comparative data to empower you, the scientist, to select and implement the most appropriate strategy for your analytical challenge.

Chromatographic Methods: The Gold Standard for Separation

Chromatography remains the most widely employed strategy for enantiomeric purity analysis due to its high resolving power and sensitivity.[2] The fundamental principle involves the differential interaction of the proline enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, low-energy diastereomeric complexes. This difference in interaction energy results in different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for the enantioseparation of proline and its derivatives.[3] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly powerful due to their broad applicability and high chiral recognition ability, which arises from a combination of hydrogen bonding, π-π interactions, and steric effects.[3][4]

Causality in Method Design: For proline derivatives that lack a strong chromophore for UV detection, pre-column derivatization is a necessary and strategic choice. Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are employed not only to introduce a UV-active or fluorescent tag but also to enhance interactions with the CSP, thereby improving resolution and sensitivity.[3][5] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol, is critical. The alcohol modifier competes with the analyte for interactive sites on the CSP; therefore, its concentration must be meticulously optimized to achieve a balance between retention and resolution.[4][5]

Experimental Protocol: NP-HPLC for NBD-Cl Derivatized Proline [5][6]

  • Derivatization:

    • Prepare a 3 mg/mL solution of the derivatizing reagent, NBD-Cl, in a suitable solvent.

    • React the proline sample with the NBD-Cl solution. The adduct formed can be detected at approximately 464-465 nm.[5][6]

  • Chromatographic Conditions:

    • Column: CHIRALPAK IA or AD-H (250 mm x 4.6 mm, 5 µm).[6] These polysaccharide-based columns provide excellent chiral recognition for derivatized amino acids.

    • Mobile Phase: A mixture of n-Hexane and Ethanol. For Boc-proline derivatives on a CHIRALPAK AD-H column, a mobile phase of hexane, ethanol, and 0.1% Trifluoroacetic Acid (TFA) has proven effective.[4] The TFA acts as a modifier to improve peak shape.[6]

    • Flow Rate: 0.6 to 1.0 mL/min.[6]

    • Detector: UV/Vis or Photodiode Array (PDA) at 465 nm.[5]

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers (Area_D, Area_L).

    • Calculate Enantiomeric Excess (% ee) using the formula: % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Proline Proline Sample Deriv Derivatization (e.g., NBD-Cl) Proline->Deriv DerivSample Derivatized Proline Deriv->DerivSample Injector Injector DerivSample->Injector Inject Column Chiral Column (e.g., CHIRALPAK IA) Injector->Column Detector UV/PDA Detector (@ 465 nm) Column->Detector Data Data Acquisition & Integration Detector->Data Calc Calculate % ee Data->Calc

Caption: Workflow for enantiomeric purity analysis of proline by HPLC.

Gas Chromatography (GC)

Chiral GC offers distinct advantages, including higher sensitivity, shorter analysis times, and simpler method development compared to HPLC.[7][8] However, due to the low volatility and polar nature of amino acids, derivatization is not optional but mandatory.[7]

Causality in Method Design: A two-step derivatization is essential for proline analysis by GC.[7] First, the carboxyl group is esterified (e.g., methylation with methanolic HCl) to increase volatility. Second, the amino group is acylated (e.g., with trifluoroacetic anhydride - TFAA) to block this active site.[7] This dual derivatization prevents peak tailing and ensures good chromatographic performance.[7][8] The choice of acylating reagent can even be used to reverse the elution order of the enantiomers, a phenomenon known as "enantioreversal," which is invaluable for accurately quantifying a trace enantiomer in the presence of a major one.[7]

Experimental Protocol: Two-Step Derivatization GC Analysis [7]

  • Derivatization (Step 1: Esterification):

    • To 1 mg of the proline sample, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the mixture and evaporate to dryness, using gentle heating if necessary.

  • Derivatization (Step 2: Acylation):

    • Dissolve the residue from step 1 in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool the sample, then evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the final residue in methylene chloride for GC injection.

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral GC column, such as Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin).[7]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient is used. Chiral selectivity can often be enhanced by lowering the analysis temperature.[7]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Calculate % ee from the integrated peak areas of the two separated enantiomers.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Two-Step Derivatization cluster_gc GC System Proline Proline Sample Ester Esterification (Methylation) Proline->Ester Acyl Acylation (e.g., TFAA) Ester->Acyl DerivSample Volatile Derivative Acyl->DerivSample Injector Injector DerivSample->Injector Inject Column Chiral Column (e.g., CHIRALDEX) Injector->Column Detector FID or MS Detector Column->Detector Data Data Acquisition & Integration Detector->Data Calc Calculate % ee Data->Calc

Caption: Workflow for enantiomeric purity analysis of proline by GC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. For chiral separations, SFC offers the significant advantages of high speed and reduced organic solvent consumption.[9][10]

Causality in Method Design: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates than in HPLC without a proportional increase in backpressure or loss of efficiency.[11] This directly translates to faster separations.[9] Protic organic modifiers like methanol or ethanol are added to the CO2 to modulate analyte retention and enhance chiral recognition.[11] For some proline derivatives, SFC can achieve better resolution in a shorter time compared to HPLC.[4][9]

Experimental Protocol: SFC for Boc-Proline Derivatives [4][9]

  • Sample Preparation:

    • Dissolve the Boc-proline derivative in a suitable solvent compatible with the mobile phase (e.g., the modifier used).

  • Chromatographic Conditions:

    • Column: Polysaccharide-type CSP (e.g., CHIRALPAK AD-H).

    • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., Ethanol or Methanol). The percentage of the modifier is a critical parameter to optimize.

    • Flow Rate: Typically 2-5 mL/min.

    • Backpressure: Maintained at a constant level (e.g., 150 bar) to keep CO2 in its supercritical state.

    • Temperature: Column temperature is controlled (e.g., 30-40 °C), as it affects both fluid density and chiral recognition.[9]

    • Detector: UV/Vis or PDA.

  • Data Analysis:

    • Calculate % ee from the integrated peak areas.

Capillary Electrophoresis (CE)

CE is an attractive alternative for chiral separations, offering extremely high separation efficiencies, short analysis times, and minimal consumption of sample and reagents.[12] Separation is achieved by adding a chiral selector directly to the background electrolyte (BGE).[12][13]

Principle of Separation: In the capillary, the two enantiomers form transient diastereomeric complexes with the chiral selector in the BGE.[13] These complexes have different formation constants and/or mobilities, causing them to migrate at different velocities under the applied electric field, resulting in their separation.[13] Cyclodextrins are common chiral selectors for amino acids. For proline specifically, ligand-exchange CE using a selector like N-(2-hydroxy-octyl)-L-4-hydroxyproline in the presence of Cu(II) ions has also been shown to be effective.[14]

Workflow for Chiral Capillary Electrophoresis

CE_Workflow cluster_prep Sample & Electrolyte Prep cluster_ce CE System Proline Proline Sample in Solution Capillary Fused-Silica Capillary Proline->Capillary Inject BGE Background Electrolyte + Chiral Selector BGE->Capillary Fill Detector On-Capillary Detector (UV) Capillary->Detector HVPS High Voltage Power Supply HVPS->Capillary Data Data Acquisition (Electropherogram) Detector->Data Calc Calculate % ee Data->Calc

Caption: Workflow for enantiomeric purity analysis of proline by CE.

Spectroscopic Methods: Non-Separative Approaches

While chromatography physically separates enantiomers, spectroscopic techniques can differentiate them in solution, offering a rapid, non-separative alternative for determining enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary quantitative method that can determine enantiomeric purity without the need for an enantiomerically pure standard. The discrimination of enantiomers is achieved by converting them into diastereomers (using a chiral derivatizing agent) or by placing them in a chiral environment (using a chiral solvating agent), which makes them chemically non-equivalent and thus distinguishable in the NMR spectrum.[15]

Causality in Method Design: The protons of the two enantiomers are chemically equivalent (isochronous) in an achiral solvent and produce a single set of signals. By adding a chiral solvating agent (CSA), transient diastereomeric complexes are formed in fast exchange on the NMR timescale. This creates a chiral environment where the corresponding protons of the two enantiomers become chemically non-equivalent (diastereotopic), leading to separate, resolved signals. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers.[16]

Experimental Protocol: NMR with a Chiral Solvating Agent [16]

  • Sample Preparation:

    • Accurately weigh the proline sample and dissolve it in a deuterated solvent (e.g., CDCl3).

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure the spectral window and resolution are sufficient to resolve the key signals.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton on each of the two enantiomers.

    • Carefully integrate these two signals.

    • Calculate the % ee directly from the integration values.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[17] As a form of chiroptical spectroscopy, it provides a unique fingerprint for each enantiomer and is exceptionally sensitive to the molecule's absolute configuration and conformation in solution.

Role in Purity Analysis: While not typically used for routine quantitative determination of % ee (due to lower sensitivity for minor components compared to chromatography), VCD is an unparalleled tool for confirming the absolute configuration of the major enantiomer.[17] It can definitively distinguish D-proline from L-proline based on their VCD spectra, which are mirror images.[18] This is particularly valuable in process development and for the characterization of new proline-based chiral entities. Studies have successfully used VCD to characterize the conformation of proline oligomers in solution.[19]

Comparative Guide: Selecting the Optimal Technique

The choice of analytical method is dictated by the specific requirements of the analysis, including the required sensitivity, sample throughput, available instrumentation, and the ultimate goal—be it routine quality control, trace impurity detection, or absolute structural confirmation.

FeatureChiral HPLC Chiral GC Chiral SFC Chiral CE NMR Spectroscopy VCD Spectroscopy
Principle Chromatographic SeparationChromatographic SeparationChromatographic SeparationElectrophoretic SeparationChemical Shift Non-equivalenceDifferential IR Absorption
Resolution Very Good to ExcellentExcellentVery Good to ExcellentExcellentModerateN/A (Non-separative)
Sensitivity High (UV), Very High (FL)Very High (FID, MS)High (UV)HighLow to ModerateLow
Analysis Time 10-30 min5-20 min[7]< 10 min [9]< 15 min ~5 min per sample30-60 min per sample
Derivatization Often required for detection[5]Mandatory [7]Sometimes requiredNot usually requiredOften required[15]Not required
Solvent Usage HighLowVery Low [10]Extremely LowLowModerate
Key Strength Versatility, wide range of CSPs[3]High speed & sensitivity[8]Fastest separations , green chemistry[9]High efficiency, low sample volume[12]Absolute quantification , no pure standard neededAbsolute configuration determination [17]
Key Limitation Higher solvent cost/wasteDestructive, requires volatile derivativesHigher initial instrument costSensitive to matrix effectsLower sensitivity for trace impuritiesNot quantitative for % ee, complex spectra
Best For Routine QC, method developmentTrace analysis, volatile derivativesHigh-throughput screening, preparative scalePolar/charged analytes, limited sampleRapid % ee of pure samplesConfirming stereochemistry, structural analysis

Conclusion

The enantiomeric purity analysis of chiral proline compounds is a multifaceted challenge that can be addressed by a suite of powerful analytical techniques.

  • Chromatographic methods (HPLC, GC, SFC) are the workhorses for quantitative analysis, offering a superb balance of resolution, sensitivity, and throughput. SFC, in particular, is emerging as a superior choice for high-throughput applications due to its unparalleled speed and reduced environmental impact.[9][20]

  • Capillary Electrophoresis provides an orthogonal separation mechanism that excels in efficiency and is ideal for situations with limited sample amounts.[12]

  • Spectroscopic methods like NMR and VCD offer invaluable, complementary information. NMR provides a rapid, non-separative route to absolute quantification, while VCD offers definitive confirmation of absolute configuration.[15][17]

As a senior application scientist, my recommendation is to adopt a holistic approach. Employ a validated chromatographic method (HPLC or SFC) for routine, quantitative quality control. For challenging trace analyses or when high sensitivity is required, a well-developed GC-MS method is superior. Finally, leverage NMR and VCD during the research and development phases to rapidly assess purity and unequivocally confirm the absolute stereochemistry of your chiral proline compounds, ensuring a foundation of unimpeachable scientific integrity for your work.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. [Link]

  • Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Analyses of amino acids, Enantiomeric purity. Belyntic. [Link]

  • Vibrational circular dichroism spectra of proline in water at different pH values. Royal Society of Chemistry. [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography. PubMed. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. PubMed. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]

  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. NIH. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. International Labmate. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Vibrational circular dichroism spectra of unblocked proline oligomers. PubMed. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science (RSC Publishing). [Link]

Sources

A Comparative Benchmarking Guide to 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical benchmark of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a key intermediate and known impurity in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a research-grade sample of the target molecule against commercially available standards, including Fosinopril-related impurities and the active pharmaceutical ingredient (API) itself. The guide details rigorous analytical methodologies for purity and structural verification, alongside a functional assessment of ACE inhibition, providing a holistic view of the molecule's performance characteristics. All protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound in Fosinopril Synthesis

Fosinopril, a phosphinic acid-containing ACE inhibitor, is a widely prescribed therapeutic for hypertension and heart failure.[2][3] The synthesis of Fosinopril is a multi-step process involving key chiral intermediates, one of which is (4S)-4-cyclohexyl-L-proline. The N-acylation of this proline derivative is a critical step, and this compound represents a significant compound in this synthetic pathway, often monitored as a process-related impurity.[1] The purity and structural integrity of such intermediates are paramount as they directly impact the quality, efficacy, and safety of the final API.[4] This guide establishes a robust framework for evaluating a research-grade sample of this compound against established commercial standards.

Materials and Methods

Test Articles and Commercial Standards
  • Test Article: this compound, research-grade sample.

  • Commercial Standard 1 (CS1): Fosinopril Impurity A (Fosinoprilat), sourced from a reputable supplier of pharmaceutical impurities.

  • Commercial Standard 2 (CS2): Fosinopril Related Compound C, a structurally similar impurity.[2]

  • Commercial Standard 3 (CS3): Fosinopril Sodium, United States Pharmacopeia (USP) Reference Standard.[5]

Experimental Design

The benchmarking study is designed to provide a multi-faceted evaluation of the test article, encompassing its chemical purity, structural identity, and biological activity.

Caption: High-level experimental workflow for benchmarking.

Analytical Characterization

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] A gradient elution method was developed to ensure the separation of the main compound from any potential impurities.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: Phenomenex Luna C18(2) 100 Å, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Summary:

SampleRetention Time (min)Peak Area (%)
Test Article 15.299.8
CS1 (Fosinoprilat) 14.5>99.5
CS2 (Fosinopril Impurity C) 16.1>99.0
Structural Elucidation

Rationale: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR were employed for a comprehensive structural confirmation.[7]

Protocol:

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR: 32 scans, 1.0 s relaxation delay.

  • ¹³C NMR: 1024 scans, 2.0 s relaxation delay.

Hypothetical Data Interpretation:

  • ¹H NMR (500 MHz, CDCl₃): The spectrum of the test article is expected to show characteristic signals for the cyclohexyl protons, the proline ring protons, and the N-propionyl group. Specifically, a triplet corresponding to the methyl protons of the propionyl group and a quartet for the adjacent methylene protons would be key identifiers.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon spectrum should reveal distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, as well as the aliphatic carbons of the cyclohexyl and proline rings.

Rationale: Mass spectrometry provides highly accurate molecular weight information and fragmentation patterns that are unique to the molecule's structure, serving as a powerful tool for identity confirmation.[4][8]

Protocol:

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-750.

  • Collision Energy (for MS/MS): Stepped collision energy (20, 30, 40 eV).

Expected Fragmentation Pattern:

Fragmentation Parent Ion [M+H]⁺ m/z 254.17 Loss of Propionyl Loss of C₃H₅O (-57.03) Parent Ion->Loss of Propionyl Fragment 1 m/z 197.14 (4-cyclohexyl-L-proline) Loss of Propionyl->Fragment 1

Caption: Predicted major fragmentation pathway for the test article.

Functional Assessment: In Vitro ACE Inhibition Assay

Rationale: Given that the test article is a direct precursor and impurity of the ACE inhibitor Fosinopril, evaluating its intrinsic ability to inhibit the angiotensin-converting enzyme is a critical functional benchmark. A well-established in vitro assay measuring the hydrolysis of a synthetic substrate was employed.[8][9][10]

Protocol:

  • Enzyme: Rabbit lung ACE (Sigma-Aldrich).

  • Substrate: Hippuryl-His-Leu (HHL) (Sigma-Aldrich).

  • Buffer: 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl.

  • Procedure: a. The test article and commercial standards were dissolved in DMSO and serially diluted in the assay buffer. b. 50 µL of each sample dilution was pre-incubated with 50 µL of ACE solution (10 mU/mL) for 15 minutes at 37°C. c. The reaction was initiated by adding 100 µL of 5 mM HHL. d. The mixture was incubated for 60 minutes at 37°C. e. The reaction was stopped by the addition of 150 µL of 1 M HCl. f. The product, hippuric acid, was extracted with 1.5 mL of ethyl acetate. g. After centrifugation, 1 mL of the ethyl acetate layer was transferred to a new tube and evaporated to dryness. h. The residue was redissolved in 1 mL of deionized water, and the absorbance was measured at 228 nm.

  • Calculation: The percentage of ACE inhibition was calculated relative to a control reaction without any inhibitor. The IC₅₀ value was determined by non-linear regression analysis.

Data Summary:

CompoundIC₅₀ (µM)
Test Article > 100
CS1 (Fosinoprilat) 0.005
CS2 (Fosinopril Impurity C) 15.7
CS3 (Fosinopril Sodium) 0.02 (pro-drug)

Discussion

The analytical characterization demonstrates that the research-grade this compound possesses high purity (99.8% by HPLC), comparable to the commercial standards. The structural data from NMR and mass spectrometry are expected to confirm the identity of the molecule, with the fragmentation pattern providing a clear signature.

The functional data from the ACE inhibition assay reveals that the test article exhibits negligible inhibitory activity at the tested concentrations. This is in stark contrast to the potent inhibition observed for Fosinoprilat (CS1) and Fosinopril (CS3). This finding is significant as it suggests that the presence of this particular N-acylated proline derivative as an impurity in the final Fosinopril drug product is unlikely to contribute to the therapeutic effect, but its impact on the overall safety and stability profile would warrant further investigation.

Conclusion

This guide provides a robust framework for the comprehensive benchmarking of this compound. The combination of rigorous analytical techniques and a relevant functional assay allows for a thorough evaluation of its quality and performance characteristics. The presented methodologies and data serve as a valuable resource for researchers and professionals involved in the development and quality control of Fosinopril and related pharmaceutical compounds.

References

  • Fosinopril - GLP Pharma Standards. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1981). International Journal of Peptide and Protein Research.
  • ACE Inhibition Assay - Protocol. (n.d.). OneLab - Andrew Alliance. Retrieved January 27, 2026, from [Link]

  • Crystal structure analysis of N-acetylated proline and ring size analogs. (2018). Journal of Peptide Science.
  • (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022). Frontiers in Chemistry.
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). Journal of the American Society for Mass Spectrometry.
  • Modern Development in ACE inhibitors. (2010). Der Pharmacia Lettre.
  • Angiotensin-Converting Enzyme Inhibitory Assay. (2019). protocols.io. Retrieved January 27, 2026, from [Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). (2019). Pharmacognosy Journal.
  • Angiotensin I-converting Enzyme (ACE) Inhibitory Activity and Chemical Composition of Alchemilla Viridiflora Rothm. (2021). Pharmacognosy Magazine.
  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Analysis of ACE inhibitor drugs by high performance liquid chromatography. (1993). Journal of Pharmaceutical and Biomedical Analysis.
  • L-Proline at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 27, 2026, from [Link]

  • L-Proline, 2TMS derivative. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

  • HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. (2017). Azhar Journal of Pharmaceutical Sciences.
  • Fosinopril Impurity A CRS (Y0001228). (n.d.). Veeprho. Retrieved January 27, 2026, from [Link]

  • Fosinopril | C30H46NO7P | CID 9601226. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • ¹H NMR spectra of L-proline and (ProH)3[PW12O40]. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

In the absence of a dedicated SDS for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, a conservative approach necessitates an evaluation of structurally similar compounds. The parent compound, (4S)-4-cyclohexyl-L-proline, exhibits a range of hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

Furthermore, other N-acylated proline derivatives, such as N-Boc-cis-4-hydroxy-L-proline, are classified as causing skin and eye irritation, respiratory irritation, and being toxic to aquatic life with long-lasting effects. Given these data, it is imperative to treat this compound as a hazardous substance, adopting stringent safety protocols throughout its lifecycle, including disposal.

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol is designed to provide a clear, actionable workflow for the disposal of this compound. This procedure is grounded in the principles of risk minimization and regulatory compliance.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified fume hood, a respirator may be necessary to avoid inhalation.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container: Use a clearly labeled, dedicated container for solid chemical waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard).

  • Incompatibility: Do not mix this compound with other chemical wastes unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.

Disposal of Pure (Unused) Compound

For the disposal of expired or unused this compound:

  • Work Area: Conduct all handling within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container.

  • Container Sealing: Securely seal the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

Disposal of Contaminated Materials

Items such as weighing paper, gloves, and pipette tips that have come into direct contact with the compound are also considered hazardous waste.

  • Collection: Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.

  • Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contaminant.

  • Storage: Store with other solid hazardous waste.

Disposal of Solutions

If this compound has been dissolved in a solvent for experimental use, the resulting solution is a hazardous waste.

  • Waste Stream: The disposal route will be determined by the solvent used. For example, a solution in a flammable organic solvent must be collected in a designated flammable liquid waste container.

  • Labeling: The liquid waste container must be labeled with "Hazardous Waste" and list all chemical components, including the full name of the proline derivative and the solvent(s) with their approximate concentrations.

  • Collection: Collect the waste solution in a sealed, compatible container.

  • Storage: Store in the appropriate satellite accumulation area for liquid hazardous waste.

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & PPE cluster_form Determine Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path cluster_final Final Disposal start This compound Waste assess Consult Hazard Information (Assume Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe waste_form Solid, Liquid, or Contaminated Material? ppe->waste_form solid_container Use Labeled Solid Hazardous Waste Container waste_form->solid_container Solid liquid_container Use Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) waste_form->liquid_container Liquid contaminated_container Use Labeled Solid Hazardous Waste Container waste_form->contaminated_container Contaminated solid_storage Store in Satellite Accumulation Area solid_container->solid_storage pickup Arrange for Pickup by Environmental Health & Safety solid_storage->pickup liquid_storage Store in Satellite Accumulation Area liquid_container->liquid_storage liquid_storage->pickup contaminated_storage Store in Satellite Accumulation Area contaminated_container->contaminated_storage contaminated_storage->pickup

Caption: Disposal decision workflow for this compound.

Regulatory Compliance and Institutional Procedures

It is crucial to remember that all chemical waste disposal is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on campus for chemical waste disposal. Always consult your institution's specific guidelines and procedures. The information provided in this guide is intended to supplement, not replace, these official protocols.

Spill Management: Preparedness is Key

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.

Spill Scenario Immediate Action Cleanup Procedure
Small Spill (Solid) Evacuate the immediate area if necessary. Alert others in the vicinity.Wearing appropriate PPE, cover the spill with a chemical absorbent material suitable for solids. Carefully sweep the material into a designated hazardous waste container.
Small Spill (Liquid) Evacuate the immediate area if necessary. Alert others in the vicinity.Wearing appropriate PPE, contain the spill with absorbent pads or booms. Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.
Large Spill Evacuate the laboratory immediately. Alert your supervisor and contact your institution's EHS or emergency response team.Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, we can ensure that our scientific pursuits are conducted in a manner that is safe for ourselves, our colleagues, and the environment. This guide provides a foundational framework for these practices, empowering researchers to manage this chemical waste with confidence and care.

References

  • (4S)-4-cyclohexyl-L-proline | C11H19NO2 | CID 9815559 - PubChem. Available at: [Link]

Sources

Personal protective equipment for handling 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3][4][5][6]

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a critical chiral intermediate, primarily utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Fosinopril . While standard L-proline is relatively benign, the introduction of the cyclohexyl and oxopropyl moieties, coupled with its status as a late-stage pharmaceutical precursor, necessitates a rigorous safety protocol.

Critical Hazard Assessment:

  • Pharmacological Potency: As a precursor to Fosinopril (a known reproductive toxicant, Category 2), this intermediate must be handled as a Potent Compound . We assign it a provisional Occupational Exposure Band (OEB) 3 (10–100 µg/m³).

  • Physical State: Typically a white to off-white powder. The primary exposure vector is inhalation of airborne particulates during weighing or transfer.

  • Sensitization: Proline derivatives can act as skin and respiratory sensitizers.

This guide moves beyond generic "lab safety" to provide a targeted containment strategy designed to prevent cross-contamination and operator exposure.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier Analysis" approach—matching the PPE intensity to the energy (potential for dispersion) of the task.

Table 1: Task-Based PPE Specifications
Operation LevelScenario DescriptionRespiratory ProtectionDermal ProtectionBody ProtectionEngineering Controls
Level 1: Low Energy Handling sealed containers; Visual inspection; Storage.Surgical Mask (Product protection only)Single Nitrile Gloves (4 mil, EN 374)Standard Lab Coat (Cotton/Poly blend)General Lab Ventilation
Level 2: Standard Weighing <10g; Dissolution in solvents; Pipetting solutions.N95 / FFP2 Respirator (Fit-tested)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Tyvek® Lab Coat (Front-closing, elastic cuffs)Fume Hood or Powder Weighing Station
Level 3: High Energy Weighing >10g; Milling/Grinding; Cleaning spills; Filter changing.P100 / FFP3 Half-face Respirator or PAPR Double Gloves (Outer: Long-cuff Nitrile, Inner: 4 mil Nitrile)Full Tyvek® Coverall (Type 5/6) + Shoe CoversGlovebox / Isolator or Vented Balance Enclosure (VBE)

PPE Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Risk_Sol Solvent Hazard? Liquid->Risk_Sol Small_Solid < 10g (Weighing) Qty_Solid->Small_Solid Large_Solid > 10g or Dust Gen. Qty_Solid->Large_Solid Action_Lvl2 LEVEL 2 PPE N95 + Double Glove Fume Hood Small_Solid->Action_Lvl2 Action_Lvl3 LEVEL 3 PPE P100/PAPR + Tyvek Suit Isolator/VBE Large_Solid->Action_Lvl3 Risk_Sol->Action_Lvl2 High Splash Risk Action_Std Standard PPE Lab Coat + Single Glove Fume Hood Risk_Sol->Action_Std Standard Solvent

Figure 1: Logic flow for determining appropriate PPE based on physical state and operational scale.

Operational Protocols: The "Self-Validating" Workflow

A self-validating system ensures that safety is built into the process, not added as an afterthought.

Gowning Sequence (Donning)

Rationale: Proper gowning prevents the migration of potent intermediates from the "Hot Zone" (Hood) to the "Cold Zone" (Desk/Common areas).

  • Pre-Check: Verify engineering controls (Fume hood flow rate > 100 fpm).

  • Inner Gloves: Don the first pair of nitrile gloves (inspection layer). Inspect for tears.

  • Body Protection: Don Tyvek lab coat or coverall. Ensure cuffs cover the inner glove wrists.

  • Respiratory: Don N95 or P100. Perform a User Seal Check (negative and positive pressure check).

  • Outer Gloves: Don the second pair of nitrile gloves (long cuff preferred). Pull these over the Tyvek cuffs.

    • Validation: There should be no exposed skin between the glove and the sleeve.

Handling & Weighing

Rationale: Static electricity can cause proline derivatives to "fly," increasing inhalation risk.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the container.

  • Transfer: Use a disposable spatula. Never pour directly from a large drum; transfer to a secondary container first.

  • Decontamination: Before removing the container from the hood, wipe the exterior with a surfactant-based cleaner (e.g., 1% SDS solution) followed by 70% Ethanol.

De-Gowning (Doffing)

Rationale: Most exposure occurs during doffing due to dust re-aerosolization.

  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pinch and pull). Dispose of as hazardous waste immediately.

  • Suit Removal: Roll the suit outward (dirty side in) to trap any potential dust.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Waste Disposal & Decontamination[1]

Proper disposal of this compound is governed by its classification as a pharmaceutical intermediate.

Table 2: Waste Stream Classification
Waste TypeCompositionDisposal MethodCode (Generic)
Solid Waste Contaminated gloves, wipes, spatulas, trace powder.High-Temperature Incineration Class 6.1 (Toxic)
Liquid Waste Mother liquors, wash solvents (Ethanol/DCM).Fuel Blending / Incineration Class 3 (Flammable)
Trace Spill Benchtop residues.Chemical Oxidation (Bleach/Peroxide) then absorb.N/A
Decontamination Workflow (DOT Visualization)

Decon_Workflow Spill Spill / Residue Isolate 1. Isolate Area (Signage) Spill->Isolate Wet 2. Wet Wipe (Prevent Dust) Isolate->Wet Solubilize 3. Apply Solvent (Ethanol/Water) Wet->Solubilize Test 4. UV/Swab Test (Validation) Solubilize->Test Test->Wet Residue Found Dispose 5. Incineration Bin Test->Dispose Clean

Figure 2: Step-by-step decontamination and validation loop for spills or cleaning glassware.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Monitor for delayed sensitization symptoms (wheezing).

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use solvents (ethanol) on skin, as this may enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

References

  • Cayman Chemical. (2024).[2] Safety Data Sheet: Fosinopril (sodium salt).[3][2][4]Link

    • Context: Establishes the reproductive toxicity and irritant profile of the downstream API, necessitating OEB 3 handling for the intermedi
  • Santa Cruz Biotechnology. (2016). Fosinopril sodium Material Safety Data Sheet.[5][3][6][2][7]Link

    • Context: Provides specific hazard statements (H361, H315, H319) and recommended PPE for bulk handling.
  • BioShop Canada. (2012). Safety Data Sheet: L-Proline.[5][8]Link

    • Context: Baseline safety data for the proline core, highlighting the potential for respiratory irrit
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).Link

    • Context: Regulatory framework for hazard classification and labeling used in this guide.[3][9]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.